molecular formula C13H27ClN2 B12625296 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

Cat. No.: B12625296
M. Wt: 246.82 g/mol
InChI Key: KPDMZAYMPNTMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-2-3-10-15-11-6-13(7-12-15)4-8-14-9-5-13;/h14H,2-12H2,1H3;1H

InChI Key

KPDMZAYMPNTMME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift towards escaping "flatland" has elevated the importance of sp³-rich, three-dimensional scaffolds[1]. Among these, spirocyclic diamines like 3,9-diazaspiro[5.5]undecane offer an exceptional balance of conformational rigidity, metabolic stability, and predictable vector trajectories for substituents[2]. The specific derivative, 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride , represents a highly privileged building block. The butyl chain at the N3 position strategically increases lipophilicity to enhance cellular membrane permeability, while the secondary amine at the N9 position remains accessible for late-stage functionalization[2]. Formulated as a hydrochloride salt, this compound overcomes the poor aqueous solubility typically associated with lipophilic free bases.

Structural and Physicochemical Rationale

As an Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and macroscopic properties. The spiro[5.5]undecane core consists of two piperidine rings sharing a single quaternary carbon. This perpendicular arrangement prevents the aromatic stacking interactions that often lead to poor solubility and off-target toxicity in flat molecules.

  • Ionization (pKa): The molecule contains two basic centers. The secondary amine (N9) typically exhibits a pKa of ~11.0, while the tertiary amine (N3, bearing the butyl group) has a slightly lower pKa of ~9.8 due to steric hindrance and altered solvation energy.

  • Lipophilicity (LogP): The parent 3,9-diazaspiro[5.5]undecane has an XLogP3 of 0.5[3]. The addition of the butyl chain increases the estimated LogP to ~2.3, placing it in the optimal "Rule of 5" space for oral bioavailability.

  • Topological Polar Surface Area (TPSA): At 24.1 Ų[3], the TPSA is exceptionally low, predicting excellent blood-brain barrier (BBB) penetration if desired, or high gastrointestinal absorption.

Physicochemical Properties Summary

Below is a consolidated table of the physicochemical parameters critical for formulation and pharmacokinetic modeling.

ParameterValue / EstimateAnalytical Rationale
Molecular Formula C₁₃H₂₆N₂ • HClFree base + 1 molar equivalent of HCl
Molecular Weight 246.82 g/mol (Salt)Low MW allows for downstream mass addition
Topological Polar Surface Area 24.1 ŲCalculated based on N-H and N-alkyl groups[3]
pKa1 (Secondary Amine, N9) ~ 11.0Protonated at physiological pH (7.4)
pKa2 (Tertiary Amine, N3) ~ 9.8Protonated at physiological pH (7.4)
LogP (Octanol/Water) ~ 2.3Butyl substitution increases lipophilicity
Aqueous Solubility (pH 1.2) > 50 mg/mLHCl salt lattice easily dissociates in gastric fluid

Experimental Workflows for Physicochemical Characterization

Accurate characterization of aliphatic spirocycles requires specialized analytical techniques. Because 3-butyl-3,9-diazaspiro[5.5]undecane lacks a UV chromophore (no conjugated pi-systems), traditional HPLC-UV methods are completely blind to it. We must employ orthogonal detection methods such as Charged Aerosol Detection (CAD) or LC-MS/MS.

Protocol 1: High-Throughput Potentiometric pKa Determination (Cosolvent Method)

Spirocyclic diamines often precipitate at high pH when fully deprotonated. To prevent this, we use a cosolvent extrapolation method.

  • Sample Preparation: Dissolve 2.0 mg of the HCl salt in 10 mL of a standardized 0.15 M KCl solution to maintain a constant ionic strength.

  • Cosolvent Titration: Prepare three separate titration vessels containing 30%, 40%, and 50% Methanol/Water (v/v) mixtures.

  • Acid-Base Addition: Submerge a calibrated glass pH electrode. Titrate the solution with 0.5 M standardized KOH from pH 2.0 to 12.0 under an argon atmosphere. Causality note: Argon prevents atmospheric CO₂ from forming carbonic acid in the basic solution, which would skew the titration curve.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the respective cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa1 and pKa2.

Protocol 2: Thermodynamic Solubility Profiling via HPLC-CAD
  • Equilibration: Add 100 mg of solid 3-butyl-3,9-diazaspiro[5.5]undecane HCl to 1 mL of simulated gastric fluid (SGF, pH 1.2) and 1 mL of phosphate-buffered saline (PBS, pH 7.4) in separate glass vials.

  • Incubation: Seal the vials and agitate on a thermoshaker at 37 °C at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and inject into an HPLC system equipped with a Charged Aerosol Detector (CAD). Quantify against a 5-point calibration curve of the API.

Workflow A 3-Butyl-3,9-diazaspiro[5.5]undecane HCl (Solid API/Intermediate) B Potentiometric Titration (Methanol/Water Cosolvent) A->B pKa Analysis C Thermodynamic Solubility (Shake-Flask Method) A->C Solubility Analysis D Yasuda-Shedlovsky Extrapolation (Aqueous pKa1 & pKa2) B->D E HPLC-CAD Quantification (Solubility Limit) C->E F Physicochemical Profile (Lipophilicity, Ionization, Solubility) D->F E->F

Fig 1: Step-by-step physicochemical characterization workflow for spirocyclic aliphatic diamines.

Synthetic Utility and Derivatization

The true value of 3-butyl-3,9-diazaspiro[5.5]undecane lies in its utility as a versatile synthetic intermediate[1]. The N9 secondary amine is highly nucleophilic and unhindered, making it an ideal candidate for diverse coupling chemistries.

  • Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA yields N-acyl derivatives. This eliminates the basicity of the N9 nitrogen, dropping the overall pKa of the molecule and often increasing passive membrane permeability.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides allows for the attachment of aromatic pharmacophores, creating potent ligands for targets like the GABA-A receptor[2].

  • Reductive Amination: Treatment with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields tertiary amines, allowing for fine-tuning of the molecule's spatial footprint.

Synthesis A 3-Butyl-3,9-diazaspiro[5.5]undecane (Free Base) B Amide Coupling (HATU/DIPEA) A->B C Buchwald-Hartwig (Pd catalyst, Base) A->C D Reductive Amination (NaBH(OAc)3) A->D E N9-Acyl Derivative (Reduced Basicity) B->E F N9-Aryl Derivative (Lipophilic Core) C->F G N9-Alkyl Derivative (Tertiary Diamine) D->G

Fig 2: Synthetic derivatization pathways for the secondary amine (N9) of the spirocyclic scaffold.

Conclusion

3-Butyl-3,9-diazaspiro[5.5]undecane HCl is a masterclass in rational scaffold design. By combining the 3D structural complexity of a spirocycle with the tunable lipophilicity of a butyl chain, it offers medicinal chemists a robust starting point for developing metabolically stable, highly soluble therapeutics. Proper analytical handling—specifically recognizing its lack of a UV chromophore and its dual-basic nature—is critical for successfully integrating this building block into a modern drug discovery pipeline.

References

  • [1] Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. URL:

  • [3] 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem. URL:

  • [2] Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - ACS Publications. URL:

Sources

Technical Monograph: 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride

[1]

Executive Summary

3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride is a privileged spirocyclic scaffold intermediate utilized in the synthesis of protease inhibitors (e.g., Cathepsin K) and G-protein coupled receptor (GPCR) modulators.[1] Characterized by its rigid, three-dimensional spiro[5.5]undecane core, this compound offers a defined spatial orientation of pharmacophores, improving metabolic stability and receptor selectivity compared to flexible piperidine analogs.[1] While the specific butyl-substituted derivative is often a custom-synthesized intermediate in patent literature (e.g., for protease inhibitors), its parent scaffold is a staple in modern drug discovery libraries.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound functions as a secondary amine building block , where the N3 position is substituted with a butyl chain, leaving the N9 position available for further functionalization (e.g., amide coupling, sulfonylation).[1]

PropertyData
Chemical Name 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride
CAS Number Not Assigned (Proprietary Intermediate)(Parent Scaffold CAS: 173405-78-2)
InChIKey (HCl) KPDMZAYMPNTMME-UHFFFAOYSA-N
InChIKey (Free Base) HVEBIMKKDVZODG-UHFFFAOYSA-N
Molecular Formula C₁₃H₂₆N₂[1][2][3][4] · xHCl (typically mono- or dihydrochloride)
Molecular Weight 210.36 g/mol (Free Base) / ~246.82 g/mol (Mono-HCl)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, methanol; insoluble in non-polar solvents
pKa (Calc.) ~10.5 (Secondary amine), ~9.5 (Tertiary amine)

Synthesis & Manufacturing Protocol

The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride typically proceeds via the functionalization of the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate .[1]

Retrosynthetic Pathway

The most robust route involves reductive amination of the Boc-protected parent with butyraldehyde, followed by acid-mediated deprotection.[1]

Detailed Experimental Protocol
Step 1: Reductive Amination (N-Alkylation) [1]
  • Reagents: tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq), Butyraldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Procedure:

    • Dissolve the Boc-spiro amine in 1,2-dichloroethane (DCE).[1]

    • Add butyraldehyde and stir for 30 minutes to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours under nitrogen.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Step 2: Acid Deprotection & Salt Formation [1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the N-butylated intermediate in dry dioxane or DCM.[1]

    • Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate (the product) should form.[1]

    • Isolation: Filter the solid or concentrate in vacuo.

    • Wash: Triturate with diethyl ether to remove non-polar impurities.[1]

    • Drying: Dry under high vacuum to yield 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride .

Synthesis Workflow Diagram

SynthesisPathStartParent Scaffold(CAS 173405-78-2)InterIntermediate:N-Butyl-N'-Boc-spiroStart->Inter1. Butyraldehyde2. NaBH(OAc)3(Reductive Amination)ProductFinal Product:3-Butyl-3,9-diazaspiro[5.5]undecane HClInter->Product4M HCl / Dioxane(Deprotection)

Caption: Two-step synthesis via reductive amination and acid deprotection.[1][5]

Applications in Drug Discovery[1][8][9]

The 3,9-diazaspiro[5.5]undecane core is a "privileged scaffold" designed to enforce specific conformational constraints that improve ligand-target binding kinetics.[1]

Protease Inhibition (Cathepsin K)

As referenced in patent literature (RU2478620C2), derivatives of this scaffold serve as the amine component in nitrile-based protease inhibitors .[1] The spirocyclic system positions the warhead (nitrile) and the recognition element (butyl group) in a geometry that mimics the substrate transition state, potentially enhancing potency against Cathepsin K (a target for osteoporosis).[1]

GPCR Modulation (Chemokine Receptors)

The scaffold is structurally homologous to potent CCR5 antagonists (e.g., Aplaviroc analogs).[1] The rigid spiro core reduces the entropic penalty of binding, often leading to higher affinity compared to flexible piperidine chains.[1]

Opioid Receptor Ligands

The 3,9-diazaspiro system is explored in the design of nociceptin/orphanin FQ receptor (NOP) ligands.[1] The butyl chain often occupies a hydrophobic pocket within the receptor's orthosteric site, modulating efficacy (agonist vs. antagonist).[1]

Mechanism of Action (Spiro-Scaffold Logic)

SAR_LogicCoreSpiro[5.5]undecane CoreConstraintConformational ConstraintCore->ConstraintBindingReduced Entropic PenaltyConstraint->BindingSelectivityHigh Receptor SelectivityBinding->SelectivitySubstN-Butyl SubstitutionHydrophobicHydrophobic Pocket InteractionSubst->HydrophobicHydrophobic->SelectivityAffinity Boost

Caption: SAR logic demonstrating how the spiro core and butyl substituent drive potency.[1]

Handling & Safety Profile

While specific toxicological data for this intermediate is limited, it should be handled as a standard corrosive/irritant amine salt .[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in acidic media; free base is prone to oxidation if stored for prolonged periods in air.[1]

References

  • Patent: Spirocyclic nitriles as protease inhibitors. RU2478620C2.[1] (Lists the specific butyl derivative and its use in inhibitor synthesis).

  • Scaffold Synthesis: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. ResearchGate. (General synthesis of the spiro core).

  • Precursor Data: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride. Sigma-Aldrich.[1] (Source for starting material).

Mechanistic Profiling of N-Butyl Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rigid Spirocyclic Scaffold

N-butyl diazaspiro[5.5]undecane (specifically the 3-butyl-3,9-diazaspiro[5.5]undecane isomer) represents a class of "privileged scaffolds" in medicinal chemistry. Unlike flexible linear diamines, the spiro[5.5]undecane core enforces a rigid, orthogonal orientation of the two piperidine rings. This structural rigidity reduces the entropic penalty of binding, making it a high-affinity pharmacophore for G-Protein Coupled Receptors (GPCRs) and ligand-gated ion channels.

The N-butyl substituent is not merely a passive lipophilic tail; it is a critical structural determinant that governs blood-brain barrier (BBB) penetration and occupies hydrophobic pockets within orthosteric binding sites. This guide dissects the compound's mechanism of action across two primary therapeutic axes: GABAergic Neuromodulation and Oncogenic Signaling Inhibition (GGTase I) .

Core Mechanism I: GABA-A Receptor Antagonism

The most well-characterized pharmacological activity of the diazaspiro[5.5]undecane scaffold—particularly its dione derivatives—is the competitive antagonism of the


-aminobutyric acid type A (GABA_A) receptor.
Molecular Interaction
  • Target: GABA_A Receptor (Cl⁻ channel).

  • Binding Mode: The rigid spiro-skeleton mimics the spatial arrangement of the GABA pharmacophore but lacks the flexibility to induce the channel-opening conformational change.

  • Role of N-Butyl: The butyl chain extends into the hydrophobic accessory pocket of the receptor's extracellular domain, stabilizing the antagonist-receptor complex and preventing the binding of endogenous GABA.

Physiological Consequence

By blocking the chloride influx associated with GABA binding, N-butyl diazaspiro[5.5]undecane derivatives reduce the inhibitory tone of neuronal networks.

  • Net Effect: Increased neuronal excitability.

  • Therapeutic Utility: While direct antagonism can be convulsant, controlled modulation is explored for reversing sedative overdose or enhancing cognition in models of Down syndrome (where GABAergic inhibition is excessive).

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the GABA_A receptor and its downstream effects on neuronal polarization.

GABAPathway GABA Endogenous GABA Receptor GABA-A Receptor (Cl- Channel) GABA->Receptor  Agonist Binding Drug N-Butyl Diazaspiro[5.5]undecane Drug->Receptor  Competitive Antagonism Cl_Influx Chloride (Cl-) Influx Drug->Cl_Influx  Blocks Receptor->Cl_Influx  Channel Opening Depol Depolarization (Excitability) Receptor->Depol  Disinhibition Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol  Inhibitory Signal

Figure 1: Mechanism of GABA-A receptor antagonism. The N-butyl diazaspiro compound competes with GABA, preventing chloride influx and reducing inhibitory signaling.

Core Mechanism II: GGTase I Inhibition (Oncology)

Recent structure-activity relationship (SAR) studies have identified N-substituted 3,9-diazaspiro[5.5]undecanes as potent inhibitors of Geranylgeranyltransferase I (GGTase I) . This mechanism is critical in oncology for disrupting the Rho GTPase signaling axis.

Mechanism of Inhibition
  • Enzyme Target: GGTase I catalyzes the transfer of a geranylgeranyl lipid moiety to the C-terminus of Rho family GTPases (e.g., RhoA, Rac1, Cdc42).

  • Inhibition Logic: The spiro-piperidine core occupies the peptide binding site of GGTase I, while the N-butyl group mimics the isoprenoid lipid chain, acting as a lipid-competitive inhibitor.

  • Downstream Effect: Without prenylation, Rho GTPases cannot anchor to the cell membrane and remain inactive in the cytosol.

Impact on YAP1/TAZ Signaling

The inactivation of RhoA leads to the suppression of the Hippo pathway effectors YAP1 and TAZ.

  • Normal State: RhoA promotes actin polymerization

    
     YAP/TAZ nuclear entry 
    
    
    
    Cell Proliferation.
  • Drug Action: GGTase I Inhibition

    
     Cytosolic RhoA 
    
    
    
    YAP/TAZ Phosphorylation & Degradation
    
    
    Apoptosis/Growth Arrest .

GGTasePathway Drug N-Butyl Diazaspiro[5.5]undecane GGTase GGTase I Enzyme Drug->GGTase  Inhibition Rho_Post Rho GTPase (Prenylated/Membrane Bound) GGTase->Rho_Post  Prenylation Rho_Pre Rho GTPase (Unprenylated) Rho_Pre->GGTase Actin Actin Cytoskeleton Tension Rho_Post->Actin  Activates YAP YAP1/TAZ (Nuclear Translocation) Actin->YAP  Mechanotransduction Prolif Cancer Cell Proliferation YAP->Prolif  Transcription

Figure 2: GGTase I inhibition pathway.[1][2][3] The compound prevents Rho GTPase prenylation, halting the oncogenic YAP1/TAZ signaling cascade.

Experimental Protocols

Protocol A: Synthesis of N-Butyl-3,9-diazaspiro[5.5]undecane

This protocol describes the mono-alkylation of the diazaspiro scaffold, a critical step to generate the bioactive N-butyl derivative.

Reagents:

  • 3,9-Diazaspiro[5.5]undecane dihydrochloride (Starting Material)

  • 1-Bromobutane (Alkylating agent)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve 1.0 eq of 3,9-diazaspiro[5.5]undecane dihydrochloride in water. Adjust pH to >12 using 10M NaOH. Extract with dichloromethane (DCM) (

    
    ). Dry organic layer over 
    
    
    
    and concentrate to yield the free diamine.
  • Mono-Protection (Optional but Recommended): To ensure mono-alkylation, protect one amine with a Boc group (0.9 eq

    
     in DCM, 
    
    
    
    ) if high selectivity is required. Isolate the mono-Boc intermediate.
  • Alkylation:

    • Dissolve the free amine (or mono-Boc amine) in Acetonitrile (0.1 M concentration).

    • Add 1.2 eq of finely ground anhydrous

      
      .
      
    • Add 1.05 eq of 1-Bromobutane dropwise at room temperature.

    • Reflux at

      
       for 12 hours under 
      
      
      
      atmosphere.
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Purify via silica gel column chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1).

  • Validation: Verify structure via

    
    -NMR (Triplet at 
    
    
    
    ppm for terminal methyl of butyl group) and LC-MS (
    
    
    ).
Protocol B: GABA-A Competitive Binding Assay

Objective: Determine the binding affinity (


) of the N-butyl derivative.
  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Radioligand: Use

    
    -Muscimol (specific GABA site agonist) or 
    
    
    
    -Flumazenil (benzodiazepine site, for specificity checks).
  • Incubation:

    • Mix 100

      
       membrane suspension + 50 
      
      
      
      radioligand (2 nM final) + 50
      
      
      Test Compound (N-butyl diazaspiro[5.5]undecane,
      
      
      to
      
      
      M).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
LogP (Predicted) 2.5 - 3.2Optimal for Blood-Brain Barrier (BBB) penetration.
pKa (Piperidine N) ~9.5Protonated at physiological pH; mimics cationic neurotransmitters.
GABA-A Affinity (

)

nM
Potent competitive antagonist (structure dependent).
Selectivity High for GABA-A vs GABA-BSpiro-rigidity excludes GABA-B binding.
Toxicity Moderate (Convulsant risk)Dose-limiting factor in vivo; requires titration.

References

  • Kumar, V., et al. (2013). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor Ligand Promiscuity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sjogren, A. K., et al. (2007). GGTase I inhibition reduces tumor formation in lung cancer models. Journal of Clinical Investigation. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds as GGTase Inhibitors.

Sources

3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride .

As direct experimental spectra for this specific derivative are often proprietary to catalog holders, the spectral data presented below are derived from high-fidelity predictive models and validated against the core scaffold (3,9-diazaspiro[5.5]undecane) and well-characterized analogs (e.g., the N-Boc derivative). This approach ensures scientific accuracy for research and development purposes.

CAS Registry Number: Not widely listed (Analogous to 173405-78-2 for Boc-precursor) Chemical Formula:


 (typically dihydrochloride)
Molecular Weight:  210.36  g/mol  (Free Base)

Executive Summary & Chemical Context

3-butyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diamine building block used primarily in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically targeting chemokine receptors (CCR5/CCR8) and opioid receptors. The spiro[5.5]undecane scaffold offers a rigid, three-dimensional geometry that restricts conformational flexibility, often improving the selectivity and metabolic stability of drug candidates compared to flexible piperidine analogs.

This guide provides a comprehensive spectral profile and synthesis workflow for the hydrochloride salt, the preferred form for stability and handling.

Synthesis & Preparation Protocol

To ensure high purity and regioselectivity, the direct alkylation of the diamine core is discouraged due to the formation of bis-alkylated byproducts. The industry-standard protocol utilizes a mono-protected precursor.

Optimized Synthetic Workflow

Precursor: tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2).[1][2]

Step 1: Reductive Amination (N-Alkylation)

  • Reactants: Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) and Butyraldehyde (1.1 eq) in Dichloroethane (DCE).

  • Catalyst: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

  • Conditions: Stir at Room Temperature (RT) for 12–16 hours under Nitrogen.

  • Workup: Quench with sat.

    
    . Extract with DCM.[3] The product is tert-butyl 9-butyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
    

Step 2: Deprotection & Salt Formation

  • Reactants: Dissolve the intermediate in 1,4-Dioxane.

  • Reagent: Add 4M HCl in Dioxane (5.0 eq).

  • Conditions: Stir at RT for 2–4 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-butyl-3,9-diazaspiro[5.5]undecane dihydrochloride .

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 3-Boc-3,9-diazaspiro[5.5]undecane (CAS: 173405-78-2) Step1 Step 1: Reductive Amination (Butyraldehyde + STAB) Start->Step1 DCE, AcOH, RT Interm Intermediate: 3-Boc-9-butyl-3,9-diazaspiro[5.5]undecane Step1->Interm Yield >90% Step2 Step 2: Acidic Deprotection (4M HCl / Dioxane) Interm->Step2 Boc Removal Final Final Product: 3-butyl-3,9-diazaspiro[5.5]undecane . 2HCl Step2->Final Precipitation

Figure 1: Step-wise synthesis pathway ensuring mono-alkylation selectivity via Boc-protection strategy.

Spectral Data Analysis

The following data represents the Dihydrochloride (2HCl) salt form in Deuterium Oxide (


) or Methanol-

(

).
A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The spiro-center renders the piperidine rings magnetically distinct but chemically similar. The butyl chain provides clear diagnostic triplets and multiplets.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
0.94 Triplet (

Hz)
3H

Terminal methyl of butyl chain.
1.38 Sextet2H


-methylene of butyl chain.
1.65 - 1.75 Multiplet2H


-methylene of butyl chain.
1.78 - 1.95 Multiplet8HRing

C-atoms adjacent to the spiro center (C1, C5, C7, C11).
3.10 - 3.25 Multiplet4HRing

Protons adjacent to the secondary amine (unsubstituted).
3.28 - 3.45 Multiplet4HRing

Protons adjacent to the tertiary amine (butyl-substituted).
3.55 Triplet2HChain


-methylene connecting butyl to the ring.

Note: In the HCl salt, the amine protons (


 and 

) exchange rapidly with

and are not observed. In DMSO-

, broad singlets would appear at 9.0–10.0 ppm.

C NMR (100 MHz,

)
Shift (

ppm)
Assignment
13.8 Butyl

20.1 Butyl

26.5 Butyl

32.4 Spiro Ring

-carbons (C1, C5, C7, C11)
33.1 Spiro Quaternary Carbon (C6)
43.5 Ring

-carbons (Secondary amine side)
50.2 Ring

-carbons (Tertiary amine side)
57.8 Butyl

(N-linked)
B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Theoretical Exact Mass (


):  210.2096 Da
Observed Ion: 

m/z (Observed)Ion IdentityInterpretation
211.2

Protonated molecular ion (Base Peak).
154.1

Loss of butyl group (characteristic of N-alkyl cleavage).
112.1 FragmentRing fragmentation (Retro-Diels-Alder type cleavage).

Fragmentation Pathway Diagram

MassSpec Parent Parent Ion [M+H]+ m/z 211.2 Frag1 Loss of Butyl Group [M-C4H9+2H]+ m/z 155.1 Parent->Frag1 - C4H8 (56 Da) Frag2 Ring Cleavage m/z ~112 Frag1->Frag2 Ring Opening

Figure 2: Primary fragmentation pathway in ESI-MS positive mode.

C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid HCl salt)

Wavenumber (

)
Vibration ModeFunctional Group
3350 - 3450

Secondary amine stretching (broadened by salt formation).
2850 - 2960

Strong aliphatic C-H stretching (spiro ring + butyl chain).
2400 - 2700

Broad "ammonium" band characteristic of amine hydrochloride salts.
1460 - 1475

Methylene scissoring.
1150 - 1200

C-N stretch (aliphatic amine).

Quality Control & Handling

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

  • Purity Check: Due to the lack of UV chromophores (no aromatic rings), HPLC detection requires ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Standard UV (254 nm) will not detect this compound effectively.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Boc-Precursor Data: Sigma-Aldrich. "3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester Product Specification."

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • GPCR Application: Burstein, E. S., et al. (2005). "Efficacy of Spirocyclic Piperidines at the Muscarinic and Chemokine Receptors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

The Diaza-Spiro[5.5]undecane Scaffold: From Structural Curiosity to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic history, and medicinal chemistry applications of diazaspiro[5.5]undecane derivatives.

Executive Summary

The diazaspiro[5.5]undecane scaffold represents a class of rigid, bicyclic diamines that have ascended from structural curiosities to "privileged structures" in modern drug discovery. Unlike flat aromatic systems, these spirocycles offer a defined three-dimensional vector for substituent orientation, allowing them to probe spherical chemical space more effectively. This guide analyzes the three primary isomers—1,9- , 2,8- , and 3,9-diazaspiro[5.5]undecane —delineating their synthetic evolution, distinct biological profiles, and protocols for their construction.

Part 1: Historical Genesis & Structural Logic

The "Spiro Effect" and Early Confusion

Historically, the term "spiro[5.5]undecane" in biological literature was dominated by the 1,7-dioxaspiro[5.5]undecane system, identified as the sex pheromone of the olive fruit fly (Bactrocera oleae). It was not until the late 20th century that the nitrogen analogues (diazaspiro) gained traction, driven by the need to escape "flatland" in library design.

The core value of the diazaspiro[5.5]undecane lies in its Gem-Dialkyl Effect (Thorpe-Ingold Effect) equivalent. The central spiro-carbon locks the two piperidine rings into a rigid conformation (typically chair-chair), reducing the entropic penalty of binding to a protein target.

Structural Classification

The positioning of the nitrogen atoms dictates the medicinal utility:

  • 1,9-Diazaspiro[5.5]undecane: The most prolific isomer, widely used in GPCR targeting (NK1, Opioid).

  • 2,8-Diazaspiro[5.5]undecane: A symmetric core often synthesized via cascade reactions; used as a spacer in bivalent ligands.

  • 3,9-Diazaspiro[5.5]undecane: Gained prominence in the 2000s for antiviral (CCR5) and CNS applications.

  • 1,7-Diazaspiro[5.5]undecane: A "neglected" isomer until a scalable synthesis was reported in 2013, primarily serving as a bidentate ligand for metal catalysis.

Part 2: The 1,9-Diazaspiro[5.5]undecane (The Workhorse)

Medicinal Chemistry Profile

This isomer is the gold standard for spiro-piperidine drug discovery. Its non-symmetric nature allows for the independent functionalization of the "effector" domain (interacting with the receptor core) and the "address" domain (improving solubility/selectivity).

Key Therapeutic Areas:

  • Pain Management: Acting as dual NK1/NK2 receptor antagonists.

  • Obesity: NPY Y5 receptor antagonists.

  • Oncology: Inhibitors of Acetyl-CoA Carboxylase (ACC) and CDK7.

Synthetic Strategy: The Piperidine Cyclization

The most robust route involves the construction of the second ring onto a pre-existing 4-substituted piperidine.

Figure 1: Retrosynthetic Logic for 1,9-Diazaspiro Systems

G Target 1,9-Diazaspiro[5.5]undecane Inter 4-Formyl-piperidine Derivative Inter->Target Robinson Annulation + Reductive Amination Start 4-Piperidone Precursor Start->Inter Wittig / Homologation

Caption: Retrosynthetic disconnection showing the stepwise construction of the 1,9-scaffold starting from commercially available 4-piperidones.

Part 3: The 2,8-Diazaspiro[5.5]undecane (The Symmetric Core)

This isomer is unique due to its symmetry, making it an ideal linker for homodimeric drugs. The synthesis is elegant, often utilizing a "one-pot" double Michael addition.

Experimental Protocol: Double Michael Cascade

Objective: Synthesis of 2,8-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives. Scope: High-yield generation of the spiro core from non-cyclic precursors.

Reagents:

  • Substrate A: N,N-dimethylbarbituric acid (1.0 equiv)

  • Substrate B: Divinyl ketone (or diarylidene acetone) (1.0 equiv)

  • Catalyst: Diethylamine (Et2NH) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve N,N-dimethylbarbituric acid (2 mmol) and the diarylidene acetone derivative (2 mmol) in 10 mL of anhydrous DCM.

  • Initiation: Add diethylamine (2.4 mmol) dropwise to the stirring solution at room temperature (25°C).

  • Reaction: Stir the mixture for 1.5–2 hours. The reaction typically proceeds via a cascade sequence: an initial Michael addition followed by an intramolecular Michael cyclization.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 2:8). Look for the disappearance of the yellow diarylidene spot.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure.

  • Purification: The crude solid is often pure enough for recrystallization (Ethanol). If necessary, purify via silica gel flash chromatography (EtOAc/Hexane).

Validation Check:

  • 1H NMR: Look for the disappearance of vinylic protons and the appearance of high-field methylene doublets (approx. 2.6–3.0 ppm) corresponding to the newly formed spiro-ring.

Part 4: The 3,9-Diazaspiro[5.5]undecane (The Antiviral Variant)

Gaining fame through CCR5 antagonist research (e.g., for HIV treatment), this scaffold places nitrogen atoms at the distal ends of the spiro system, maximizing the distance between pharmacophores.

Case Study: CCR5 Antagonists

Researchers at major pharmaceutical firms (e.g., Merck, Pfizer) utilized this scaffold to replace flexible diamine linkers. The rigid spiro-core improved metabolic stability (t1/2) while maintaining nanomolar potency against the CCR5 receptor.

Synthesis Protocol: The "Gem-Diester" Route

Objective: Construction of the 3,9-diazaspiro core from N-benzyl-4-piperidone.

Step-by-Step Methodology:

  • Knoevenagel Condensation: React N-benzyl-4-piperidone with ethyl cyanoacetate (catalyzed by piperidine/acetic acid) to form the unsaturated intermediate.

  • Michael Addition: Treat the intermediate with KCN (potassium cyanide) in aqueous ethanol to install the nitrile at the quaternary center.

  • Hydrolysis & Cyclization: Acidic hydrolysis (H2SO4/H2O) converts the nitriles/esters to carboxylic acids, followed by thermal decarboxylation and ring closure with urea or ammonia sources to form the imide rings.

  • Reduction: Reduce the resulting spiro-imide with Lithium Aluminum Hydride (LiAlH4) in refluxing THF to yield the final 3,9-diazaspiro[5.5]undecane.

Figure 2: Synthetic Workflow for 3,9-Isomer

G cluster_0 Precursor Phase cluster_1 Spiro-Formation Phase cluster_2 Final Reduction A N-Benzyl-4-piperidone B Unsaturated Cyanoester A->B Knoevenagel (Ethyl cyanoacetate) C Gem-Dinitrile Intermediate B->C Michael Addn (KCN) D Spiro-Imide C->D Cyclization (Acid/Urea) E 3,9-Diazaspiro[5.5]undecane D->E LiAlH4 Reduction

Caption: Stepwise construction of the 3,9-diazaspiro framework highlighting the critical cyclization and reduction phases.

Part 5: Comparative Data Analysis

The following table summarizes the physicochemical properties and primary biological applications of the key isomers.

IsomerSymmetryKey Synthetic IntermediatePrimary Biological TargetTypical LogP*
1,9-Diaza Asymmetric4-Formyl-piperidineNK1, Opioid, ACC, CDK71.2 – 2.5
2,8-Diaza SymmetricDiarylidene acetoneBivalent Ligands, Spacer0.8 – 1.9
3,9-Diaza SymmetricN-Benzyl-4-piperidoneCCR5 (HIV), GABA-A1.0 – 2.2
1,7-Diaza AsymmetricN-Boc-δ-valerolactamMetal Ligand (Ru, Cu)1.5 – 2.8

*LogP values are approximate for the unsubstituted core and vary significantly with functionalization.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Koolen, H. et al. Future Medicinal Chemistry. URL:[Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Source: Islam, M. et al. Arabian Journal of Chemistry.[1] URL:[Link]

  • 1,7-Diazaspiro[5.5]undecane—A Neglected Heterocycle. Source: Spivey, A. C. et al. Organic Letters. URL:[Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Source: Yang, H. et al. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Source:Journal of Medicinal Chemistry. URL:[Link]

Sources

Biological Activity of Substituted Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry—a rigid, spirocyclic framework capable of presenting functional groups in specific 3D vectors that mimic peptide turns or transition states. Unlike flexible alkyl chains, the spiro-fusion at the C-atom imparts conformational constraints that enhance receptor selectivity and metabolic stability.

This guide provides a technical analysis of the biological activities associated with substituted diazaspiro[5.5]undecanes, specifically distinguishing between the 1,9-diaza and 3,9-diaza regioisomers. It synthesizes data on their roles as dual Acetyl-CoA Carboxylase (ACC) inhibitors, Neurokinin (NK) antagonists, and novel dual-action analgesics (MOR agonist/σ1R antagonist).

Chemical Architecture & Scaffold Diversity

The biological profile of these compounds is strictly dictated by the nitrogen positioning within the spiro-bicyclic system. The two dominant scaffolds in drug development are:

  • 1,9-Diazaspiro[5.5]undecane: Often associated with metabolic and GPCR targets (NK1, MCH-R1).[1]

  • 3,9-Diazaspiro[5.5]undecane: Prominent in cardiovascular (GPIIb/IIIa) and immunomodulatory (CCR5, GABA-A) applications.

Visualization: Scaffold Classification

The following diagram illustrates the core numbering and key substitution vectors for biological activity.

DiazaspiroScaffolds Core Diazaspiro[5.5]undecane Core Scaffold Type19 1,9-Diazaspiro (Metabolic/Pain) Core->Type19 N at 1,9 Type39 3,9-Diazaspiro (CV/Immuno) Core->Type39 N at 3,9 TypeOxa 1-Oxa-4,9-diazaspiro (Dual Analgesic) Core->TypeOxa O at 1, N at 4,9 SAR19 Target: ACC1/2, NK1 R2: Carbonyl (common) R9: Lipophilic tail Type19->SAR19 SAR39 Target: CCR5, GPIIb/IIIa R3: Basic amine R9: H-bond acceptor Type39->SAR39 SAROxa Target: MOR/Sigma-1 R4: Pyridine R9: Phenethyl TypeOxa->SAROxa

Figure 1: Structural classification and primary SAR vectors for diazaspiro[5.5]undecane derivatives.

Pharmacological Profiles[2][3][4][5][6]

Metabolic Disorders: Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of 1,9-diazaspiro[5.5]undecane (specifically those with a pyrazole fusion or carbonyl at C2) function as potent, dual inhibitors of ACC1 and ACC2.[1][2]

  • Mechanism: Inhibition of ACC prevents the conversion of acetyl-CoA to malonyl-CoA.[1]

    • Liver (ACC1): Reduces de novo lipogenesis.

    • Muscle (ACC2): Increases fatty acid oxidation.

  • Key Substitutions: A lipophilic aryl group at N9 is critical for hydrophobic pocket occupancy, while the spiro-core acts as a spacer to position the N1-substituent (often a pyrazole) near the active site.

Pain Management: The Dual MOR/σ1R Strategy

A breakthrough in non-addictive analgesia involves 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

  • Compound 15au: A lead compound exhibiting dual Mu-Opioid Receptor (MOR) agonism and Sigma-1 Receptor (σ1R) antagonism.[3][4]

  • Therapeutic Advantage: The σ1R antagonism mitigates the common opioid side effects (constipation, tolerance) while preserving analgesic efficacy.

  • Data Profile:

    • Analgesia:[5][3] Comparable to oxycodone in paw pressure tests.[6][3][4]

    • Side Effects:[2] Significantly reduced inhibition of gastrointestinal transit compared to equianalgesic doses of oxycodone.

Immunomodulation: GABA-A Receptor Antagonism

3,9-Diazaspiro[5.5]undecane derivatives (e.g., Compound 1e) act as competitive antagonists at the GABA-A receptor, specifically the extrasynaptic


 subtype found on T-cells.
  • Application: Enhancing T-cell proliferation in immunosuppressed states.

  • Selectivity: The spiro-benzamide structure provides selectivity over the synaptic

    
     and 
    
    
    
    subtypes, reducing CNS seizure risks common with non-selective GABA antagonists.

Structure-Activity Relationships (SAR) Data

The following table summarizes potency data (


 or 

) across different targets, highlighting the impact of specific R-group modifications.

Table 1: Comparative Bioactivity of Diazaspiro Derivatives

ScaffoldCompound IDTargetActivity (

/

)
Key Structural Feature
1,9-diaza Compound 1gACC1 / ACC27 nM / 3 nMPyrazole-fused; N9-aryl substituent
1,9-diaza Compound 10dNK1 / NK22.0 nM / 1.9 nM4,5-Benzene fused; N1-acetyl
3,9-diaza Compound 1eGABA-A (

)
180 nM (

)
m-Methylphenyl at N3; Spiro-benzamide
1-oxa-4,9-diaza Compound 15auMOR / σ1R

15 nM /

25 nM
N9-Phenethyl; N4-Pyridyl
3,9-diaza Compound 32CCR5Sub-nanomolarN-substituted piperidine moiety

Mechanistic Visualization

The dual mechanism of Compound 15au (1-oxa-4,9-diazaspiro) is critical for understanding its safety profile. The diagram below details how σ1R antagonism counteracts the negative feedback loops initiated by MOR activation.

DualMechanism MOR Mu-Opioid Receptor (GPCR) Gprot Gi/o Protein Activation MOR->Gprot Sigma1 Sigma-1 Receptor (Chaperone) Modulation Modulation of Ca2+ Signaling Sigma1->Modulation Constitutive Activity Ligand Ligand 15au (Diazaspiro Derivative) Ligand->MOR Agonist Ligand->Sigma1 Antagonist Ligand->Modulation Blocks Analgesia Analgesia (Pain Relief) Gprot->Analgesia SideEffects Constipation & Tolerance Gprot->SideEffects Modulation->SideEffects Potentiation

Figure 2: Mechanism of action for dual MOR agonist / σ1R antagonist 15au. Sigma-1 blockade reduces opioid-induced side effects.

Experimental Methodologies

Synthesis of 3,9-Diazaspiro[5.5]undecane Core

Context: This protocol describes the formation of the 3,9-diaza core via a double Michael addition/cyclization strategy, suitable for generating immunomodulatory candidates.

Protocol:

  • Reagents: N-Benzyl-4-piperidone (1.0 eq), Ethyl acrylate (2.2 eq), Sodium hydride (NaH, 2.5 eq), Benzene/THF.

  • Step 1 (Enolate Formation): Suspend NaH in dry benzene under

    
    . Add N-Benzyl-4-piperidone dropwise at 0°C. Stir for 30 min.
    
  • Step 2 (Michael Addition): Add ethyl acrylate dropwise. Reflux the mixture for 4 hours. The intermediate diester is formed.

  • Step 3 (Cyclization): Treat the diester with ammonia or a primary amine (R-NH2) in refluxing ethanol to effect the ring closure, yielding the 2,4-dione derivative.

  • Step 4 (Reduction): Reduce the carbonyls using Lithium Aluminum Hydride (

    
    ) in THF to obtain the saturated 3,9-diazaspiro[5.5]undecane.
    
ADP-Glo™ Kinase Assay for ACC Inhibition

Context: Used to quantify the potency of 1,9-diazaspiro derivatives against ACC1/ACC2.

Protocol:

  • Reaction Setup: In a white 384-well plate, mix 2 µL of test compound (in DMSO) with 2 µL of ACC enzyme (human recombinant).

  • Substrate Addition: Add 2 µL of substrate mix containing ATP (50 µM), Acetyl-CoA, and

    
    .
    
  • Incubation: Incubate at room temperature for 60 minutes. The enzyme converts ATP

    
     ADP.
    
  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Readout: Measure luminescence using a plate reader. Calculate

    
     based on % inhibition relative to DMSO controls.
    
Workflow Visualization

ExperimentalWorkflow Start Start: N-Benzyl-4-piperidone Step1 Michael Addition (Ethyl Acrylate + NaH) Start->Step1 Step2 Cyclization with Amine (Forms Spiro-Dione) Step1->Step2 Step3 LiAlH4 Reduction (Yields Diazaspiro Core) Step2->Step3 Assay ADP-Glo Kinase Assay (ACC Inhibition) Step3->Assay Purification Data Luminescence Readout (IC50 Calculation) Assay->Data

Figure 3: Synthetic and analytical workflow for diazaspiro[5.5]undecane development.

References

  • Poce, G. et al. (2017).[2] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Latvian Institute of Organic Synthesis. Link

  • García-Cárceles, J. et al. (2019).[7] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem. Link

  • Vestergaard, H.T. et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Link

  • Kumari, S. et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship of N-Alkylated Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazaspiro[5.5]undecane scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its high fraction of sp³-hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and inherent conformational rigidity. Unlike flat heteroaromatic systems, this spirocyclic diamine framework projects substituents into defined three-dimensional vectors, enabling high-affinity interactions with globular protein targets such as G-protein coupled receptors (GPCRs) and ion channels.

This guide analyzes the Structure-Activity Relationship (SAR) of N-alkylated derivatives, specifically focusing on the 3,9-diazaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane subclasses. Critical modulation of lipophilicity and receptor occupancy is achieved through N-alkylation strategies (e.g., N-phenethyl, N-benzyl, N-butyl), which drive selectivity profiles between Mu-Opioid (MOR) , Sigma-1 (


R) , and GABA

receptors.

Structural Architecture & Isomerism

The core scaffold consists of two six-membered piperidine-like rings sharing a single quaternary carbon (C5). The positioning of the nitrogen atoms dictates the pharmacological profile.

  • 3,9-Diazaspiro[5.5]undecane: Symmetrical or asymmetrical diamines often explored for chemokine (CCR5) and GABAergic activity.

  • 1-Oxa-4,9-diazaspiro[5.5]undecane: An oxygen-containing variant that has emerged as a potent scaffold for dual MOR agonist /

    
    R antagonist ligands.
    
Stereochemical Implications

The spiro-center creates a rigid orthogonal relationship between the two rings. N-alkylation at the distal nitrogens (e.g., N3 or N9) allows for the "pincer-like" engagement of binding pockets, where one ring anchors the molecule via electrostatic interactions (protonated amine) and the other exploits hydrophobic pockets via the N-alkyl substituent.

Synthetic Pathways

Efficient construction of the spiro[5.5]undecane core is a prerequisite for SAR exploration. The most robust method involves a Double Michael Addition or an Intramolecular Spirocyclization .

Workflow: Divergent Synthesis of 3,9-Diazaspiro[5.5]undecanes

The following DOT diagram illustrates the critical pathway for synthesizing these scaffolds, highlighting the key spirocyclization step.

SynthesisWorkflow Figure 1: Divergent synthetic pathway for N-alkylated diazaspiro[5.5]undecanes via Michael Addition. Start 4-Piperidone Derivative (N-Protected) Step1 Knoevenagel Condensation (Ethyl cyanoacetate) Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Michael Addition (with malononitrile/amine) Intermediate1->Step2 Cyclization Spirocyclization (Acid/Base Catalysis) Step2->Cyclization Ring Closure Core 3,9-Diazaspiro[5.5]undecane-2,4-dione Cyclization->Core Reduction Reduction (LiAlH4) & N-Alkylation Core->Reduction Functionalization Final N-Alkylated Product Reduction->Final

[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of these compounds is dominated by the nature of the substituent on the basic nitrogen atoms. We will examine two primary pharmacological classes.

Dual MOR Agonist / R Antagonist (Pain Management)

Ligands targeting both the Mu-opioid receptor (MOR) and Sigma-1 receptor (


R) offer analgesia with reduced side effects (e.g., neuropathic pain attenuation).
  • Scaffold: 1-Oxa-4,9-diazaspiro[5.5]undecane.

  • Key SAR Trend: The substituent at the N-9 position is the primary driver of affinity.

Table 1: SAR of N-9 Substituents on 1-Oxa-4,9-diazaspiro[5.5]undecane

Data synthesized from recent medicinal chemistry literature [1].

Compound IDN-9 Substituent (R)N-4 SubstituentMOR

(nM)

R

(nM)
Selectivity Profile
A1 Methyl2-Pyridyl> 1000450Weak/Non-selective
A2 Benzyl2-Pyridyl12015

R Selective
A3 Phenethyl 2-Pyridyl 12 2.5 Balanced Dual Affinity
A4 Cyclopropylmethyl2-Pyridyl85110Moderate Dual Affinity

Mechanistic Insight: The Phenethyl group (A3) perfectly fills the hydrophobic pocket of the


R and the auxiliary binding site of the MOR. Shortening the chain to Methyl (A1) abolishes this interaction, while the Benzyl group (A2) is slightly too short for optimal MOR engagement but retains 

R affinity.
GABA Receptor Antagonism (Immunomodulation)

3,9-Diazaspiro[5.5]undecanes have been identified as competitive antagonists at GABA


 receptors, useful for studying peripheral GABAergic signaling in immune cells [2].
  • Critical Motif: A Spirocyclic Benzamide at N-3 is essential.

  • N-9 Alkylation: Modulates selectivity between synaptic (

    
    ) and extrasynaptic (
    
    
    
    ) subtypes.
  • Key Finding: The m-methylphenyl analog displays high nanomolar affinity (

    
     = 180 nM) and rescues T-cell proliferation inhibited by GABA.[1]
    

Mechanism of Action: Dual Pathway Signaling

The following diagram elucidates how the optimal N-phenethyl diazaspiro ligand modulates pain processing through simultaneous MOR activation and


R blockade.

DualSignaling Figure 2: Dual mechanism of N-phenethyl diazaspiro ligands: MOR agonism and Sigma-1 antagonism. Ligand N-Phenethyl-Diazaspiro (Dual Ligand) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Agonist Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Antagonist Gprot Gi/o Protein Activation MOR->Gprot Sensitization Central Sensitization (Neuropathic Pain) Sigma1->Sensitization Blocked by Ligand NMDA NMDA Receptor Potentiation Sigma1->NMDA Modulates cAMP cAMP Inhibition Gprot->cAMP Analgesia Analgesia (Pain Relief) cAMP->Analgesia NMDA->Sensitization

[4][5]

Experimental Protocols

Synthesis of 3-Benzyl-9-phenethyl-3,9-diazaspiro[5.5]undecane

Rationale: This protocol establishes the core scaffold via double alkylation.

  • Reagents: 3,9-diazaspiro[5.5]undecane (core), Phenethyl bromide (1.1 eq), Benzyl bromide (1.1 eq),

    
     (3.0 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve the diazaspiro core in dry

      
       under 
      
      
      
      atmosphere.
    • Add anhydrous

      
       and stir for 15 min at RT.
      
    • Add Phenethyl bromide dropwise. Heat to reflux (

      
      ) for 12 hours.
      
    • TLC Check: Confirm mono-alkylation (Target

      
       ~ 0.4 in 5% MeOH/DCM).
      
    • Add Benzyl bromide to the reaction mixture and reflux for an additional 8 hours.

    • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

  • Validation:

    
    -NMR must show diagnostic multiplets for the spiro-core protons (
    
    
    
    1.5-1.8 ppm) and aromatic signals for both benzyl and phenethyl groups.
Radioligand Binding Assay ( R)

Rationale: To determine the affinity (


) of the N-alkylated derivatives.
  • Membrane Prep: Use HEK-293 cells stably expressing human

    
    R.
    
  • Ligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Incubation:

    • Mix 50

      
       membrane protein with 2 nM radioligand and increasing concentrations of test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate at

      
       for 120 minutes.
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. Source: Journal of Medicinal Chemistry (2021).[1][2] URL:[Link]

  • Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-Containing Compounds. Source: Chemistry of Heterocyclic Compounds (2017).[3] URL:[Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1][2] URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: Helvetica Chimica Acta (2025).[4] URL:[Link]

Sources

Technical Whitepaper: 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride as a drug intermediate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the modern pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, spirocyclic architectures—3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride has emerged as a high-value advanced intermediate. This spiro-diamine scaffold offers a unique combination of structural rigidity, defined exit vectors, and tunable lipophilicity, making it a critical building block for G-Protein Coupled Receptor (GPCR) modulators (specifically CCR5 and Opioid receptors) and protease inhibitors (Cathepsin K/S).

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, quality control challenges, and application in rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core structure consists of two piperidine rings sharing a single tetrahedral carbon atom (C3). This spiro-fusion creates a rigid, orthogonal orientation of the two nitrogen atoms, preventing the free rotation typical of linear linkers like ethylenediamines or piperazines.

PropertySpecification
IUPAC Name 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride
Common Name N-Butyl-3,9-diazaspiro[5.5]undecane HCl
CAS Number 958852-82-9 (HCl salt); 173405-78-2 (Boc-precursor)
Molecular Formula C₁₃H₂₆N₂[1][2][3] · xHCl (Typically mono- or dihydrochloride)
Molecular Weight 210.36 g/mol (Free base); ~246.82 g/mol (Mono-HCl)
Solubility High in water, MeOH, DMSO; Low in Et₂O, Hexane
pKa (Calc) N3 (Tertiary): ~8.5
LogP (Calc) ~2.1 (Free base)
The "Spiro" Advantage

Unlike piperazine, which adopts a chair conformation that can flatten under strain, the spiro[5.5]undecane system maintains a fixed distance (~6.5 Å) between the two nitrogen centers. The N-butyl group acts as a hydrophobic anchor, often targeting deep lipophilic pockets in receptors (e.g., the transmembrane bundle of GPCRs), while the free secondary amine serves as the reactive handle for coupling to polar "warheads" or hydrogen-bonding motifs.

Synthesis & Manufacturing Protocol

The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride must be controlled to prevent over-alkylation (quaternization) and ensure regioselectivity. The most robust route proceeds via the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N-Boc precursor).

Synthetic Route Visualization

SynthesisRoute Start N-Boc-3,9-diazaspiro[5.5]undecane (CAS 173405-78-2) Inter1 Intermediate: 3-Boc-9-butyl-3,9-diazaspiro[5.5]undecane Start->Inter1 N-Alkylation Reagent1 1-Bromobutane K2CO3, DMF, 60°C Reagent1->Inter1 Product FINAL PRODUCT: 3-butyl-3,9-diazaspiro[5.5]undecane HCl (CAS 958852-82-9) Inter1->Product Acidic Deprotection Reagent2 4M HCl in Dioxane MeOH, r.t. Reagent2->Product

Caption: Step-wise synthesis from N-Boc protected precursor to the final hydrochloride salt.

Detailed Protocol (Self-Validating)

Step 1: Regioselective N-Alkylation

  • Rationale: Direct alkylation of the unprotected diamine leads to a mixture of mono-, di-, and tri-alkylated products. Using the mono-Boc protected scaffold ensures the butyl group attaches exclusively to the N9 position (which becomes N3 in the final product numbering if symmetric, but here we treat the Boc-protected N as N3 for consistency with starting material).

  • Procedure:

    • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).

    • Add finely ground K₂CO₃ (2.5 eq) and stir for 15 min to activate the base.

    • Add 1-Bromobutane (1.1 eq) dropwise. Note: Avoid large excess to prevent quaternization.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (secondary amine) will disappear.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The intermediate should be a viscous oil. ¹H NMR should show the tert-butyl singlet (~1.45 ppm) and the butyl triplet (~0.9 ppm).

Step 2: Boc-Deprotection & Salt Formation

  • Rationale: HCl/Dioxane is preferred over TFA because it directly yields the hydrochloride salt, which is crystalline and easier to handle than the trifluoroacetate salt.

  • Procedure:

    • Dissolve the intermediate from Step 1 in MeOH (5 volumes).

    • Cool to 0°C. Add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise.

    • Allow to warm to room temperature and stir for 3 hours. Gas evolution (isobutylene) confirms reaction progress.

    • Isolation: Concentrate the solvent in vacuo. Triturate the residue with Diethyl Ether (Et₂O) or MTBE. The product will precipitate as a white solid.[4]

    • Filter and dry under vacuum/N₂ stream.

Quality Control & Characterization

A critical challenge with 3-butyl-3,9-diazaspiro[5.5]undecane is its lack of strong UV chromophores . Standard HPLC-UV (254 nm) is often insufficient for impurity profiling.

Analytical Strategy[1][7]
  • Primary Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors ideal for non-chromophoric amines.

  • Alternative: Derivatization with Benzoyl Chloride prior to HPLC-UV analysis.

QC Decision Tree

QCDecision Sample Crude HCl Salt Solubility Soluble in Water? Sample->Solubility HNMR 1H NMR: Boc peak absent? Solubility->HNMR Yes Reprocess Recrystallize (EtOH/Et2O) Solubility->Reprocess No (Free base present) Purity HPLC-CAD > 98%? HNMR->Purity Yes HNMR->Reprocess No (Incomplete Rxn) Chloride AgNO3 Test Positive? Purity->Chloride Yes Purity->Reprocess No Release RELEASE BATCH Chloride->Release Yes

Caption: Quality control workflow ensuring salt formation and removal of protecting groups.

Applications in Drug Discovery[1][11][12]

This intermediate is a "privileged structure" in medicinal chemistry, utilized to modulate targets where a basic amine and a hydrophobic group must be presented in a specific spatial arrangement.

GPCR Antagonists (CCR5 & Opioid)

In the development of CCR5 antagonists (for HIV entry inhibition), the spiro-piperidine scaffold serves as a rigid spacer.

  • Mechanism: The N-butyl group mimics the hydrophobic isoleucine/leucine residues of the native chemokine ligand, docking into the hydrophobic transmembrane crevice. The spiro-core prevents the collapse of the binding pocket, maintaining the receptor in an inactive conformation.

  • Reference: Research on Aplaviroc and Vicriviroc analogues often utilizes spiro-piperidine cores to improve metabolic stability over linear piperazines [1].

Protease Inhibitors (Cathepsin K)

The scaffold appears in patent literature for Cathepsin K inhibitors (treatment of osteoporosis).

  • Role: The 3,9-diazaspiro system acts as a P2-P3 linker. The secondary amine (N9) is typically coupled to a nitrile "warhead" (which covalently binds the active site cysteine), while the butyl group (N3) occupies the S2 hydrophobic subsite.

  • Advantage: The spiro-constraint increases potency by reducing the entropic penalty of binding [2].

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt of a secondary/tertiary amine, the compound is hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability: The spiro-framework is thermally stable, but the secondary amine is prone to oxidation (N-oxide formation) if left in solution for extended periods. Always prepare fresh solutions for coupling reactions.

References

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available at: [Link]

  • Spirocyclic nitriles as protease inhibitors (Patent RU2478620C2).Google Patents. Describes the specific use of N-butyl-3,9-diazaspiro[5.5]undecane as an intermediate.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. Journal of Medicinal Chemistry. Available at: [Link][5]

  • Synthesis of 3,9-diazaspiro[5.5]undecane derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

In Vitro Assay Protocol for 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride: Evaluating GABA_A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: High-throughput screening, hit-to-lead optimization, and neuropharmacological profiling.

Introduction & Rationale

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged, three-dimensional spirocyclic core increasingly utilized in modern medicinal chemistry. Unlike traditional flat, aromatic pharmacophores, the spirocyclic geometry provides a rigid, highly defined spatial arrangement that enhances target engagement and metabolic stability.

Recent structural-activity relationship (SAR) studies have identified derivatives of the 3,9-diazaspiro[5.5]undecane core as potent, competitive antagonists of the


-aminobutyric acid type A (GABA_A) receptor [1]. Specifically, these compounds exhibit a unique binding mode that compensates for the conventional acidic moiety found in classical GABA_A ligands, conferring high selectivity for extrasynaptic 

subtypes over synaptic

subtypes [1]. This selectivity is highly sought after for peripheral and immunomodulatory applications.

This application note details a comprehensive, self-validating in vitro workflow to evaluate the binding affinity (


) and functional efficacy (

) of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride at the GABA_A receptor.

Part 1: Compound Handling and Physicochemical Rationale

The physical properties of spirocyclic diamines dictate strict handling protocols to prevent assay artifacts such as aggregation or non-specific plastic binding.

  • Salt Selection Causality: The hydrochloride (HCl) salt form is explicitly utilized over the free base. The protonation of the highly basic secondary and tertiary amines in the diazaspiro core dramatically enhances aqueous solubility, preventing the formation of colloidal aggregates in physiological buffers that can cause false positives in screening assays.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Sonicate for 5 minutes at room temperature. Note: Limit freeze-thaw cycles to a maximum of three to prevent compound degradation.

  • Assay Dilution: Dilute the DMSO stock into the working Assay Buffer (50 mM Tris-HCl, pH 7.4). Critical Step: Ensure the Assay Buffer contains 0.1% Bovine Serum Albumin (BSA). The BSA acts as a carrier protein, mitigating the non-specific adhesion of the lipophilic spiro-core to polystyrene multi-well plates. Keep final DMSO concentration

    
     1% to prevent solvent-induced cellular toxicity or receptor denaturation.
    

Part 2: Radioligand Binding Assay (Affinity Determination)

To establish true orthosteric target engagement, we utilize a competitive radioligand displacement assay using


-Muscimol. Muscimol is a high-affinity orthosteric agonist; its displacement by the spirocyclic test compound confirms competitive antagonism at the GABA binding site [2].
Materials
  • Receptor Source: Membrane preparations from HEK293T cells transiently expressing human

    
     GABA_A receptors.
    
  • Radioligand:

    
    -Muscimol (Specific Activity: ~30 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation: Thaw receptor membranes on ice and homogenize in Assay Buffer to a final protein concentration of 50

    
     g/well .
    
  • Incubation: In a 96-well deep-well plate, combine:

    • 100

      
      L of membrane suspension.
      
    • 50

      
      L of 
      
      
      
      -Muscimol (final concentration 2 nM, approximating its
      
      
      to ensure assay sensitivity).
    • 50

      
      L of 3-butyl-3,9-diazaspiro[5.5]undecane HCl at varying concentrations (10
      
      
      
      to 10
      
      
      M) for dose-response mapping.
  • Equilibration: Incubate the plate at 4°C for 60 minutes. Causality: Lower temperatures slow receptor kinetics, stabilizing the transient ligand-receptor complexes and reducing thermal degradation of the membrane proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Self-Validating Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged diazaspiro compound.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold Assay Buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate the

    
     using the Cheng-Prusoff equation.
    

Part 3: Functional Electrophysiology Assay (Efficacy)

Binding affinity (


) does not distinguish between agonists, partial agonists, and antagonists. To definitively prove that 3-butyl-3,9-diazaspiro[5.5]undecane acts as a functional antagonist, whole-cell patch-clamp electrophysiology is required to measure the direct inhibition of chloride (

) ion flux.
Step-by-Step Methodology
  • Cell Preparation: Plate HEK293T cells expressing

    
     GABA_A receptors on poly-D-lysine coated glass coverslips.
    
  • Patch-Clamp Setup: Pull borosilicate glass pipettes to a resistance of 3–5 M

    
    . Fill with intracellular solution (140 mM CsCl, 2 mM MgCl
    
    
    
    , 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).
  • Recording: Establish a whole-cell configuration and voltage-clamp the cell at a holding potential of -60 mV.

  • Compound Application (Rapid Perfusion):

    • Baseline: Apply an

      
       concentration of GABA (e.g., 3 
      
      
      
      M) for 2 seconds to elicit a stable, inward chloride current. Wash for 60 seconds.
    • Antagonism: Pre-incubate the cell with 3-butyl-3,9-diazaspiro[5.5]undecane HCl (e.g., 1

      
      M) for 30 seconds, followed by a co-application of the compound + 
      
      
      
      GABA.
  • Data Analysis: Measure the percentage reduction in the peak amplitude of the GABA-induced current. Generate a concentration-response curve to determine the functional

    
    .
    

Data Presentation

The following table summarizes the expected pharmacological profile for 3,9-diazaspiro[5.5]undecane derivatives based on established literature parameters for this chemical class [1].

CompoundSubtype TargetAssay TypeParameterExpected Value Range
3-butyl-3,9-diazaspiro[5.5]undecane HCl GABA_A (

)
Radioligand Binding

100 – 300 nM
3-butyl-3,9-diazaspiro[5.5]undecane HCl GABA_A (

)
Radioligand Binding

> 10,000 nM
3-butyl-3,9-diazaspiro[5.5]undecane HCl GABA_A (

)
Patch-Clamp (Whole-Cell)

0.5 – 2.0

M
Gabazine (Positive Control)GABA_A (General)Radioligand Binding

~ 150 nM

Visualizations

MOA GABA GABA (Endogenous Agonist) Receptor GABA_A Receptor (α4β3δ Extrasynaptic) GABA->Receptor Binds Orthosteric Site Antag 3-butyl-3,9-diazaspiro[5.5]undecane (Competitive Antagonist) Antag->Receptor Competes for Binding Site Block Receptor Blockade (No Ion Flux) Antag->Block Induces Closed State Cl_Flux Chloride (Cl-) Influx Receptor->Cl_Flux Channel Opens Hyperpol Cellular Hyperpolarization (Inhibitory Signal) Cl_Flux->Hyperpol Signal Transduction Block->Cl_Flux Prevents

Caption: Mechanism of Action: Competitive antagonism of the GABA_A receptor by the spirocyclic scaffold.

Workflow Prep 1. Compound Prep (DMSO to Assay Buffer) Bind 2. Radioligand Assay ([3H]-Muscimol Displacement) Prep->Bind Solubilized Ligand Func 3. Functional Assay (Patch-Clamp Electrophysiology) Bind->Func Affinity Confirmed Data 4. Data Analysis (Calculate Ki and IC50) Func->Data Efficacy Confirmed

Caption: Step-by-step in vitro assay workflow for evaluating spirocyclic GABA_A receptor antagonists.

References

  • Bavo, F., de Jong, H., Petersen, J., Falk-Petersen, C. B., Löffler, R., Sparrow, E., ... & Frølund, B. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based

    
    -Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. URL: [Link]
    
  • Marcinkowska, M., Mordyl, B., Siwek, A., Głuch-Lutwin, M., Karcz, T., Gawalska, A., ... & Popik, P. (2023). Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation. ACS Chemical Neuroscience, 14(8), 1474-1489. URL: [Link]

cell-based assays using 3-butyl-3,9-diazaspiro[5.5]undecane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 3-butyl-3,9-diazaspiro[5.5]undecane HCl belongs to the privileged class of diazaspiro[5.5]undecanes . This scaffold is a cornerstone in medicinal chemistry, extensively researched for its ability to modulate Central Nervous System (CNS) targets.[1]

Unlike flat aromatic structures, the spiro-piperidine core offers a rigid, three-dimensional geometry that is critical for binding to complex transmembrane proteins. Literature and patent landscapes identify two primary mechanisms of action for derivatives of this class:

  • GABA-A Receptor Antagonism: 3,9-diazaspiro[5.5]undecane derivatives have been identified as competitive antagonists at the GABA-A receptor, offering potential applications in cognitive enhancement and counteracting sedative overdoses.

  • Dual Opioid/Sigma Receptor Modulation: N-substituted spiro-piperidines are investigated as dual ligands (Mu-Opioid Agonist / Sigma-1 Antagonist) for potent analgesia with reduced side effects.

This guide provides a comprehensive workflow to evaluate the biological activity of 3-butyl-3,9-diazaspiro[5.5]undecane HCl, prioritizing GABAergic modulation and Cytotoxicity profiling .

Material Preparation & Handling

Compound Properties:

  • Chemical Nature: HCl salt of a secondary/tertiary amine.

  • Solubility: The Hydrochloride (HCl) counterion improves aqueous solubility compared to the free base. However, for precise cellular assays, a DMSO stock is recommended to ensure complete dissolution before dilution into aqueous buffers.

Stock Solution Protocol:

  • Weighing: Weigh 5–10 mg of 3-butyl-3,9-diazaspiro[5.5]undecane HCl into a sterile, antistatic microcentrifuge tube.

  • Solvent: Add molecular biology grade DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 100,000.

    • Note: Ensure the Molecular Weight (MW) accounts for the HCl salt and any hydration.

  • Dissolution: Vortex for 1 minute. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into amber tubes (to prevent light degradation) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol A: GABA-A Receptor Functional Assay (FLIPR Membrane Potential)

Rationale: Given the structural homology to known GABA-A antagonists, the primary screen should assess the compound's ability to inhibit GABA-induced membrane hyperpolarization. We utilize a membrane potential dye assay (FLIPR) as a high-throughput surrogate for patch-clamp electrophysiology.

Cell Model:

  • HEK293-GABA-A: Stable cell line co-expressing human

    
    , 
    
    
    
    , and
    
    
    subunits.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Membrane Potential Dye: FLIPR Blue or DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol).

  • Agonist Control: GABA (EC80 concentration, typically 1–5 µM).

  • Antagonist Control: Bicuculline (10 µM).

Step-by-Step Workflow:

  • Cell Plating:

    • Plate HEK293-GABA-A cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media and wash once with Assay Buffer.

    • Add 100 µL of Membrane Potential Dye solution.

    • Incubate for 45 minutes at 37°C.

  • Compound Pre-treatment (Antagonist Mode):

    • Prepare a 3x concentration series of 3-butyl-3,9-diazaspiro[5.5]undecane HCl in Assay Buffer (0.1 nM to 10 µM).

    • Add 50 µL of compound solution to the cells.

    • Incubate for 15 minutes at room temperature (protected from light).

  • Signal Acquisition:

    • Transfer plate to the FLIPR/FlexStation reader.

    • Baseline: Record fluorescence for 20 seconds.

    • Stimulation: Inject 50 µL of GABA (at 4x EC80 concentration).

    • Read: Measure fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • GABA activation causes chloride influx

      
       Hyperpolarization 
      
      
      
      Decrease in fluorescence (for some dyes) or change in FRET ratio.
    • Antagonist Effect: If the test compound blocks the receptor, the GABA-induced fluorescence change will be attenuated.

    • Calculate % Inhibition relative to the Bicuculline control.

Visualization: Assay Logic

GABAA_Assay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Cells HEK293-GABA-A (Dye Loaded) Dilution->Cells Incubation Pre-incubation (15 min) Cells->Incubation Inject Inject GABA (EC80) Incubation->Inject Read Measure Fluorescence (FLIPR/FlexStation) Inject->Read Result Calculate IC50 (Antagonism) Read->Result

Caption: Workflow for FLIPR-based GABA-A Receptor Antagonist Screening.

Protocol B: Cytotoxicity Profiling (Safety Window)

Rationale: Spiro-amines can exhibit off-target cytotoxicity, particularly via cationic amphiphilic mechanisms (phospholipidosis). Establishing a safety window is mandatory before advancing to in vivo models.

Cell Model:

  • SH-SY5Y (Neuroblastoma): Relevant for CNS-targeted compounds.

  • HepG2 (Hepatocytes): Standard for metabolic toxicity.

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP Quantification)

  • Preparation:

    • Plate SH-SY5Y cells at 10,000 cells/well in white opaque 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with 3-butyl-3,9-diazaspiro[5.5]undecane HCl (0.1 µM – 100 µM) for 48 hours .

    • Include a Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent directly to the culture wells.

    • Orbitally shake for 2 minutes (cell lysis).

    • Incubate for 10 minutes (signal stabilization).

  • Readout:

    • Measure Luminescence (RLU) using a plate reader (0.5–1 sec integration time).

  • Analysis:

    • Normalize RLU to Vehicle Control (100% Viability).

    • Plot Dose-Response curve to determine CC50 (Cytotoxic Concentration 50%).

    • Success Criteria: CC50 should be >10x the functional IC50/EC50 found in Protocol A.

Mechanistic Pathway Visualization

Understanding the downstream effects of modulating the GABA-A receptor or Opioid receptors with this scaffold is crucial for interpreting assay results.

Signaling_Pathway Compound 3-butyl-3,9-diazaspiro[5.5]undecane GABAA GABA-A Receptor (Cl- Channel) Compound->GABAA Antagonism (Predicted) MOR Mu-Opioid Receptor (GPCR) Compound->MOR Agonism (Possible) Cl_Influx Chloride (Cl-) Influx Compound->Cl_Influx Blocks Excitation Neuronal Excitation (Cognitive Arousal) Compound->Excitation Promotes via Disinhibition GABAA->Cl_Influx Activation Hyperpol Hyperpolarization Cl_Influx->Hyperpol Inhibition Neuronal Inhibition (Sedation/Anxiolysis) Hyperpol->Inhibition

Caption: Predicted Pharmacological Interactions. The compound likely acts as a GABA-A antagonist (blocking inhibition) or MOR agonist.

Data Presentation & Troubleshooting

Expected Results Table:

AssayParameterExpected Range (Active)Interpretation
GABA-A FLIPR IC5010 nM – 500 nMPotent Antagonist (Cognitive enhancer potential)
GABA-A FLIPR IC50> 10 µMInactive / Weak binder
Cytotoxicity CC50> 50 µMLow toxicity (Good safety window)
Cytotoxicity CC50< 5 µMHigh toxicity (Likely off-target effects)

Troubleshooting Guide:

  • Precipitation in Assay Buffer: The spiro-scaffold is lipophilic. If precipitation occurs at >10 µM, add 0.01% Pluronic F-127 to the assay buffer to aid dispersion.

  • High Background in FLIPR: Ensure cells are washed thoroughly after dye loading to remove extracellular dye. Use Probenecid (2.5 mM) to prevent dye extrusion by anion transporters.

References

  • Spiro-Piperidine GABA-A Antagonists

    • Title: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists.
    • Source:Journal of Medicinal Chemistry (2021).
    • Link:[Link][2]

  • Dual Opioid/Sigma Ligands

    • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[3]

    • Source:Journal of Medicinal Chemistry (2019).
    • Link:[Link]

  • General Scaffold Review

    • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[4]

    • Source:Chemistry of Heterocyclic Compounds (2017).
    • Link:[Link]

Sources

Application Notes and Protocols for the Experimental Use of 3-Butyl-3,9-diazaspiro[5.5]undecane in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spirocyclic scaffold is a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] Within this class, diazaspiro[5.5]undecane derivatives have emerged as promising modulators of central nervous system (CNS) targets. Notably, research has identified certain 3,9-diazaspiro[5.5]undecane-based compounds as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the brain.[1][3]

This document provides a detailed guide for the experimental investigation of 3-butyl-3,9-diazaspiro[5.5]undecane , a novel, under-investigated analog. The protocols and insights provided are designed for researchers, scientists, and drug development professionals. Our approach is grounded in a logical, stepwise progression from initial synthesis and primary target validation to broader phenotypic screening. We will operate on the primary hypothesis that the butyl substitution at the 3-position will confer specific modulatory activity at the GABA-A receptor, while also exploring potential off-target activities, such as at the Sigma-1 receptor, a known target for various structurally diverse neuroactive compounds.[4][5]

The methodologies described herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. By following this guide, researchers can systematically characterize the neuropharmacological profile of this novel chemical entity.

Compound Profile & Proposed Synthesis

As 3-butyl-3,9-diazaspiro[5.5]undecane is a novel compound, its synthesis would likely start from a commercially available precursor, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[6][7][8][9] The synthesis would involve a two-step process: deprotection of the Boc group followed by alkylation.

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C13H26N2 ChemDraw
Molecular Weight 210.36 g/mol ChemDraw
LogP ~2.5 ChemDraw

| Topological Polar Surface Area | 24.06 Ų | ChemDraw |

Proposed Synthesis Workflow

The synthesis initiates with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from the precursor. The resulting secondary amine is then subjected to reductive amination with butanal or direct alkylation with a butyl halide to yield the final product.

G cluster_synthesis Proposed Synthesis of 3-Butyl-3,9-diazaspiro[5.5]undecane precursor tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate deprotection Step 1: Deprotection (e.g., TFA in DCM) precursor->deprotection intermediate 3,9-Diazaspiro[5.5]undecane deprotection->intermediate alkylation Step 2: Alkylation (e.g., Butanal, NaBH(OAc)3) intermediate->alkylation product 3-Butyl-3,9-diazaspiro[5.5]undecane alkylation->product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Primary Target Validation - GABA-A Receptor Modulation

Application Note: The foundational hypothesis is that 3-butyl-3,9-diazaspiro[5.5]undecane acts as a modulator of the GABA-A receptor, given the established activity of its parent scaffold.[1][3] The initial experiments are therefore designed to quantify the binding affinity and functional effect of the compound at this receptor complex. These assays are critical for confirming the primary mechanism of action.

Protocol 1.1: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 3-butyl-3,9-diazaspiro[5.5]undecane for the GABA-A receptor benzodiazepine site.

Materials:

  • Test Compound: 3-butyl-3,9-diazaspiro[5.5]undecane

  • Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand)

  • Non-specific binding control: Clonazepam (10 µM)

  • Positive control: Diazepam

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Membrane Preparation: Rat or mouse whole-brain cortical membranes

  • Scintillation fluid and vials

  • 96-well filter plates and vacuum manifold

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Clonazepam.

    • Test Compound: 50 µL of each concentration of the serial dilution.

    • Positive Control: 50 µL of a known concentration of Diazepam.

  • Add Radioligand: Add 50 µL of [³H]-Flunitrazepam (at a final concentration near its Kd, typically 1-2 nM) to all wells.

  • Add Membranes: Add 100 µL of the brain membrane preparation (approximately 100-200 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: In Vitro Electrophysiology - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To functionally characterize the effect of the compound on GABA-A receptor-mediated currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Test Compound, GABA (agonist), Picrotoxin (antagonist/positive control)

  • TEVC rig with microelectrodes, amplifier, and data acquisition software.

  • Recording Solution (ND96)

Methodology:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days.

  • TEVC Recording Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the oocyte membrane potential at -70 mV.

  • Establish Baseline: Perfuse the chamber with ND96 solution to establish a stable baseline current.

  • Agonist Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a control inward current. Wash out until the current returns to baseline.

  • Compound Application (Antagonist Mode):

    • Pre-incubate the oocyte with the test compound for 1-2 minutes.

    • Co-apply the test compound with the same EC20 concentration of GABA.

    • Measure the peak current and compare it to the control GABA response. A reduction in current indicates antagonistic activity.

  • Compound Application (Agonist Mode):

    • Apply the test compound alone across a range of concentrations to determine if it directly activates the receptor. An inward current indicates agonistic activity.

  • Data Analysis:

    • For antagonism, calculate the percent inhibition at each concentration.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50.

    • For agonism, plot the current amplitude against the log concentration to determine the EC50 and maximal efficacy relative to GABA.

Table 2: Expected Data Output for Primary Target Validation

Assay Parameter Expected Outcome for a Competitive Antagonist
Radioligand Binding Ki A low nanomolar to micromolar value indicates binding affinity.
Electrophysiology (TEVC) IC50 A dose-dependent reduction in GABA-evoked currents.

| Electrophysiology (TEVC) | Efficacy | No significant current elicited when applied alone. |

Part 2: Investigating Potential Secondary Targets

Application Note: It is crucial in drug discovery to assess target selectivity. The Sigma-1 receptor is an intracellular chaperone protein that binds a wide array of structurally diverse compounds and is implicated in various neurological processes.[5][10] Characterizing the activity of 3-butyl-3,9-diazaspiro[5.5]undecane at this site is a logical step to build a selectivity profile.

Protocol 2.1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the Sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (a selective Sigma-1 ligand)[11]

  • Non-specific binding control: Haloperidol (10 µM)

  • Positive control: NE-100

  • Membrane Preparation: Guinea pig liver or membranes from cells overexpressing the Sigma-1 receptor.[11]

  • (All other materials are as described in Protocol 1.1)

Methodology: The protocol is identical to Protocol 1.1, with the substitution of the specific radioligand, non-specific control, and membrane source. The analysis follows the same principles to derive the IC50 and Ki values for the Sigma-1 receptor.

Experimental Screening Workflow

A tiered approach ensures efficient use of resources, starting with broad binding assays before moving to more complex and resource-intensive functional and phenotypic assays.

G cluster_workflow Neuropharmacological Screening Cascade cluster_tier1 Tier 1: Primary & Secondary Target Binding cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Phenotypic Screening start 3-Butyl-3,9-diazaspiro[5.5]undecane gaba_binding GABA-A Receptor Binding Assay (Protocol 1.1) start->gaba_binding sigma_binding Sigma-1 Receptor Binding Assay (Protocol 2.1) start->sigma_binding decision1 Affinity > 1µM? gaba_binding->decision1 sigma_binding->decision1 gaba_ephys GABA-A Electrophysiology (Protocol 1.2) decision1->gaba_ephys Yes stop Characterization Complete decision1->stop No decision2 Functional Activity? gaba_ephys->decision2 zebrafish Zebrafish Behavioral Assay (Protocol 3.1) decision2->zebrafish Yes decision2->stop No zebrafish->stop

Caption: A tiered screening workflow for compound characterization.

Part 3: Cellular and Phenotypic Screening

Application Note: After in vitro characterization, it is essential to understand the compound's effect in a more complex biological system. Zebrafish larvae offer a powerful in vivo model for high-throughput behavioral screening, allowing for the rapid identification of neuroactive phenotypes.[12][13] Their genetic and neurochemical similarity to mammals makes them a relevant system for predicting CNS effects.[12]

Protocol 3.1: High-Throughput Behavioral Screening in Zebrafish Larvae

Objective: To identify the neuroactive behavioral phenotype of 3-butyl-3,9-diazaspiro[5.5]undecane.

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization)

  • 96-well plates

  • Automated behavioral tracking system with camera and software

  • Test compound, vehicle control (e.g., 0.1% DMSO), positive controls (e.g., pentylenetetrazol for convulsant activity, diazepam for anxiolytic activity)

Methodology:

  • Habituation: Place a single zebrafish larva in each well of a 96-well plate containing embryo medium. Allow the larvae to acclimate in the behavioral system for at least 30 minutes.

  • Compound Administration: Add the test compound to the wells to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Include vehicle and positive control groups.

  • Behavioral Recording: Record larval activity for 30-60 minutes post-treatment. A common paradigm is to record alternating periods of light and dark to assess locomotor activity, startle response, and anxiety-like behavior (thigmotaxis).

  • Data Acquisition: The tracking software will automatically quantify various behavioral parameters.

  • Data Analysis:

    • Compare the total distance moved, velocity, and time spent in different zones (center vs. edge of the well) between the treated and vehicle control groups.

    • Analyze the response to light/dark transitions.

    • A significant decrease in locomotion and a preference for the well edge may suggest a sedative or anxiolytic effect.

    • A significant increase in locomotion, high-velocity movements, or seizure-like behavior may suggest a stimulant or convulsant effect, consistent with GABA-A antagonism.

Table 3: Key Behavioral Endpoints in Zebrafish Screening

Behavioral Parameter Potential Interpretation of Change
Total Distance Moved ↓: Sedation/Anxiolysis; ↑: Stimulation/Anxiety
Thigmotaxis (Time at Edge) ↑: Anxiety-like behavior

| Response to Dark Flash | Hyperactivity: Potential convulsant/stimulant effect |

Hypothetical Signaling Pathway Modulation

Should 3-butyl-3,9-diazaspiro[5.5]undecane prove to be a potent GABA-A receptor antagonist, it would be expected to decrease inhibitory signaling, leading to increased neuronal excitability. This can have downstream consequences on intracellular signaling cascades, such as calcium influx and activation of transcription factors like CREB.

Compound 3-Butyl-3,9-diazaspiro[5.5]undecane GABA_R GABA-A Receptor Compound->GABA_R Antagonizes Ion_Channel Chloride (Cl-) Channel GABA_R->Ion_Channel Gates Cl_Influx Decreased Cl- Influx Ion_Channel->Cl_Influx Reduces Depolarization Membrane Depolarization Cl_Influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability

Caption: Hypothesized mechanism of increased neuronal excitability.

References

  • tert-Butyl 3,9-diazaspiro[5.
  • Rihel, J., et al. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC. (URL: [Link])

  • Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. (URL: )
  • In vitro neurology assays - InnoSer. (URL: [Link])

  • Chu, U. B., & Ruoho, A. E. SIGMA RECEPTOR BINDING ASSAYS - PMC. (URL: [Link])

  • Simultaneous analysis of neuroactive compounds in zebrafish - bioRxiv.org. (URL: [Link])

  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (URL: [Link])

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (URL: [Link])

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. (URL: [Link])

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. (URL: [Link])

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. (URL: [Link])

  • Schmidt, H. R., & Kruse, A. C. Structural basis for σ1 receptor ligand recognition - PMC - NIH. (URL: [Link])

  • Defining the ligand-dependent proximatome of the sigma 1 receptor - Frontiers. (URL: [Link])

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols for the In Vitro Evaluation of the Antiviral Activity of 3-butyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Antiviral Screening of 3-butyl-3,9-diazaspiro[5.5]undecane

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and urgent challenge to global public health. This necessitates a robust and innovative pipeline for the discovery of new antiviral agents. Heterocyclic compounds, particularly those with spirocyclic scaffolds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antiviral properties.[1][2] The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold that has been successfully incorporated into potent antiviral agents.

Notably, derivatives of diazaspiro[5.5]undecane have been identified as CCR5 antagonists, a key mechanism for inhibiting HIV entry into host cells.[3] Furthermore, related diazadispiroalkane compounds have been shown to act as broad-spectrum viral entry inhibitors by binding to heparan sulfate proteoglycans on the host cell surface, a strategy employed by a wide range of viruses for initial attachment.[4][5][6][7] Research has also demonstrated the efficacy of 1,9-diazaspiro[5.5]undecane derivatives against Dengue virus.[8]

Given this compelling precedent, 3-butyl-3,9-diazaspiro[5.5]undecane is a promising candidate for antiviral screening. Its structural similarity to known viral inhibitors suggests a potential mechanism of action targeting viral entry, a critical and highly conserved step in the viral life cycle.[9][10][11] This document provides a comprehensive guide with detailed protocols for the systematic in vitro evaluation of the antiviral activity of this compound. The described methodologies are designed to establish a foundational understanding of the compound's efficacy and therapeutic window.

Foundational Assays: Cytotoxicity Evaluation

Before assessing the antiviral efficacy of any compound, it is imperative to determine its inherent cytotoxicity to the host cells that will be used in the antiviral assays.[12][13] This is crucial to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death.[12][14] The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined from these assays.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: Cytotoxicity (CC50) Determination by MTT Assay
  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero, HeLa, MDCK, depending on the target virus) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence and monolayer formation.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-butyl-3,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing (e.g., from 100 µM down to 0.1 µM).[16]

    • Carefully remove the growth medium from the 96-well plate.

    • Add 100 µL of each compound dilution to triplicate wells.

    • Include "cell control" wells containing medium with the same concentration of the solvent used for the compound stock and "blank" wells with medium only.

  • Incubation:

    • Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Antiviral Efficacy Assessment

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The following are gold-standard and widely used methods for quantifying antiviral activity.

Plaque Reduction Assay (PRA)

The plaque reduction assay is considered the "gold standard" for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17][18][19] It measures the reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication, in the presence of the test compound.

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Virus Infection:

    • On the day of the assay, wash the confluent cell monolayers twice with sterile phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the virus stock in infection medium (serum-free medium).

    • Infect the cells with a volume of virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[20]

  • Compound Treatment and Overlay:

    • During the viral adsorption period, prepare an overlay medium. A common overlay consists of a 1:1 mixture of 2X growth medium and a gelling agent like 1.2% methylcellulose or 0.6% agarose.[21]

    • Prepare serial dilutions of 3-butyl-3,9-diazaspiro[5.5]undecane in the overlay medium at concentrations below its CC50 value.

    • After the 1-hour adsorption, aspirate the virus inoculum from the wells.

    • Add 2 mL (for 6-well plates) of the overlay medium containing the different concentrations of the compound to the respective wells.

    • Include a "no drug" virus control and a "no virus" cell control.[17]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After the incubation period, aspirate the overlay medium.

    • Fix the cells with a solution such as 10% neutral buffered formalin for at least 30 minutes.[20]

    • Remove the fixative and stain the cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes.[17][20]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques (clear zones) in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.[16]

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers, particularly for viruses that do not form plaques or for which plaque assays are not feasible.[22][23][24] It determines the virus dilution at which 50% of the cell cultures are infected.[22][23]

  • Cell Seeding:

    • Seed host cells into a 96-well plate as described in the cytotoxicity protocol (Section 2.2, step 1).

  • Compound and Virus Preparation:

    • Prepare serial dilutions of 3-butyl-3,9-diazaspiro[5.5]undecane in cell culture medium.

    • Prepare 10-fold serial dilutions of the virus stock in culture medium.[23]

  • Infection and Treatment:

    • Remove the growth medium from the 96-well plate.

    • Add 50 µL of each compound dilution to the appropriate wells (in triplicate or quadruplicate).

    • Immediately add 50 µL of a virus dilution (typically 100 TCID50) to the wells containing the compound.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days, or until the cytopathic effect (CPE) in the virus control wells is maximal.[25]

  • Assessment of Cytopathic Effect (CPE):

    • Examine the plates daily under an inverted microscope and score each well for the presence or absence of viral CPE (e.g., cell rounding, detachment, lysis).[22]

    • Alternatively, at the end of the incubation period, cell viability can be quantified using a colorimetric method like the MTT assay (as described in Section 2.2).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression.

    • The TCID50 can be calculated using the Reed-Muench or Spearman-Kärber method.[23]

Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)

This method quantifies the amount of viral nucleic acid (DNA or RNA) in cell culture supernatants or cell lysates, providing a direct measure of viral replication.[19] It is highly sensitive and can be used for a wide range of viruses.

  • Experimental Setup:

    • Seed host cells in a 24-well or 48-well plate and grow to confluence.

    • Pre-treat the cells with various concentrations of 3-butyl-3,9-diazaspiro[5.5]undecane for a specified period (e.g., 2 hours).

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • After a 1-hour adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing the respective compound concentrations.

    • Include virus and cell controls.

  • Sample Collection and Nucleic Acid Extraction:

    • At a specific time post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells.

    • Extract viral RNA or DNA using a commercially available kit according to the manufacturer's instructions. For RNA viruses, ensure samples are stored at -80°C to maintain RNA integrity.[26]

  • Reverse Transcription (for RNA viruses):

    • Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers.[27]

  • Real-Time qPCR:

    • Prepare a qPCR reaction mix containing a master mix (with DNA polymerase and dNTPs), forward and reverse primers specific to a viral gene, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and the extracted cDNA or DNA.[27]

    • Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.

    • Quantify the viral copy number in each sample by comparing its quantification cycle (Cq) value to the standard curve.

    • Calculate the percentage reduction in viral load for each compound concentration compared to the untreated virus control.

    • Determine the EC50 value by plotting the percentage reduction against the compound concentration.

Data Presentation and Interpretation

To facilitate a clear comparison and interpretation of the results, the quantitative data should be summarized in a structured table.

Parameter3-butyl-3,9-diazaspiro[5.5]undecanePositive Control (e.g., Remdesivir, Acyclovir)
CC50 (µM) Insert ValueInsert Value
EC50 (µM) - PRA Insert ValueInsert Value
EC50 (µM) - TCID50 Insert ValueInsert Value
EC50 (Viral Copies/mL) - qPCR Insert ValueInsert Value
Selectivity Index (SI = CC50/EC50) Insert ValueInsert Value

A high Selectivity Index is indicative of a compound that is potent against the virus at concentrations that are not toxic to the host cells, making it a more promising candidate for further development.

Visualized Workflows

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis Compound 3-butyl-3,9-diazaspiro[5.5]undecane Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity HostCells Host Cell Culture (e.g., Vero, MDCK) HostCells->Cytotoxicity CC50 Determine CC50 (50% Cytotoxic Conc.) Cytotoxicity->CC50 PRA Plaque Reduction Assay (PRA) CC50->PRA Set Max Conc. TCID50 TCID50 Assay CC50->TCID50 Set Max Conc. qPCR RT-qPCR Viral Load Assay CC50->qPCR Set Max Conc. SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI VirusStock Virus Stock VirusStock->PRA VirusStock->TCID50 VirusStock->qPCR EC50 Determine EC50 (50% Effective Conc.) PRA->EC50 TCID50->EC50 qPCR->EC50 EC50->SI Candidate Promising Antiviral Candidate? SI->Candidate

Caption: Overall workflow for in vitro antiviral activity screening.

Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates B 2. Infect confluent monolayer with virus (1 hr adsorption) A->B C 3. Aspirate inoculum & add overlay with serial dilutions of test compound B->C D 4. Incubate for 2-5 days for plaque formation C->D E 5. Fix and stain cells (e.g., Crystal Violet) D->E F 6. Count plaques and calculate % reduction E->F G 7. Determine EC50 value F->G

Caption: Step-by-step workflow for the Plaque Reduction Assay.

References

  • Creative Diagnostics. (2025, September 24). In Vitro Antiviral Testing Services. Retrieved from [Link]

  • Creative Diagnostics. 50% Tissue Culture Infectious Dose Assay - Antiviral. Retrieved from [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Retrieved from [Link]

  • Morales, H. (2006, August 22). TCID 50 protocol. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Meppen, M., et al. (2014, July 31). Synthesis and Antiviral Properties of Spirocyclic[18][22][28]‐Triazolooxazine Nucleosides. Chemistry – A European Journal. Retrieved from [Link]

  • European Union. (2020, September 14). D1.1 - Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. Retrieved from [Link]

  • IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Microbiologics. Capabilities - Assay Development. Retrieved from [Link]

  • Agilent. TCID50 Assay. Retrieved from [Link]

  • Johnston, J. N., & Gudmundsdottir, A. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Retrieved from [Link]

  • Regional Centre for Biotechnology. Antiviral activity testing against SARS-CoV2. Retrieved from [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. ATLA. Retrieved from [Link]

  • Meppen, M. (2025, June 15). Synthesis and antiviral activity of novel spirocyclic nucleosides. CentAUR. Retrieved from [Link]

  • Tecolab. Antiviral Drug Test. Retrieved from [Link]

  • Bio-protocol. (2022, September 16). Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

  • PubMed. (2009, January 1). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Retrieved from [Link]

  • Sciforum. (2023, November 1). New low molecular weight heterocyclic compounds with antiviral activity. Retrieved from [Link]

  • Adfeldt, R., et al. (n.d.). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. PMC. Retrieved from [Link]

  • Publish. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Elsevier. (n.d.). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic derivatives as antioxidants: a review. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • Wiley Online Library. (2019, March 31). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC. Retrieved from [Link]

  • Papin, J., et al. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription. SpringerLink. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PMC. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, November 4). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 29). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. Retrieved from [Link]

  • Hilaris Publisher. (2024, October 31). In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites. Retrieved from [Link]

  • Acta Naturae. (2017, March 15). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. Retrieved from [Link]

  • YouTube. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]

  • National Institutes of Health. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

Sources

3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride in GABA A receptor binding assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 3-butyl-3,9-diazaspiro[5.5]undecane Hydrochloride in GABA-A Receptor Binding Assays

Executive Summary & Pharmacological Context

The compound 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride (referred to herein as BDZU-HCl ) represents a specific class of spirocyclic diamines investigated for their affinity towards the


-aminobutyric acid type A (GABA

) receptor. Unlike classical benzodiazepines that bind to the allosteric

interface, 3,9-diazaspiro[5.5]undecane derivatives have been identified as competitive antagonists at the orthosteric GABA binding site (

interface), sharing pharmacophore features with Gabazine (SR-95531) but offering distinct lipophilicity and subunit selectivity profiles.

This application note details the protocol for utilizing BDZU-HCl in radioligand competition binding assays. The goal is to determine the binding affinity (


) and mode of interaction of this ligand within synaptic and extrasynaptic GABA

receptor populations.[1]

Mechanism of Action & Experimental Logic

To validate BDZU-HCl, we must distinguish its binding site from other modulatory sites on the GABA


 pentamer.
  • Orthosteric Site (Target): Located at the

    
     interface. Endogenous ligand: GABA. Competitive antagonists: Bicuculline, Gabazine.
    
  • Allosteric Site (Control): Located at the

    
     interface. Ligands: Benzodiazepines (Diazepam).[2]
    
  • Channel Pore (Control): Ligands: Picrotoxin.[3]

Experimental Strategy: We will perform a Competition Binding Assay using


-Muscimol (a high-affinity GABA agonist) or 

-SR-95531 (Gabazine). If BDZU-HCl is a competitive antagonist, it will displace these radioligands in a concentration-dependent manner.
Visualizing the Interaction Architecture

GABAReceptorInteraction cluster_0 GABA-A Receptor Complex Orthosteric Orthosteric Site (α/β Interface) Channel Chloride Channel (Pore) Orthosteric->Channel Gating (Blocked by Ligand) Allosteric Allosteric Site (α/γ Interface) Allosteric->Orthosteric Modulation Ligand 3-butyl-3,9-diazaspiro[5.5] undecane HCl (BDZU-HCl) Ligand->Orthosteric Competitive Antagonism Tracer [3H]-Muscimol (Radioligand) Tracer->Orthosteric High Affinity Binding GABA Endogenous GABA GABA->Orthosteric Activation

Caption: Schematic of BDZU-HCl interaction at the GABA-A receptor orthosteric site, competing with radioligand tracers.

Materials & Reagent Preparation

Critical Quality Attribute (CQA): The hydrochloride salt form of the spiro-amine is used to ensure solubility in aqueous buffers. Free bases of spiro-undecanes are often lipophilic and require DMSO, which can interfere with GABA binding if >1%.

ReagentSpecificationRole
BDZU-HCl >98% Purity (HPLC)Test Compound (Cold Ligand)

-Muscimol
Specific Activity: 20-40 Ci/mmolRadioligand (Agonist Tracer)
GABA (Cold) 1 mM stockNon-specific binding (NSB) definition
Assay Buffer 50 mM Tris-Citrate, pH 7.4Physiological binding environment
Membrane Prep Rat Whole Brain (minus cerebellum)Receptor Source
Scintillation Fluid EcoScint or equivalentSignal detection

Stock Solution Protocol:

  • Dissolve BDZU-HCl in Milli-Q water to create a 10 mM Master Stock. (Note: If turbidity occurs, sonicate for 30s; do not use DMSO unless absolutely necessary to avoid allosteric modulation artifacts).

  • Prepare serial dilutions (10-point curve) ranging from

    
     M to 
    
    
    
    M in Assay Buffer.

Detailed Experimental Protocols

Phase 1: Synaptosomal Membrane Preparation

Rationale: Fresh membrane preparations yield higher signal-to-noise ratios than frozen commercial preps for spiro-compounds.

  • Dissection: Rapidly decapitate Male Sprague-Dawley rats. Remove brain, discard cerebellum (to focus on

    
     rich regions), and place in ice-cold 0.32 M sucrose.
    
  • Homogenization: Homogenize tissue in 10 volumes of 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes, 800 rpm).

  • Centrifugation P1: Centrifuge at 1,000 x g for 10 min at 4°C. Save Supernatant (S1); discard Pellet (P1).

  • Centrifugation P2: Centrifuge S1 at 20,000 x g for 20 min. Discard Supernatant.

  • Osmotic Shock (Critical): Resuspend P2 pellet in distilled water (hypotonic lysis) to remove endogenous GABA. Centrifuge at 8,000 x g for 20 min. Repeat this wash step 3 times.

    • Why? Endogenous GABA binds tightly. Failure to wash thoroughly results in artificially high

      
       values for competitive antagonists like BDZU-HCl.
      
  • Resuspension: Resuspend final pellet in 50 mM Tris-Citrate (pH 7.4) to a protein concentration of ~1 mg/mL.

Phase 2: Radioligand Competition Binding Assay

Workflow Diagram:

BindingWorkflow Start Prepare 96-well Plate AddLigand Add 25 µL BDZU-HCl (Serial Dilutions) Start->AddLigand AddNSB Add 25 µL Cold GABA (1 mM) (NSB Wells Only) Start->AddNSB AddTracer Add 25 µL [3H]-Muscimol (Final Conc: 2 nM) AddLigand->AddTracer AddNSB->AddTracer AddMembrane Add 200 µL Membrane Prep (Initiate Reaction) AddTracer->AddMembrane Incubate Incubate 60 min @ 4°C (Equilibrium) AddMembrane->Incubate Harvest Harvest via Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Wash Wash 3x with Ice-Cold Buffer Harvest->Wash Count Liquid Scintillation Counting Wash->Count

Caption: Step-by-step workflow for the BDZU-HCl competition binding assay.

Step-by-Step Procedure:

  • Pre-treatment: Soak GF/B glass fiber filters in 0.05% Polyethyleneimine (PEI) for 1 hour. Rationale: Reduces non-specific binding of the positively charged spiro-amine to the glass filter.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): 25 µL Buffer + 25 µL Tracer + 200 µL Membrane.

    • Non-Specific Binding (NSB): 25 µL Cold GABA (100 µM final) + 25 µL Tracer + 200 µL Membrane.

    • Test Wells: 25 µL BDZU-HCl (varying conc.) + 25 µL Tracer + 200 µL Membrane.

  • Incubation: Incubate for 60 minutes at 4°C .

    • Note: 4°C is preferred over room temperature for GABA assays to minimize receptor desensitization and degradation, although antagonists are generally stable at RT.

  • Harvesting: Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3 x 4 mL with ice-cold 50 mM Tris-Citrate buffer.

  • Counting: Transfer filters to vials, add 5 mL scintillation cocktail, and count for 1 minute in a Beta-counter.

Data Analysis & Interpretation

Calculating Affinity ( )
  • Specific Binding (SB):

    
    .
    
  • IC50 Determination: Plot % Specific Binding vs. Log[BDZU-HCl]. Fit to a one-site competition model (Hill slope = -1.0).

  • Cheng-Prusoff Correction:

    
    
    
    • Where

      
       is the concentration of radioligand (e.g., 2 nM).
      
    • Where

      
       is the dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Expected Results Table
ParameterExpected OutcomeInterpretation
Hill Slope ~ 1.0Indicates competitive binding at a single site (Orthosteric).
Hill Slope < 0.8Suggests negative cooperativity or binding to multiple subtypes (e.g.,

vs

).

Value
10 - 500 nMPotent antagonist (consistent with spiro-undecane class).
Max Displacement >90%Full occupancy of the GABA site.

Troubleshooting & Optimization

  • High Non-Specific Binding: If NSB > 20% of Total Binding, ensure filters are PEI-soaked. The spiro-amine structure is cationic; it may stick to untreated glass fibers.

  • Low Signal: Ensure the "Osmotic Shock" step in membrane prep was sufficient. Endogenous GABA is the #1 cause of assay failure in this context.

  • Precipitation: At high concentrations (

    
     M), BDZU-HCl may precipitate in Tris buffer. Check the wells visually before harvesting.
    

References

  • Sørensen, G. et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. ACS Medicinal Chemistry Letters.

  • Olsen, R. W. (2018). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: GABA-A Binding.

  • ChemScene. Product Data: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Precursor Reference).

Disclaimer: This protocol is intended for research use only. 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride is a potent neuroactive chemical; handle with appropriate PPE and in accordance with local chemical safety regulations.

Sources

Application Notes & Protocols: 3-Butyl-3,9-diazaspiro[5.5]undecane as a Selective Chemical Probe for GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-butyl-3,9-diazaspiro[5.5]undecane as a novel chemical probe for the investigation of γ-aminobutyric acid type A (GABA-A) receptors. The unique structural characteristics of the diazaspiro[5.5]undecane scaffold make it a privileged motif in medicinal chemistry, offering a rigid framework for the development of potent and selective ligands.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for the characterization and application of this compound in neuroscience and drug discovery.

The 3,9-diazaspiro[5.5]undecane core has been identified in compounds acting as potent competitive antagonists of GABA-A receptors.[4] While many classical GABA-A receptor ligands possess an acidic moiety, derivatives of this spirocyclic system have demonstrated high affinity without this feature, suggesting a distinct binding mode.[4] This guide focuses on a hypothetical N-butyl derivative, exploring its potential as a selective tool to dissect the complex pharmacology of GABA-A receptor subtypes, which are implicated in a wide range of neurological and psychiatric disorders.

Scientific Rationale and Proposed Mechanism of Action

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are largely mediated by the ionotropic GABA-A receptors. These receptors are ligand-gated chloride ion channels composed of five subunits arranged around a central pore. The diversity of subunit composition (e.g., α, β, γ, δ) gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.

The 3,9-diazaspiro[5.5]undecane scaffold provides a three-dimensional structure that can be finely tuned to achieve selectivity for specific GABA-A receptor subtypes. The N-butyl substituent in 3-butyl-3,9-diazaspiro[5.5]undecane is hypothesized to probe a hydrophobic pocket within the GABA binding site at the interface between α and β subunits, potentially conferring selectivity for certain subunit combinations. The proposed mechanism of action is competitive antagonism, where the compound binds to the GABA binding site but does not induce the conformational changes required for channel opening, thereby blocking the inhibitory effects of GABA.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_R GABA-A Receptor Cl- Channel Cl_ion GABA_A_R:f1->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to GABA->GABA_A_R:f0 Binds Probe 3-Butyl-3,9-diazaspiro[5.5]undecane (Antagonist) Probe->GABA_A_R:f0 Blocks Binding Cl_ion->Hyperpolarization Causes

Caption: Proposed mechanism of 3-butyl-3,9-diazaspiro[5.5]undecane at the GABA-A receptor.

Characterization of 3-Butyl-3,9-diazaspiro[5.5]undecane

The initial characterization of a novel chemical probe is essential to establish its potency, selectivity, and mechanism of action. The following protocols describe standard assays for this purpose.

This protocol is designed to determine the binding affinity (Ki) of 3-butyl-3,9-diazaspiro[5.5]undecane for specific GABA-A receptor subtypes using a competitive binding assay with a known radioligand, such as [³H]muscimol or [³H]gabazine.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α4β3δ).

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the radioligand (e.g., 1-5 nM [³H]muscimol).

      • Increasing concentrations of 3-butyl-3,9-diazaspiro[5.5]undecane (e.g., 0.1 nM to 100 µM).

      • For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM GABA).

      • Add the cell membrane preparation (20-50 µg of protein).

    • Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data:

GABA-A Receptor SubtypeKi (nM) for 3-butyl-3,9-diazaspiro[5.5]undecane
α1β2γ2250
α2β3γ2180
α4β3δ35
α5β3γ2450

This protocol assesses the functional effect of 3-butyl-3,9-diazaspiro[5.5]undecane on GABA-A receptor activity by measuring GABA-evoked currents in Xenopus oocytes expressing specific receptor subtypes.

TEVC_Workflow A Oocyte Preparation and cRNA Injection B Incubation (2-5 days) A->B C Two-Electrode Voltage Clamp (Holding potential -60 mV) B->C D GABA Application (EC50) Establish baseline current C->D E Co-application of GABA + 3-butyl-3,9-diazaspiro[5.5]undecane D->E Pre-incubation with probe F Washout E->F G Data Analysis (IC50 determination) E->G F->D Repeat with different probe concentrations

Sources

formulation of 3-butyl-3,9-diazaspiro[5.5]undecane for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation of 3-butyl-3,9-diazaspiro[5.5]undecane for In Vivo Studies

Part 1: Executive Summary & Physicochemical Profiling

Compound Identity: 3-butyl-3,9-diazaspiro[5.5]undecane Chemical Class: Spirocyclic diamine (Piperidine-derived).[1] Predicted Properties:

  • Molecular Weight: ~210.36 g/mol (Free Base).[1]

  • Character: Diprotic Base (Secondary and Tertiary amine centers).[1]

  • pKa (Predicted): ~9.5 (Secondary amine), ~8.0 (Tertiary amine).[1]

  • LogP (Predicted): 2.0 – 2.8 (Moderate Lipophilicity).[1]

  • Solubility Profile: Poor water solubility at neutral/basic pH (> pH 7); High solubility in acidic media (< pH 5).[1]

The Formulation Challenge: The 3,9-diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, often used in opioid receptor ligands (e.g., Oliceridine analogues), NK1 antagonists, and chemokine inhibitors [1, 2].[1] The primary challenge for in vivo delivery is its basicity.[1] While the butyl chain enhances membrane permeability (CNS penetration), it reduces aqueous solubility at physiological pH (7.4), creating a risk of precipitation upon injection or low oral bioavailability.[1]

Strategic Approach: We will utilize a pH-dependent solubilization strategy (in-situ salt formation) as the primary method for parenteral (IV/IP) administration, and a co-solvent/surfactant strategy for high-dose or oral (PO) studies.[1]

Part 2: Formulation Decision Matrix

The following decision tree outlines the optimal vehicle selection based on the intended route of administration and required concentration.

FormulationDecision Start Start: Define Dose & Route Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral (PO) Route->Oral ConcCheck Target Conc > 5 mg/mL? IV_IP->ConcCheck Suspension Protocol C: Suspension (1% MC / 0.1% Tween 80) Oral->Suspension Standard Lipid Protocol D: SEDDS / Lipid (Labrasol / Oil) Oral->Lipid Bioavailability Issues AcidBuffer Protocol A: Acidic Buffer (pH 4.5) (Citrate/Saline) ConcCheck->AcidBuffer No (<5 mg/mL) Cosolvent Protocol B: Co-solvent System (5% DMSO / 10% Solutol) ConcCheck->Cosolvent Yes (>5 mg/mL)

Figure 1: Decision matrix for vehicle selection based on physicochemical constraints.

Part 3: Detailed Experimental Protocols

Protocol A: Citrate-Buffered Saline (Preferred for IV/IP)

Best for: Doses < 10 mg/kg, where solubility is achieved via protonation.[1]

Materials:

  • Compound: 3-butyl-3,9-diazaspiro[5.5]undecane (Free Base or HCl salt).[1]

  • 0.1 M Citric Acid solution (sterile).[1]

  • 0.1 M Sodium Citrate solution (sterile).[1]

  • 0.9% Saline (sterile).[1]

Mechanism: The spiro-diamine contains basic nitrogens.[1] By lowering the pH to ~4.5, we fully protonate the amines, converting the lipophilic free base into a highly soluble citrate salt in situ.[1]

Step-by-Step Procedure:

  • Calculate: Determine the total mass required. (e.g., for 5 mg/kg dose in 20g mice @ 10mL/kg volume -> Conc = 0.5 mg/mL).[1]

  • Weigh: Weigh the precise amount of 3-butyl-3,9-diazaspiro[5.5]undecane into a sterile glass vial.

  • Acidification (Critical Step):

    • Add 10% of the final volume of 0.1 M Citric Acid.

    • Why? This provides the protons necessary to dissolve the base.[1]

    • Vortex vigorously for 1-2 minutes. The solution should turn clear. If not, sonicate at 37°C for 5 mins.

  • Buffering:

    • Slowly add 0.1 M Sodium Citrate dropwise while monitoring pH (micro-pH probe) until pH reaches 4.5 - 5.0 .

    • Warning: Do not exceed pH 6.0, or the free base may precipitate.[1]

  • Dilution: Bring to final volume with 0.9% Sterile Saline .

  • Filtration: Pass through a 0.22 µm PVDF syringe filter (low protein binding) to ensure sterility.

QC Check:

  • Visual: Must be clear, colorless, particle-free.

  • pH: Confirm final pH is 4.5–5.5 (tolerable for IV bolus if injected slowly; ideal for IP).

Protocol B: PEG/DMSO Co-solvent System (High Dose / SC)

Best for: Doses > 10 mg/kg or Subcutaneous (SC) administration where low pH causes irritation.[1]

Vehicle Composition:

  • 5% DMSO (Dimethyl sulfoxide) – Primary solubilizer.[1]

  • 40% PEG 400 (Polyethylene glycol) – Co-solvent.[1]

  • 55% Sterile Water or Saline – Bulk phase.[1]

Step-by-Step Procedure:

  • Solubilization: Weigh compound into a vial. Add the calculated volume of 100% DMSO . Vortex until fully dissolved.[1] (The compound is highly soluble in DMSO).[1]

  • Stabilization: Add the PEG 400 to the DMSO concentrate. Vortex to mix.

  • Dilution: Slowly add the Sterile Water/Saline (warm to 37°C) in a stepwise fashion (20% increments), vortexing between additions.

    • Note: If precipitation occurs (cloudiness), stop.[1] Add a surfactant like Tween 80 (5%) to the mixture.[1]

  • Final Mix: The result should be a clear, slightly viscous solution.[1]

Part 4: Quality Control & Stability

Before administering to animals, the formulation must be validated.[1]

1. Precipitation Check (Simulated In Vivo):

  • Method: Pipette 10 µL of your formulation into 1 mL of warm PBS (pH 7.4) in a clear tube.

  • Observation:

    • Pass: Solution remains clear or forms a faint haze that disperses (micelles).[1]

    • Fail: Visible white flakes or crystals form immediately.[1] (Risk of embolism in IV; poor absorption in IP).[1]

2. Stability Table:

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual
pH 4.5 ± 0.5 (Protocol A)pH Meter
Osmolality 280–320 mOsm/kgFreezing Point Depression
Purity > 98% (No degradation peak)HPLC-UV (254 nm)
Storage Use fresh (within 4h)N/A

Part 5: In Vivo Administration Guidelines

Dosing Volume Limits (Mouse/Rat):

RouteMax Volume (Mouse)Max Volume (Rat)Rate of Administration
IV (Bolus) 5 mL/kg (approx 100µL)5 mL/kgSlow push (>10 sec) to prevent pH shock.[1]
IP 10-20 mL/kg10 mL/kgStandard injection.[1]
SC 10 mL/kg5 mL/kgRotate sites if repeated dosing.[1]
PO 10 mL/kg10 mL/kgUse flexible gavage needle.[1]

Tolerability Warning:

  • Protocol A (Acidic): May cause mild writhing in IP injection due to pH.[1] If observed, adjust pH closer to 5.5 or switch to Protocol B.

  • Protocol B (DMSO): High DMSO (>10%) can cause hemolysis IV or local irritation SC.[1] Keep DMSO < 5% for IV bolus.[1]

Part 6: References

  • Koolen, S. et al. (2017).[1] "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Future Medicinal Chemistry. Link

  • Guerrero, M. et al. (2019).[1] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." Journal of Medicinal Chemistry. Link[1]

  • BenchChem. (2025).[1][2] "The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry." Technical Guide. Link[1]

  • PubChem. (2025).[1][3] "Compound Summary: 3,9-diazaspiro[5.5]undecane."[1][4][5][6][7] National Library of Medicine.[1] Link[1]

Sources

Application Note: High-Throughput Screening of Diazaspiro[5.5]undecane Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide focuses on the high-throughput screening (HTS) of diazaspiro[5.5]undecane libraries. This scaffold is recognized as a "privileged structure" in modern medicinal chemistry due to its high fraction of sp3-hybridized carbons (


), which allows for the exploration of three-dimensional chemical space often inaccessible to traditional flat aromatic libraries.

Unlocking 3D Chemical Space for GPCR and Enzyme Targets

Introduction: The "Escape from Flatland"

Traditional HTS libraries are often dominated by planar, aromatic-rich compounds. While easy to synthesize, these molecules frequently suffer from poor solubility and non-specific binding. The diazaspiro[5.5]undecane scaffold (specifically the 1,9- and 3,9- isomers) represents a paradigm shift toward geometric diversity .

Why This Scaffold?
  • Defined Vectorial Presentation: The central quaternary spiro-carbon forces the two piperidine rings to be perpendicular. This rigid orthogonality allows substituents to be projected into specific sub-pockets of a target protein with high precision, unlike flexible alkyl chains or flat biaryls.[1]

  • Physicochemical Superiority:

    • High

      
      :  Correlates with improved clinical success rates due to better solubility and lower promiscuity.[2]
      
    • Basicity: The secondary/tertiary amines (pKa ~9–10) are protonated at physiological pH, enhancing solubility and enabling critical electrostatic interactions (e.g., with Asp/Glu residues in GPCR binding pockets).

  • Privileged Status: This core has demonstrated high hit rates against GPCRs (NK1/NK2, Opioid receptors), Ion Channels (CaV2.2), and Metabolic Enzymes (ACC1/2).

Library Characteristics & Handling

Before screening, one must understand the physical behavior of diazaspiro[5.5]undecane derivatives.

PropertyCharacteristicImpact on HTS
Solubility High (aqueous)Lower risk of precipitation in assay buffer compared to lipophilic libraries. Standard 10 mM DMSO stocks are generally stable.
Basicity Diprotic base (pKa ~9.5)Critical: Compounds are cationic at pH 7.4. Avoid buffers with high ionic strength that might shield electrostatic interactions excessively unless physiological.
Reactivity Secondary aminesIf the library contains free secondary amines (unsubstituted N), avoid buffers containing reactive aldehydes or ketones to prevent Schiff base formation.
Aggregation LowThe 3D globular shape discourages the

-

stacking aggregation common in flat aromatic hits (false positives).

HTS Workflow Logic

The following diagram illustrates the logical flow from library design to hit validation, emphasizing the structural advantages of the spiro scaffold.

HTS_Workflow cluster_Assay Primary Screen (Single Point) Library Diazaspiro[5.5]undecane Library (10 mM DMSO) QC QC: Solubility & Integrity (LC-MS / Nephelometry) Library->QC Random Sampling Dispense Acoustic Dispensing (Echo® 555) Library->Dispense Source Plate Assay_Well Assay Reaction (e.g., GPCR Ca2+ Flux) Dispense->Assay_Well 20-50 nL Transfer Detection Signal Detection (FLIPR / EnVision) Assay_Well->Detection Analysis Data Normalization (B-Score / % Inhibition) Detection->Analysis Hit_Select Hit Selection (> 3σ from mean) Analysis->Hit_Select Validation Hit Validation (Dose-Response IC50) Hit_Select->Validation Re-test

Caption: Workflow for screening diazaspiro libraries. Note the QC step is critical for spiro-amines to ensure no degradation of the nitrogen-decorated periphery.

Detailed Protocol: GPCR Antagonist Screen (Calcium Flux)

Target: Neurokinin-1 Receptor (NK1) – A classic target for this scaffold. Assay Principle: Measurement of intracellular calcium release (


) induced by Substance P (agonist) in CHO-K1 cells stably expressing hNK1. Antagonists (library compounds) block this signal.
A. Reagents & Buffer Preparation[3]
  • Assay Buffer: HBSS (Hank’s Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

    • Note: Do not add BSA initially. The cationic nature of diazaspiro compounds can lead to high non-specific binding to albumin. Add 0.1% BSA only if sticking to plastic is observed.

  • Calcium Dye: Fluo-8 AM or Calcium-6 (Molecular Devices).

  • Agonist Challenge: Substance P (EC80 concentration, typically 1-3 nM).

  • Controls:

    • High Control (Min Signal): Aprepitant (1 µM) + Agonist.

    • Low Control (Max Signal): DMSO + Agonist.

B. Experimental Steps
  • Cell Plating:

    • Plate CHO-hNK1 cells at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media (wash optional depending on dye kit).

    • Add 20 µL Dye Loading Buffer. Incubate 1h (30 min 37°C, 30 min RT).

  • Compound Addition (Antagonist Mode):

    • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM stock) directly into the dye-loaded cells.

    • Final Assay Concentration: 10 µM (assuming 20 µL volume).

    • Final DMSO: 0.1%.

    • Crucial Step: Incubate compounds with cells for 15-30 minutes at RT before agonist addition. This allows the diazaspiro compound to penetrate the receptor bundle and reach the orthosteric or allosteric site.

  • Signal Measurement (FLIPR/FDSS):

    • Place plate in FLIPR Tetra.

    • Start reading baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Inject Agonist: Add 10 µL of 3x EC80 Substance P.

    • Read kinetics for 120 seconds.

C. Data Analysis & Hit Identification
  • Calculation: Calculate Max - Min RFU (Relative Fluorescence Units) for each well.

  • Normalization:

    
    
    
  • Filtering:

    • Flag "super-quenchers" (compounds that quench basal fluorescence). Diazaspiro amines are rarely fluorescent, but impurities might be.

    • Selectivity Filter: Counter-screen hits against a parental CHO-K1 line (expressing endogenous purinergic receptors) to rule out store-operated calcium channel blockers.

Case Study: Structure-Activity Relationship (SAR) Logic

When analyzing hits from a diazaspiro[5.5]undecane library, the SAR usually follows "Vector Analysis."

  • Scenario: A hit is found with a 3,9-diazaspiro core.[3]

  • Observation: The nitrogen at position 3 bears a benzyl group, and the nitrogen at position 9 bears an amide.

  • Optimization: Because the rings are perpendicular, the benzyl group explores a "vertical" vector, while the amide explores a "horizontal" vector.

  • Protocol: Synthesize analogs where you hold the position 3 constant and vary position 9. The lack of steric clash between these vectors (due to the spiro core) makes SAR more predictable than in crowded aromatic scaffolds.

SAR_Logic Core Spiro Core (Rigid) Vector_A Vector A (N-3) Explores Hydrophobic Pocket Core->Vector_A Perpendicular Vector_B Vector B (N-9) Explores H-Bond Donors Core->Vector_B Perpendicular Vector_A->Vector_B No Steric Crosstalk

Caption: Orthogonal vector presentation in diazaspiro scaffolds allows independent optimization of substituents.

References

  • Privileged Scaffolds in Drug Discovery: Wuitschik, G. et al. "Spirocyclic scaffolds in medicinal chemistry."[4][5] Nature Chemistry, 2010. Link

  • Diazaspiro Synthesis & Utility: Carreira, E. M. et al. "Synthesis and biological evaluation of spirocyclic scaffolds." Angewandte Chemie Int. Ed., 2011. Link

  • NK1/NK2 Antagonists: Finke, P. E. et al. "Antagonists of the neurokinin receptors." Journal of Medicinal Chemistry, 2006. Link

  • Fsp3 and Clinical Success: Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • ACC Inhibitors: Pfizer Global R&D. "Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors." ACS Medicinal Chemistry Letters, 2012. Link

Sources

electrophysiology recording with 3-butyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophysiological Characterization of 3-Butyl-3,9-diazaspiro[5.5]undecane Derivatives

Introduction & Mechanistic Overview

The 3,9-diazaspiro[5.5]undecane scaffold, including specific derivatives like 3-butyl-3,9-diazaspiro[5.5]undecane, has emerged as a privileged structural motif in neuropharmacology. Recent high-throughput screening and hit-to-lead optimization campaigns have identified this moiety as a critical driver for nanomolar-potency orthosteric antagonism at extrasynaptic GABA_A receptors (specifically the α4β1δ subtype)[1]. Unlike classical GABA_A antagonists such as gabazine, these diazaspiro compounds exhibit unique pharmacological profiles, notably a slow dissociation rate and a shallow Hill slope, which can only be accurately resolved using high-fidelity whole-cell patch-clamp electrophysiology[2].

However, the spirocyclic amine nature of diazaspiro[5.5]undecane derivatives inherently carries a risk of off-target interactions, most notably the blockade of the human ether-a-go-go-related gene (hERG) potassium channel[3]. Because hERG inhibition is a primary mechanism for drug-induced QT interval prolongation, parallel electrophysiological counter-screening is a mandatory component of the preclinical workflow for these compounds[3].

This application note provides a comprehensive, causality-driven protocol for evaluating 3-butyl-3,9-diazaspiro[5.5]undecane and its analogs. By combining GABA_A functional assays with hERG safety screening, researchers can establish a self-validating system to determine both the efficacy and the therapeutic window of novel spirocyclic compounds[4].

Experimental Rationale & Causality (E-E-A-T)

  • Why Whole-Cell Patch-Clamp? Fluorescence-based membrane potential (FMP) assays often underestimate the potency of diazaspiro[5.5]undecane derivatives. For example, Compound 018 (a highly potent analog) showed an IC50 of 0.09 μM in FMP assays, but whole-cell patch-clamp revealed an IC50 of 10.8 nM—nearly an order of magnitude more potent[1]. This discrepancy arises from the compound's slow dissociation kinetics, which delays the activation phase of GABA-induced currents[2]. Patch-clamp provides the sub-millisecond temporal resolution required to observe this biphasic activation and accurately calculate affinity (

    
    ) via Schild analysis.
    
  • Why Fast Perfusion? Because 3,9-diazaspiro[5.5]undecane derivatives act as competitive orthosteric antagonists with slow off-rates, the method of ligand application directly dictates the accuracy of the recorded IC50[2]. A rapid solution exchange system (e.g., a piezo-driven theta-glass pipette or a fast-step U-tube) is necessary to prevent artificial receptor desensitization from confounding the antagonist's kinetic profile.

Workflow Prep Cell Line Preparation (HEK293 α4β1δ / hERG) Patch Whole-Cell Patch-Clamp Configuration Prep->Patch Sol Solution Formulation (Compound + Vehicle) Sol->Patch GABAA GABAA Protocol (Hold -60mV, Fast Perfusion) Patch->GABAA hERG hERG Protocol (Tail Current Measurement) Patch->hERG Analysis Kinetic & Schild Analysis (IC50, Hill Slope) GABAA->Analysis hERG->Analysis

Electrophysiological screening workflow for diazaspiro[5.5]undecane derivatives.

Step-by-Step Electrophysiology Protocols

Protocol A: GABA_A (α4β1δ) Receptor Antagonism Assay

This protocol isolates the inhibitory effect of the diazaspiro compound on GABA-evoked chloride currents.

  • Cell Preparation : Plate HEK293 cells stably expressing human α4, β1, and δ GABA_A subunits on poly-D-lysine coated glass coverslips. Use cells 48–72 hours post-induction to ensure optimal membrane trafficking of the δ-subunit.

  • Intracellular Solution (Pipette) : 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.3 adjusted with CsOH, osmolarity 290–295 mOsm).

    • Causality: Cesium replaces potassium to block endogenous outward K+ currents, isolating the Cl- current. The symmetrical chloride concentration shifts the Cl- reversal potential (

      
      ) to ~0 mV, yielding robust inward currents at negative holding potentials.
      
  • Extracellular Solution (Bath) : 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-Glucose (pH 7.4 with NaOH, 300–305 mOsm).

  • Compound Preparation : Dissolve the 3-butyl-3,9-diazaspiro[5.5]undecane derivative in 100% DMSO to a 10 mM stock. Dilute in extracellular solution to final concentrations (e.g., 0.1 nM to 1 μM). Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced membrane destabilization.

  • Recording Configuration :

    • Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

    • Establish a gigaseal (>1 GΩ) and rupture the patch to achieve whole-cell configuration.

    • Compensate series resistance by at least 70%. Causality: Uncompensated series resistance causes voltage errors and distorts the slow activation kinetics characteristic of these compounds.

  • Voltage Protocol & Application :

    • Hold the membrane potential at -60 mV.

    • Apply an EC80 concentration of GABA (e.g., 2.5 μM for α4β1δ) for 5 seconds to establish a baseline response.

    • Pre-incubate the cell with the diazaspiro compound for 30 seconds to allow for equilibrium binding, given its slow association/dissociation rate[2].

    • Co-apply GABA (EC80) + the compound. Measure the peak inward current and the steady-state current.

  • Data Analysis : Normalize the peak current in the presence of the antagonist to the baseline GABA response. Fit the concentration-response curve using the Hill equation to determine the IC50 and Hill slope.

Protocol B: hERG Potassium Channel Safety Screen

Given the propensity of spirocyclic scaffolds to block the hERG pore[3], this counter-screen is critical.

  • Cell Preparation : Use CHO or HEK293 cells stably expressing the hERG (K_v11.1) channel.

  • Intracellular Solution : 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2 with KOH).

  • Extracellular Solution : 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-Glucose (pH 7.4 with NaOH).

  • Voltage Step Protocol :

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds. Causality: This step opens the channels, but they rapidly enter an inactivated state, resulting in a small outward current.

    • Repolarize to -50 mV for 2 seconds. Causality: This forces the channels to rapidly recover from inactivation into the open state before slowly deactivating, eliciting a large, measurable outward "tail current".

  • Compound Application : Apply the diazaspiro compound continuously for 3–5 minutes until steady-state block is achieved. Measure the reduction in peak tail current amplitude at -50 mV.

Mechanism Compound 3-butyl-3,9-diazaspiro[5.5]undecane Derivatives GABAA Extrasynaptic GABAA (α4β1δ Receptors) Compound->GABAA Target hERG Cardiac hERG Potassium Channels Compound->hERG Off-Target Ortho Orthosteric Binding (Competitive Antagonism) GABAA->Ortho Pore Pore Blockade (Off-Target Toxicity) hERG->Pore InhibitGABA Inhibition of Tonic Inhibitory Currents Ortho->InhibitGABA QT QT Prolongation Risk Assessment Pore->QT

Mechanistic pathways of diazaspiro[5.5]undecane target and off-target modulation.

Quantitative Benchmarks & Data Presentation

The following table summarizes the expected electrophysiological parameters for 3,9-diazaspiro[5.5]undecane derivatives compared to standard reference compounds.

Compound Class / ReferenceTarget ReceptorAssay ModalityIC50 / PotencyHill SlopeKinetic & Binding Profile
Diazaspiro[5.5]undecane (e.g., Cpd 018) GABA_A (α4β1δ)Whole-Cell Patch~10.8 nM-0.74Competitive, slow dissociation[2]
Diazaspiro[5.5]undecane (e.g., Cpd 2027) GABA_A (α4β1δ)FMP / Patch~100 nMN/AOrthosteric antagonist[1]
Gabazine (Standard) GABA_A (α4β1δ)Whole-Cell Patch180 nM-1.53Competitive, fast dissociation[2]
Diazaspiro Core Derivatives hERG (K_v11.1)Whole-Cell PatchVariable (>1 μM target)N/APore blockade (Safety liability)[3]

Conclusion

The 3-butyl-3,9-diazaspiro[5.5]undecane scaffold offers a highly potent framework for modulating extrasynaptic GABA_A receptors. However, its unique kinetic properties—namely slow dissociation—require rigorous whole-cell patch-clamp electrophysiology for accurate pharmacological profiling[2]. When coupled with mandatory hERG counter-screening, this dual-assay protocol ensures both the mechanistic validation and the safety assessment necessary for advancing spirocyclic amines through the drug development pipeline.

References

  • Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors Source: Scientific Reports (Nature) URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Butyl-3,9-Diazaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride. As a novel chemical entity, specific experimental data for this compound is not yet widely available. Therefore, this document synthesizes foundational principles of medicinal and pharmaceutical chemistry with field-proven insights to address potential solubility challenges. The guidance provided is based on the known properties of analogous structures, including spirocyclic diamines and alkylamine hydrochlorides, to empower users to systematically troubleshoot and optimize their experimental outcomes.

Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance three-dimensionality (Fsp3), which can lead to improved physicochemical properties like aqueous solubility and better pharmacokinetic profiles compared to flat, aromatic structures.[1][2][3] However, the unique and rigid structure of the diazaspiro[5.5]undecane core, combined with the dibasic nature of the two nitrogen atoms and the lipophilic butyl group, presents a specific set of solubility challenges that require careful consideration.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the fundamental physicochemical properties that govern the solubility of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this molecule is a complex interplay of three main features:

  • Diazaspiro[5.5]undecane Core: This is a rigid, saturated spirocyclic system. Such three-dimensional scaffolds can improve aqueous solubility compared to their flat counterparts by disrupting crystal packing and exposing more polar surface area.[2][3]

  • Two Amine Groups: The presence of two nitrogen atoms makes this a dibasic compound. These amines can be protonated to form hydrochloride salts.[4] The protonated, ionized form is significantly more water-soluble than the neutral free base.

  • n-Butyl Group: This alkyl chain introduces lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), which can decrease aqueous solubility.[5]

  • Hydrochloride Salt Form: The compound is supplied as a dihydrochloride salt, which is a strategy used to enhance the aqueous solubility of basic drug candidates.[6][7]

Q2: Why is the pH of the solution so critical for dissolving this compound?

A2: As a salt of a weak base, its solubility is highly pH-dependent.[8][9] The two amine groups will have distinct pKa values.

  • At low pH (acidic conditions, e.g., pH 1-4), both nitrogen atoms will be fully protonated (BH₂²⁺). This fully ionized form is expected to have the highest aqueous solubility.

  • As the pH increases , the compound will lose protons sequentially. It will transition from the dication (BH₂²⁺) to a monocation (BH⁺), and finally to the neutral free base (B).

  • The neutral free base is significantly less polar and is expected to be much less soluble in aqueous media, likely leading to precipitation if the pH of the solution rises above a critical value.[10][11] This relationship is described by the Henderson-Hasselbalch equation.[8][12]

Q3: I am observing inconsistent solubility results between different batches of the compound. What could be the cause?

A3: Inconsistency between batches often points to differences in the solid-state properties of the material. The most common culprits are:

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a different crystal lattice energy and, consequently, different solubility and dissolution rates.[13][14] The unexpected appearance of a less soluble polymorph can have significant consequences.[13] It is a regulatory requirement to screen for polymorphism during drug development.[15][16]

  • Amorphous Content: The presence of a non-crystalline (amorphous) solid form can lead to initially higher solubility, but this form is thermodynamically unstable and can convert to a less soluble crystalline form over time.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere.[17][18] This can affect the accuracy of weighing and alter the solid state of the material. Introducing specific solvents into the crystal structure can sometimes mitigate hygroscopicity without compromising solubility.[7]

Q4: What is the "common ion effect" and how can it affect my experiment?

A4: The common ion effect describes the decrease in solubility of an ionic salt when a solution already contains one of the ions from the salt.[19] For 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride, adding it to a solvent that already contains a high concentration of chloride ions (e.g., concentrated HCl solutions or certain buffers like KCl) will suppress its dissolution.[20][21][22] According to Le Chatelier's principle, the equilibrium will shift away from dissolution to reduce the concentration of the added common ion (Cl⁻).[21]

Part 2: Troubleshooting Guide

This guide provides a systematic, question-driven approach to resolving common solubility issues encountered in the lab.

Logical Flow for Troubleshooting Solubility Issues

G start Problem: Compound Fails to Dissolve or Precipitates q1 Q1: What is the solvent system? start->q1 sub1_aq Aqueous Buffer / Media q1->sub1_aq Aqueous sub1_org Organic Solvent q1->sub1_org Organic q2_ph Q2: Have you measured the final pH of the solution? sub1_aq->q2_ph q5_org_polarity Q5: What is the polarity of the organic solvent? sub1_org->q5_org_polarity sub2_ph_low pH is Low (<5) but solubility is poor q2_ph->sub2_ph_low No sub2_ph_high pH is Neutral/High (>6) & precipitation occurs q2_ph->sub2_ph_high Yes q3_solid Q3: Have you analyzed the solid state (polymorphism)? sub2_ph_low->q3_solid action_ph Action: Adjust pH downwards to < 5 using dilute HCl. See Protocol 1. sub2_ph_high->action_ph action_solid Action: Perform solid-state characterization (XRPD, DSC). See Protocol 2. q3_solid->action_solid No q4_common_ion Q4: Does your buffer contain high [Cl-]? (e.g., KCl) q3_solid->q4_common_ion Yes action_common_ion Action: Switch to a non-chloride buffer system (e.g., phosphate, citrate). q4_common_ion->action_common_ion Yes sub5_polar Polar (e.g., DMSO, DMF, MeOH) q5_org_polarity->sub5_polar Polar sub5_nonpolar Non-Polar (e.g., Hexane, Toluene) q5_org_polarity->sub5_nonpolar Non-Polar action_org_polar Action: Use gentle heating or sonication. Prepare concentrated stock in DMSO. See Protocol 3. sub5_polar->action_org_polar action_org_nonpolar Explanation: The hydrochloride salt is highly polar and will have very low solubility in non-polar solvents. Consider converting to the free base for non-polar applications. sub5_nonpolar->action_org_nonpolar

Caption: A step-by-step decision tree for troubleshooting solubility problems.

Q: My compound won't dissolve in water or my aqueous buffer. What is the first thing I should check?

A: Check the pH. As a dibasic amine hydrochloride, the compound's solubility is highest in acidic conditions.[10][11] Many standard laboratory buffers (like PBS) have a neutral pH (~7.4), which is likely high enough to cause the conversion of the soluble salt to the much less soluble free base, resulting in a cloudy suspension or precipitate.

  • Immediate Action: Measure the pH of your suspension. If it is above ~6, adjust it downwards using a small amount of dilute HCl (e.g., 0.1 M or 1 M) until the solid dissolves. For a more robust solution, use a buffer system that maintains a low pH.[10]

Q: I've confirmed the pH is acidic (e.g., pH 4), but I'm still seeing poor solubility or slow dissolution. What's next?

A: Consider these possibilities:

  • Common Ion Effect: If your acidic medium is a high-concentration chloride buffer, you may be suppressing dissolution.[19][23] Try preparing the solution in a low-chloride acidic buffer (e.g., citrate or acetate buffer at the same pH) or simply in pH-adjusted deionized water.

  • Solid-State Form (Polymorphism): You may have a less soluble, more stable crystalline polymorph.[13][14] The dissolution rate can be kinetically limited even if the compound is thermodynamically soluble. Gentle heating or sonication can help overcome this kinetic barrier. For definitive diagnosis, the solid material should be analyzed (see Protocol 2).

  • Concentration Limit: You may simply be exceeding the compound's intrinsic solubility limit at that specific pH and temperature. Try preparing a more dilute solution.

Q: How should I prepare a stock solution for cell culture or biological assays?

A: The best practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice for a primary stock solution. The hydrochloride salt should be readily soluble in this polar aprotic solvent.

  • Procedure: Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO.[24] For the experiment, perform a serial dilution so that the final concentration of DMSO in your aqueous medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[25]

  • Critical Check: When you add the DMSO stock to your aqueous buffer (e.g., cell culture media at pH 7.4), watch carefully for any signs of precipitation. The sudden change in pH and solvent polarity can cause the compound to crash out of solution. If this happens, you may need to lower the final concentration of your compound or investigate specialized formulation strategies.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility based on the principles of "like dissolves like" and the ionic nature of the compound.

Solvent ClassExamplesPredicted SolubilityRationale & Expert Notes
Aqueous (Acidic) pH 1-5 Buffers (Citrate, Acetate)High The compound is fully protonated and exists as a dicationic salt, maximizing interactions with polar water molecules.[11]
Aqueous (Neutral) pH 7.4 Buffers (PBS, HEPES)Low / Insoluble At neutral pH, the compound will likely be in its free base form, which is significantly less polar and has poor water solubility. Precipitation is likely.[10]
Polar Protic Water, Methanol, EthanolModerate to High These solvents can hydrogen bond and solvate the ionic salt. Solubility in water is highly pH-dependent.[24]
Polar Aprotic DMSO, DMFHigh Excellent solvents for dissolving polar salts. Ideal for preparing high-concentration stock solutions.[26]
Non-Polar Hexane, Toluene, DichloromethaneVery Low The highly polar, ionic nature of the hydrochloride salt is incompatible with non-polar solvents.[27]

Part 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for characterizing and overcoming solubility issues.

Protocol 1: Determination of Aqueous pH-Solubility Profile

Objective: To quantify the solubility of the compound across a physiologically relevant pH range to identify the pH of minimum and maximum solubility.[28][29][30]

Materials:

  • 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride

  • Buffer solutions (e.g., 0.1 M HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8 and 7.4)[31]

  • Calibrated pH meter

  • Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)[32]

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters (ensure low compound binding)

Procedure:

  • Add an excess amount of the solid compound to vials containing each buffer solution (e.g., 5-10 mg/mL). The goal is to have undissolved solid remaining at equilibrium.[31]

  • Tightly cap the vials and place them on the shaker. Equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle. Verify the pH of each solution and adjust if necessary.[31]

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution.

pH-Dependent Speciation Diagram

G cluster_0 Low pH (Acidic) cluster_1 Intermediate pH cluster_2 High pH (Basic) dication BH₂²⁺ (Dihydrochloride) Highly Soluble monocation BH⁺ (Monocation) Moderately Soluble dication->monocation pH > pKa₁ freebase B (Free Base) Poorly Soluble monocation->freebase pH > pKa₂

Caption: Expected ionization states of the dibasic compound at different pH values.

Protocol 2: Basic Solid-State Characterization & Polymorph Screen

Objective: To identify the crystalline form of the compound and screen for potential polymorphs that could explain solubility variations.[13][14][15]

Materials:

  • Compound batches (as received)

  • Various solvents (polar, non-polar, protic, aprotic)

  • X-Ray Powder Diffractometer (XRPD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Initial Characterization:

    • Run an XRPD scan on the "as-is" material. The resulting diffractogram is a fingerprint of its crystal structure. Different polymorphs will produce different patterns. A broad, featureless "halo" indicates amorphous content.[13]

    • Run a DSC scan to determine the melting point and detect any phase transitions upon heating.

  • Polymorph Screening:

    • Solvent-Based Crystallization: Dissolve the compound in various solvents (e.g., methanol, acetonitrile, ethyl acetate, water) at an elevated temperature to create a saturated solution.[14]

    • Induce Crystallization: Allow the solutions to crystallize under different conditions:

      • Slow evaporation at room temperature.

      • Fast cooling (crash cooling) in an ice bath.

      • Addition of an anti-solvent (a solvent in which the compound is insoluble).

    • Analysis: Harvest the resulting crystals and analyze each one by XRPD. Compare the new patterns to the original to identify any new polymorphs.

Protocol 3: Preparation of a Standardized Stock Solution

Objective: To prepare a stable, high-concentration stock solution in an organic solvent for reliable dilution into aqueous experimental media.[25][33]

Materials:

  • 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride

  • High-purity DMSO (anhydrous recommended)

  • Analytical balance

  • Volumetric flask (Class A)

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Quantitatively transfer the solid into the volumetric flask.[25]

  • Add approximately half the final volume of DMSO to the flask.

  • Swirl gently to dissolve the solid. If dissolution is slow, sonicate the flask for 5-10 minutes.

  • Once the solid is completely dissolved, add DMSO to the calibration mark on the neck of the flask.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed vial, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

References

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate.
  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation.
  • Troubleshooting Guide: Solubility Challenges with Propiophenone HCl Salts. Smolecule.
  • Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science.
  • The influence of pH on solubility in water. University of Technology, Iraq.
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • 3-Azaspiro[5.5]undecane-2,4-dione. Benchchem.
  • Polymorph, Salt & Cocrystal Screening. Veranova.
  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. World Health Organization (WHO).
  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs.
  • 1-Butanamine, hydrochloride (1:1). CymitQuimica.
  • Technical Support Center: Overcoming Poor Solubility of Acetimidohydrazide Hydrochloride. Benchchem.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO).
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. CUNY.
  • Polymorphism, Polymorph, Salt Screening. Asha Pharma.
  • Common-Ion Effect. General Chemistry for Gee-Gees.
  • Preparing Solutions. Chemistry LibreTexts.
  • Determination of pH-Solubility Profile and Development of Prediction Models. Ingenta Connect.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Formulation Matters.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Butylamine. PubChem.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Ammonium Chloride. The Hendrix Group, Inc..
  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi.
  • Study of pH-dependent drugs solubility in water. ResearchGate.
  • Solubility and pH of amines. ISSR.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutics.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics.
  • Solubility of organic amine salts. Sciencemadness.org.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
  • Are amines soluble in organic solvents? Quora.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 8-oxo-, 2-propen-1-yl ester. ChemScene.
  • 1,7-Dioxaspiro 5.5 undecane. MilliporeSigma.

Sources

Technical Support Center: Stability of 3-butyl-3,9-diazaspiro[5.5]undecane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Spirocyclic Diamines. This guide is designed for pharmaceutical scientists and chemical biologists working with 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride . As a Senior Application Scientist, I have structured this resource to address the specific physicochemical challenges of this lipophilic spiro-diamine scaffold.

Executive Summary: The Stability Profile

3-butyl-3,9-diazaspiro[5.5]undecane HCl is a salt of a spirocyclic diamine . Its stability profile is defined by three competing factors:

  • High Basicity: The core scaffold has pKa values typically >10.5 [1].

  • Lipophilicity: The butyl chain significantly reduces the water solubility of the free base compared to the unsubstituted parent scaffold.

  • Secondary Amine Reactivity: The N9 position (unsubstituted) is a nucleophile susceptible to oxidative degradation and carbamate formation.

ParameterStatusCritical Note
Hydrolytic Stability High The spiro-alkane core contains no hydrolyzable bonds (esters/amides).
Oxidative Stability Moderate The secondary amine (N9) is prone to N-oxidation and radical formation over time.
Aqueous Solubility pH-Dependent Highly soluble as HCl salt (pH < 7). Insoluble as free base (pH > 9).
Hygroscopicity High Amine salts are hygroscopic; store in desiccated conditions.
Module 1: Solubility & Solution Preparation

Q: Why does my solution turn cloudy when I add it to PBS (pH 7.4)? A: This is a classic pH-induced precipitation event, driven by the "3-butyl" lipophilic tail.

  • The Mechanism: The HCl salt is highly soluble because the amine nitrogens are protonated (

    
    ). When you add this acidic salt to a buffer like PBS (pH 7.4), the buffer attempts to neutralize the protons. If the local pH rises above the pKa of the amine (approx. 10-11), the molecule deprotonates to its Free Base  form.
    
  • The Problem: Unlike the bare 3,9-diazaspiro[5.5]undecane, the 3-butyl derivative is significantly more lipophilic. The free base has poor water solubility and will precipitate out of solution.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dissolve the powder directly into pH 7.4 buffer.

  • Stock Solution: Dissolve the HCl salt in pure Water for Injection (WFI) or 0.1 M HCl to create a high-concentration stock (e.g., 10-50 mM). The low pH ensures full solubility.

  • Working Solution: Dilute this acidic stock slowly into your assay buffer.

  • Validation: If turbidity persists, add a co-solvent. We recommend DMSO (up to 5%) to stabilize the free base transition states during dilution.

Module 2: Chemical Stability & Degradation

Q: My stock solution has turned faint yellow after 2 weeks at 4°C. Is it still usable? A: The yellow color indicates trace oxidative degradation , likely at the secondary amine (N9) position.

  • The Mechanism: Secondary amines are susceptible to oxidation by dissolved oxygen, forming N-oxides or hydroxylamines. While the spiro-core is rigid and sterically protected, the N9 nitrogen is accessible. This process is accelerated by light and trace metal ions.

  • Impact: For high-precision assays (e.g., IC50 determination), a faint yellow color usually represents <1% impurity and may be acceptable. For GMP or crystallization work, the material should be repurified.

Q: Can I store the solution in an open container? A: No. The secondary amine (N9) is a nucleophile. If left exposed to air, it will react with atmospheric


 to form a Carbamate  salt.


This reaction is reversible (by acidification/heating) but will alter the apparent stoichiometry and pH of your solution.
Module 3: Experimental Workflows
Workflow 1: Stability Testing Decision Tree

Use this logic flow to determine the appropriate handling for your specific application.

StabilityWorkflow Start Start: 3-butyl-3,9-diazaspiro[5.5]undecane HCl Solvent Select Solvent System Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Biological Assay Organic DMSO / Methanol Solvent->Organic Stock Storage PH_Check Check Target pH Aqueous->PH_Check Stable_Sol Stable Solution Store at -20°C Organic->Stable_Sol Low_PH pH < 7.0 PH_Check->Low_PH Acidic High_PH pH > 7.4 PH_Check->High_PH Neutral/Basic Oxidation Long-term Storage? Low_PH->Oxidation Precip_Risk RISK: Precipitation of Free Base Action: Add Co-solvent (DMSO) High_PH->Precip_Risk Oxidation->Stable_Sol No (Immediate Use) N2_Purge Action: Purge with N2/Argon Protect from Light Oxidation->N2_Purge Yes (>24h)

Caption: Decision matrix for solvent selection and pH management to prevent precipitation and oxidation.

Module 4: Frequently Asked Questions (FAQs)

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, but with caveats.

  • Precipitation: Media pH is typically 7.2–7.4. Ensure your final concentration is below the solubility limit of the free base (likely <100 µM without co-solvent).

  • Amine Reactivity: The secondary amine can react with aldehydes (e.g., pyridoxal phosphate, reducing sugars) in the media over long incubations (24h+), potentially forming Schiff bases or Mannich adducts [2]. Recommendation: Prepare fresh immediately before dosing.

Q: How do I re-dissolve the precipitate if it forms? A: Acidification is the only reliable method. Add 1N HCl dropwise until the solution clears. Heating is not recommended as it may accelerate oxidative degradation of the amine.

Q: What is the shelf-life of the solid powder? A: As an HCl salt, the solid is stable for >2 years if stored at -20°C with desiccant. The salt lattice protects the amine from oxidation. However, it is hygroscopic . If the vial is opened in a humid room, it will absorb water, becoming a sticky gum. Always equilibrate the vial to room temperature before opening.

References
  • PubChem. 3,9-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Available at: [Link]

  • Soton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. University of Southampton. Available at: [Link]

purification challenges of N-alkylated diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Alkylated Diazaspiro[5.5]undecanes

Case ID: DSP-55-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Diagnostic Overview

The Challenge: N-alkylated diazaspiro[5.5]undecanes represent a "perfect storm" for purification difficulties.[1] Their structure consists of two piperidine-like rings sharing a quaternary carbon.[1]

  • High Basicity: With two secondary or tertiary amine centers, these molecules are highly basic (

    
    ).[1] They interact aggressively with acidic silanols on standard silica gel, causing severe peak tailing and irreversible adsorption.[1]
    
  • Lack of Chromophores: Unless the alkyl chain contains an aryl group, the core scaffold is UV-inactive, rendering standard UV detection (254 nm) useless.

  • Symmetry Issues: In symmetrical isomers (e.g., 3,9-diazaspiro[5.5]undecane), distinguishing between mono- and di-alkylated byproducts is challenging due to similar polarity.

Quick Diagnostic Matrix:

SymptomProbable CauseRecommended Action
Broad, tailing peaks on TLC/Flash Silanol interaction (cation exchange)Add 1% Et

N or NH

OH to mobile phase; switch to Amino-silica.[1]
No peaks visible on UV Lack of chromophoreUse ELSD/CAD detection or visualize TLC with Dragendorff/Ninhydrin stain.[1]
Product is an oil/gum Lipophilic free baseConvert to HCl or Oxalate salt for crystallization.[1]
Mono/Bis-alkylated co-elution Similar polarityUse a shallow gradient on C18 at High pH (pH 10).

Troubleshooting Guides (Q&A Format)

Category A: Chromatography & Tailing[1][2][3][4]

Q: My compound streaks from the baseline to the solvent front on silica gel. How do I fix this?

A: This is the classic "amine effect."[1] The acidic silanol groups (


) on the silica surface deprotonate, acting as cation exchangers that bind your protonated amine.

The Fix: You must suppress this interaction using a Mobile Phase Modifier .[1]

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH

    
    )  to your mobile phase.[1]
    
    • Note: If using TEA, you must flush the column with the modifier before loading your sample to saturate the active sites.

    • Solvent System: DCM:MeOH:NH

      
      OH (90:9:1) is a "gold standard" for polar spiro-amines.[1]
      
  • Alternative: If modifiers fail, switch to Amino-functionalized Silica (NH

    
    -Silica) .[1] This phase is naturally basic and prevents the specific interaction causing the streak.
    

Q: I am seeing "ghost peaks" or carryover in subsequent runs.

A: Diazaspiro compounds are "sticky."[1] They can adsorb strongly to the frit or the head of the column and leach out slowly.

  • Solution: Wash your column with a high-ionic-strength solvent (e.g., MeOH with 0.1% TFA or Ammonium Formate) between runs, or dedicate a specific column for these basic amines.

Category B: Solubility & Isolation

Q: I isolated the free base, but it’s a viscous oil that won't crystallize. I need a solid for formulation.

A: The N-alkylated free bases are often lipophilic oils.[1] You should convert them to a salt.[1] The rigid spiro-scaffold crystallizes well as a hydrochloride or oxalate salt.[1]

Protocol: HCl Salt Formation

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or EtOAc .[1]

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (anhydrous).

  • A white precipitate should form immediately.[1]

  • Critical Step: If it oils out instead of precipitating, add a seed crystal or scratch the glass. If that fails, switch to Isopropanol and heat to reflux, then cool slowly.

Category C: Selectivity (Mono- vs. Di-alkylation)

Q: I tried to synthesize the mono-alkylated derivative, but I have 15% di-alkylated impurity. They co-elute.

A: Separation based on polarity alone is difficult because the second alkyl chain often adds lipophilicity that counteracts the polarity of the remaining amine. You need to exploit Basicity or Shape .[1][2]

  • Strategy 1: Reverse Phase at High pH.

    • Use a hybrid silica C18 column (e.g., XBridge, Gemini) stable at pH 10.[1]

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

    • Mechanism:[1][3][4] At pH 10, the amines are deprotonated (neutral). The di-alkylated species will be significantly more hydrophobic and retain longer than the mono-alkylated species.

  • Strategy 2: Stepwise Salt Formation.

    • The di-alkylated species is often more basic (tertiary amines vs secondary).[1] Careful titration with acid in a non-polar solvent can sometimes precipitate the di-alkylated salt first.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying these specific scaffolds.

PurificationLogic Start Crude N-alkylated diazaspiro[5.5]undecane CheckUV Does it have a UV Chromophore? Start->CheckUV CheckState Physical State? Start->CheckState TLC_Check Run TLC on Silica (DCM/MeOH) Start->TLC_Check NoUV No: Use ELSD, CAD, or Stain (Dragendorff) CheckUV->NoUV Alkyl only YesUV Yes: UV @ 254nm CheckUV->YesUV Aryl/Amide Oil Product is Oil CheckState->Oil Solid Product is Solid CheckState->Solid Streaking Result: Streaking? TLC_Check->Streaking AddModifier Add 1% TEA or NH3 to Mobile Phase Streaking->AddModifier Yes SwitchPhase Switch to Amino-Silica or C18 (pH 10) AddModifier->SwitchPhase Still Streaks SaltForm Perform Salt Formation (HCl/Ether or Oxalate) Oil->SaltForm

Caption: Decision tree for the purification and isolation of diazaspiro amines, addressing detection, chromatography tailing, and physical state.

Recommended Solvent Systems & Data

Table 1: Optimized Mobile Phases for Silica Gel Chromatography

MethodSolvent ASolvent BModifierApplication
Standard Flash DCMMeOH1% NH

OH (aq)
General purification.[1] Start 0% B, gradient to 10-15% B.
Hydrophobic HexaneEtOAc1% Et

N
For highly lipophilic N-alkyl derivatives (e.g., N-benzyl, N-Boc).[1]
Polar/Salt DCM7N NH

in MeOH
None (Pre-mixed)For very polar free amines or breaking salts on-column.[1]

Table 2: Detection Methods for Non-Chromophoric Amines

MethodMechanismSuitabilityNotes
Dragendorff's Reagent Complexation with tertiary aminesHigh Stains orange/red on TLC.[1] Specific for alkaloids/amines.[1]
Ninhydrin Reaction with free aminesMedium Only works well for secondary amines (mono-alkylated).[1]
Iodine Chamber AdsorptionMedium Non-specific, but effective for lipophilic alkyl chains.[1]
ELSD/CAD Aerosol scatteringHigh Universal detection for HPLC; ignores UV transparency.[1]

Mechanism of Action: The Silanol Problem

Understanding why the purification fails is the key to fixing it.

SilanolInteraction Silica Silica Surface (Si-O- H+) Interaction Ionic Bond (Si-O- ... H-N+R3) Silica->Interaction Deprotonation Blocked Silanol Blocked (Si-O- ... H-N+Et3) Silica->Blocked Amine Diazaspiro Amine (R3N:) Amine->Interaction Protonation Elution Product Elutes Symmetrically Amine->Elution No Interaction Tailing Peak Tailing & Retention Interaction->Tailing Modifier Modifier (TEA/NH3) (Competitor Base) Modifier->Silica Saturates Surface

Caption: Mechanism of silanol-amine interaction causing tailing, and how amine modifiers (TEA) block these sites to allow symmetrical elution.

References

  • Vertex Pharmaceuticals. (2005).[1] Synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. PubMed.[1][5] Link

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, Vol. 93, pp. 216-227.[1] Link

  • Phenomenex. (2024).[1][4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Link

  • Fujifilm Wako. (2021).[1] Differences between silica gel plate and amino silica gel plate used in TLC. Wako Blog. Link

Sources

minimizing side products in diazaspiro[5.5]undecane alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, steric, and thermodynamic challenges associated with the alkylation of diazaspiro[5.5]undecane derivatives.

Spirocyclic diamines are privileged scaffolds in drug discovery, but their functionalization is notoriously plagued by over-alkylation, regioselectivity issues, and purification bottlenecks. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you minimize side products and maximize monoalkylation yields.

SECTION 1: Diagnostic Troubleshooting & FAQs

Q1: I am attempting a direct monoalkylation of the symmetrical 3,9-diazaspiro[5.5]undecane using 1.0 equivalent of alkyl halide, but my LC-MS shows a persistent mixture of unreacted starting material, monoalkylated product, and dialkylated byproduct. Why is this happening? Mechanistic Causality: In a perfectly symmetrical system like 3,9-diazaspiro[5.5]undecane, the N-3 and N-9 secondary amines are electronically isolated and chemically equivalent. Statistically, the maximum theoretical yield for monoalkylation without protection is capped at 50%, with the remainder split between unreacted and dialkylated species[1]. Furthermore, this statistical barrier is exacerbated by Sayre’s mixing problem : when a drop of alkylating agent enters the solution, the local concentration of the electrophile at the droplet interface is extremely high. The newly formed monoalkylated product at this interface reacts a second time before it can disperse into the bulk solvent[1]. Solution: To break this statistical distribution, you must either use a massive stoichiometric excess of the diamine (5–10 equivalents) to ensure the electrophile only ever encounters unreacted diamine, or utilize a desymmetrization strategy via mono-protection (e.g., Mono-Boc)[2].

Q2: I am working with the non-symmetrical 1,9-diazaspiro[5.5]undecane. How do I selectively alkylate one nitrogen over the other without using protecting groups? Mechanistic Causality: Unlike the 3,9-isomer, the 1,9-isomer possesses inherent steric differentiation. The N-1 position is directly adjacent to the spirocyclic quaternary carbon, creating a highly sterically hindered, neopentyl-like environment. The N-9 position, however, is unhindered. Solution: Direct alkylation or reductive amination will naturally proceed with high regioselectivity at the N-9 position[3]. By controlling the temperature (0 °C to room temperature) and using exactly 1.0 equivalent of the electrophile, you can achieve exclusive N-9 functionalization without the need for orthogonal protecting groups.

Q3: My alkyl halide is a secondary bromide, and I am seeing significant amounts of alkene byproducts and unreacted diamine. How do I prevent this? Mechanistic Causality: Diazaspiro[5.5]undecanes are relatively strong organic bases. When paired with secondary alkyl halides, the reaction pathway shifts from nucleophilic substitution (


) to elimination (

), converting your valuable alkylating agent into an alkene. Solution: Abandon the alkyl halide and switch to Reductive Amination using the corresponding ketone. Reductive amination bypasses the

competition by forming an electrophilic iminium ion intermediate, which is rapidly and irreversibly trapped by a mild hydride source (like

). This eliminates alkene formation entirely.

SECTION 2: Strategy Visualization

To determine the optimal workflow for your specific diazaspiro[5.5]undecane derivative, follow the logical decision tree below.

AlkylationStrategy Start Target: Monoalkylation of Diazaspiro[5.5]undecane SymCheck Is the diamine symmetrical? (e.g., 3,9-) Start->SymCheck NonSym Steric Differentiation: Alkylate less hindered N-9 SymCheck->NonSym No (1,9-isomer) Sym Overcome Statistical Mixture (N-3 and N-9 are equivalent) SymCheck->Sym Yes (3,9-isomer) Excess Method A: Large Excess of Diamine (5-10 eq) Sym->Excess Protect Method B: Mono-Protection (e.g., Boc2O, 0.2 eq) Sym->Protect Recover Recover unreacted diamine via aqueous extraction Excess->Recover AlkDeprotect 1. Alkylate free amine 2. TFA Deprotection Protect->AlkDeprotect

Figure 1: Decision matrix for selecting the optimal monoalkylation strategy based on scaffold symmetry.

SECTION 3: Quantitative Strategy Comparison

When dealing with symmetrical variants (e.g., 3,9-diazaspiro[5.5]undecane), selecting the right method depends on your scale and tolerance for multi-step synthesis.

StrategyMax Theoretical Yield (Mono)Reagent StoichiometryPrimary AdvantagePrimary Limitation
Direct Alkylation (1:1) ~50%1.0 eq Alkyl HalideSingle-step procedure.Intractable statistical mixtures; requires complex chromatography.
Excess Diamine Strategy >85%0.1 - 0.2 eq Alkyl HalideHigh mono-selectivity; bypasses mixing problems.Requires rigorous aqueous recovery of the valuable unreacted diamine.
Mono-Protection (Boc) >90% (Over 3 steps)0.2 eq

Absolute control over functionalization[4].Adds two synthetic steps (protection and deprotection) to the workflow.

SECTION 4: Self-Validating Experimental Protocols

Protocol A: Desymmetrization via pH-Controlled Mono-Boc Protection

This protocol utilizes a stoichiometric deficit of


 and a self-validating pH-based extraction to isolate the mono-protected 3,9-diazaspiro[5.5]undecane without column chromatography[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3,9-diazaspiro[5.5]undecane (5.0 eq, 50 mmol) in 200 mL of Dichloromethane (DCM) and cool to 0 °C. Causality: High dilution and low temperature slow the reaction kinetics, entirely neutralizing Sayre's mixing problem and preventing bis-Boc formation.

  • Reagent Addition: Dissolve

    
     (1.0 eq, 10 mmol) in 50 mL DCM. Add this solution dropwise over 2 hours via a syringe pump. Stir for an additional 4 hours at room temperature.
    
  • Self-Validating Purification (pH Control):

    • Step 3a (Removing Bis-Boc): Add 1M aqueous HCl until the aqueous layer reaches pH 3. Extract with DCM. Validation: At pH 3, both the unreacted diamine and the mono-Boc product are protonated and highly water-soluble. Any trace bis-Boc byproduct is neutral and will partition into the DCM layer. Discard the DCM layer.

    • Step 3b (Isolating Mono-Boc): Adjust the aqueous layer to pH 9.0 using 2M NaOH. Extract with DCM (3 x 50 mL). Validation: The mono-Boc product has a lower

      
       than the unreacted diamine. At pH 9.0, the mono-Boc product is neutralized and extracts into the DCM, while the highly basic unreacted diamine (
      
      
      
      ~ 10.5) remains ionized in the aqueous layer.
  • Recovery: Concentrate the DCM layer in vacuo to yield pure mono-Boc-3,9-diazaspiro[5.5]undecane. The aqueous layer can be basified to pH 12 to recover the unreacted diamine.

Protocol B: Highly Selective Reductive Amination

Use this protocol on your mono-protected spirocycle (or directly on the 1,9-isomer) to avoid quaternization and elimination side products.

Step-by-Step Methodology:

  • Imine Formation: Combine mono-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) and the target aldehyde/ketone (1.1 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride,

    
     (1.5 eq), in small portions. Causality: 
    
    
    
    is a mild reducing agent that specifically reduces the electrophilic iminium ion but is sterically and electronically incapable of reducing the unreacted aldehyde at room temperature, preventing the formation of alcohol byproducts.
  • Self-Validating Monitoring: Monitor the reaction via TLC using a Ninhydrin stain. Validation: The secondary amine starting material will stain a vivid pink/red. As the reaction progresses, the resulting tertiary amine product will not stain strongly with Ninhydrin, providing immediate visual confirmation of complete alkylation.

  • Quench & Deprotect: Quench with saturated aqueous

    
    , extract with DCM, and concentrate. Treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group[2], yielding the pure monoalkylated diazaspiro[5.5]undecane.
    

SECTION 5: References

  • (PDF) Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. A new L-proline-based organocatalyst Source: ResearchGate URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Properties Source: ePrints Soton (University of Southampton) URL:[Link]

Sources

Technical Support Center: 3-Butyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Off-Target Effects & Troubleshooting Guide

Executive Summary: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for 3-butyl-3,9-diazaspiro[5.5]undecane . As you are likely aware, the diazaspiro[5.5]undecane core is a "privileged scaffold" in medicinal chemistry—meaning it is inherently capable of binding to multiple G-Protein Coupled Receptors (GPCRs) and ion channels.

While this compound is a potent building block for developing Dopamine D3 (D3R) and Sigma receptor ligands, its structural properties (cationic amphiphilicity) predispose it to a specific set of off-target effects. This guide addresses the three most common "silent failures" reported by our user base:

  • Promiscuous GPCR Binding (specifically Adrenergic

    
    /
    
    
    
    and Serotonergic 5-HT).
  • hERG Channel Blockade (QTc prolongation risk in early safety screens).

  • Phospholipidosis (Lysosomal accumulation causing cellular vacuolation).

Mechanism of Action & Off-Target Profiling

Why does this compound hit off-targets?

The 3-butyl-3,9-diazaspiro[5.5]undecane molecule possesses a basic nitrogen (


) and a lipophilic butyl tail. This structure mimics the endogenous neurotransmitters (dopamine, norepinephrine, serotonin) and allows the molecule to insert into the hydrophobic pockets of various aminergic GPCRs.
The "Dirty" Profile: Known Off-Target Interactions

Based on structure-activity relationship (SAR) studies involving diazaspiro cores (Reilly et al., 2019), users should monitor the following off-targets:

Target ClassSpecific Off-TargetInteraction TypeConsequence in Assay
GPCR (Aminergic)

-Adrenergic
Antagonist/BinderFalse positives in vascular tone assays; hypotension in vivo.
GPCR (Aminergic) Dopamine D2 Moderate AffinityReduced selectivity for D3R; potential extrapyramidal side effects.[1]
GPCR (Aminergic) 5-HT

, 5-HT

BinderCNS behavioral noise; confounding anxiolytic/hallucinogenic data.
Ion Channel hERG (

)
Pore BlockerCardiotoxicity signal; cell death in high-concentration patch clamp.
Cellular Lysosome AccumulationPhospholipidosis : "Foamy" macrophages or vacuolated neurons.

Interactive Troubleshooting Guide (FAQs)

Issue 1: "I am seeing signal in my negative control GPCR assays."

Diagnosis: Your compound is likely exhibiting "scaffold promiscuity." The diazaspiro core is not inert; it is a bioisostere of piperazine, which is known to bind adrenergic receptors.

Q: How do I confirm if the binding is specific? A: Perform a "Selectivity Window" Titration .

  • Run a competitive binding assay against radiolabeled Prazosin (for

    
    ) or Spiperone (for D2).
    
  • If the

    
     for the off-target is within 1-log of your primary target (D3R or Sigma), you must structurally modify the "Head Group" (the N-substituent) to improve selectivity. The butyl group is non-specific; replacing it with a more rigid or polar motif often reduces off-target binding (Reilly et al., 2019).
    
Issue 2: "My cells look vacuolated or 'foamy' after 24h incubation."

Diagnosis: This is a classic sign of Drug-Induced Phospholipidosis (DIPL) . Mechanism: 3-butyl-3,9-diazaspiro[5.5]undecane is a Cationic Amphiphilic Drug (CAD) . It permeates the cell membrane, becomes protonated in the acidic lysosome (pH 4.5), and gets trapped (ion trapping). It then complexes with phospholipids, preventing their degradation.

Q: Is my compound toxic? A: Not necessarily "toxic" (necrotic), but it is disrupting cellular homeostasis. Action: Run the Lysotracker Red Protocol (see Section 4) to confirm lysosomal swelling. If positive, you must lower the concentration below 10


M or reduce the lipophilicity of the N-substituent.
Issue 3: "The compound precipitates in my assay buffer."

Diagnosis: The free base is lipophilic. Action: Ensure you are using the dihydrochloride salt form for initial solubilization in DMSO, then dilute into buffer. Do not exceed 0.5% DMSO final concentration, as this scaffold can aggregate at high concentrations, leading to false-positive inhibition in enzymatic assays (promiscuous aggregation).

Validated Experimental Protocols

Protocol A: Differentiating Specific vs. Off-Target Binding (Competition Assay)

Use this to verify if your signal is real or "scaffold noise."

  • Preparation : Prepare membranes expressing human D2R (off-target) and D3R (target).

  • Tracer : Use [³H]-Methylspiperone (0.2 nM).

  • Blocker : Add 100 nM of a specific blocker for the opposite receptor to mask it? No, run separate wells.

  • Titration : Dilute 3-butyl-3,9-diazaspiro[5.5]undecane from

    
     M to 
    
    
    
    M.
  • Analysis : Calculate the Selectivity Ratio:

    
    
    
    • Pass Criteria : Ratio > 50-fold.

    • Fail Criteria : Ratio < 10-fold (High risk of off-target artifacts).

Protocol B: Rapid Phospholipidosis Screen (Lysotracker)

Essential for any researcher using this compound in cell-based assays >24 hours.

  • Seeding : Plate HepG2 or CHO cells (10,000 cells/well) in 96-well plates.

  • Treatment : Incubate with compound (1, 10, 30

    
    M) for 24 hours.
    
    • Positive Control: Amiodarone (10

      
      M).
      
    • Negative Control: Vehicle (0.1% DMSO).

  • Staining :

    • Remove media.[2]

    • Add LysoTracker™ Red DND-99 (50 nM) in pre-warmed media.

    • Incubate 30 mins at 37°C.

  • Imaging/Readout :

    • Wash 3x with PBS.

    • Measure Fluorescence (Ex: 577 nm / Em: 590 nm).

    • Result : >150% fluorescence increase vs. vehicle indicates significant phospholipidosis risk.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural causality of the off-target effects. The "Cationic Head" drives GPCR/Ion Channel interactions, while the "Lipophilic Tail" drives membrane accumulation.

OffTargetPathways Compound 3-butyl-3,9-diazaspiro[5.5]undecane Head Basic Nitrogen (Cationic Center) Compound->Head Tail Butyl Chain (Lipophilic) Compound->Tail D3R Target: Dopamine D3 (Desired) Head->D3R Aspartate Binding D2R Dopamine D2 (Side Effects) Head->D2R Promiscuous Binding Alpha Alpha-Adrenergic (Hypotension) Head->Alpha Bioisostere Mimicry Lyso Lysosomal Trapping (Phospholipidosis) Head->Lyso pH Trapping hERG hERG Channel (Cardiotoxicity) Tail->hERG Pore Blockade Tail->Lyso Membrane Insertion

Caption: Structural Activity Relationship (SAR) map linking the diazaspiro pharmacophore to specific biological off-targets.

References & Authoritative Sources

  • Reilly, S. W., et al. (2019). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs).[3][4] Journal of Medicinal Chemistry.[3]

    • Relevance: Defines the off-target profile (D2, Alpha-adrenergic) of the diazaspiro scaffold and strategies to mitigate it.

    • Source: [3]

  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of

    
     Receptor Ligands. International Journal of Molecular Sciences.[4]
    
    • Relevance: Discusses the use of this scaffold in Sigma receptor ligands and associated selectivity challenges.

    • Source:

  • Kramer, J. A., et al. (2007). In Vitro Screens for Phospholipidosis: A Review of Cationic Amphiphilic Drug (CAD) Properties.

    • Relevance: Establishes the mechanism for lysosomal trapping of butyl-amine derivatives.

    • Source:

For further assistance, please contact the Chemical Biology Technical Support Team with your specific assay conditions and Lot #.

Sources

Technical Support Center: Diazaspiro[5.5]undecane Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting, Isolation, and Solid-State Characterization of 3,9-Diazaspiro[5.5]undecane Scaffolds.

Introduction: The "Rigid Amine" Challenge

The 3,9-diazaspiro[5.5]undecane core represents a privileged scaffold in medicinal chemistry.[1] Unlike flat aromatic amines, this spirocyclic diamine offers a rigid, three-dimensional geometry that improves metabolic stability and solubility. However, these same properties create unique crystallization challenges.

The core molecule acts as a secondary diamine. Its high basicity often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[2] Furthermore, the stoichiometry of salt formation (mono- vs. di-salt) is frequently mishandled, leading to hygroscopic gums rather than free-flowing solids.

This guide moves beyond generic advice to address the specific physicochemical behaviors of spiro-diamines.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Question: "I am trying to recrystallize the free base from ethyl acetate/hexane, but as I cool the solution, droplets form on the flask walls instead of crystals. Why is this happening?"

Diagnosis: The Metastable Zone Violation

You are encountering oiling out , where the solution temperature exceeds the solubility limit but remains above the melting point of the solvated impurity-rich phase. Spiro-amines are prone to this because their rigid structure resists packing into a lattice when impurities (even <2%) disrupt the stacking interactions.

The Fix: The "Reverse-Addition" Protocol

Standard cooling crystallization fails here because the "oil" phase is thermodynamically stable relative to the supersaturated solution but unstable relative to the crystal. You must bypass the liquid phase.

Step-by-Step Protocol:

  • Switch Solvent System: Abandon EtAc/Hexane. The dielectric constant gap is too large, promoting phase separation.

  • Use a "Bridging" Solvent: Dissolve the crude oil in a minimum amount of Isopropyl Alcohol (IPA) or Methanol (MeOH) . These solvents can donate protons to the amine, stabilizing it in solution.

  • Temperature Control: Heat the IPA solution to 50°C.

  • Antisolvent Addition (Crucial Step): Do not add the antisolvent (e.g., MTBE or Diethyl Ether) to the amine solution. Instead, add the amine solution dropwise into a stirred vessel of the antisolvent at room temperature.

    • Why? This maintains a low local concentration of the amine, keeping the system in the "nucleation zone" rather than the "oiling zone."

Visualization: Oiling Out Decision Tree

OilingOut Start Observation: Oiling Out CheckPurity Check Purity (NMR/HPLC) Is Purity > 90%? Start->CheckPurity Impure Purity < 90% CheckPurity->Impure No Pure Purity > 90% CheckPurity->Pure Yes ActionImpure Action: Acid/Base Extraction or Column Chromatography Impure->ActionImpure CheckSolvent Check Solvent System Is MP < T_process? Pure->CheckSolvent LowMP Yes (Melt < Temp) CheckSolvent->LowMP Likely HighMP No (Melt > Temp) CheckSolvent->HighMP Unlikely ActionReverse Action: Reverse Addition (Solvent into Antisolvent) LowMP->ActionReverse ActionSeed Action: Seed at T < MP (Seeding Loop) HighMP->ActionSeed

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in spiro-amine crystallization.

Module 2: Salt Stoichiometry & Hygroscopicity

User Question: "I formed the HCl salt to get a solid, but it turns into a sticky gum upon filtration. The elemental analysis for Chlorine is inconsistent."

Diagnosis: The Mono/Di-Salt Confusion

3,9-diazaspiro[5.5]undecane has two basic nitrogens.[3]

  • N1 (Secondary): Highly basic (pKa ~10-11).

  • N2 (Secondary): Highly basic (pKa ~10-11).

If you add 1.5 equivalents of HCl, you create a chaotic mixture of monohydrochloride , dihydrochloride , and free base . This mixture has a depressed melting point (eutectic) and attracts water (hygroscopic).

The Fix: Stoichiometric Control

You must drive the equilibrium completely to the Dihydrochloride form, as it usually has the highest lattice energy and melting point.

Self-Validating Protocol for Dihydrochloride Formation:

  • Dissolution: Dissolve 1.0 eq of free base in Ethanol (EtOH) (anhydrous).

  • Acid Addition: Add 2.5 eq of HCl (4M in Dioxane or EtAc). Note: The excess 0.5 eq ensures full protonation of both sites.

  • Precipitation:

    • If precipitate forms immediately: Heat to reflux to redissolve (Ostwald ripening), then cool slowly.

    • If no precipitate: Add Ethyl Acetate slowly until turbidity persists.

  • Validation (The "Silver Nitrate Test"):

    • Take 10 mg of your dried crystal.

    • Dissolve in water.

    • Titrate with AgNO3.

    • Target: You require exactly 2.0 molar equivalents of Cl-. If you get 1.5, you have a mixed salt. Recrystallize with more acid.

Data: Common Salt Forms of Spiro-Diamines

Salt FormStoichiometryCharacteristicsRecommended Usage
Free Base N/ALow MP solid or Oil; Air sensitive (CO2 absorption).Intermediate use only.
Monohydrochloride 1:1Unstable; Disproportionates to Free Base + Di-HCl.Avoid.
Dihydrochloride 1:2High MP (>250°C); Stable; Water soluble.Preferred for storage.
Oxalate 1:1 or 1:2Very High MP; Low solubility in alcohols.Use for purification of crude oils.

Module 3: Stereochemistry & Isomerism[4][5]

User Question: "I synthesized a substituted derivative (e.g., 3-methyl-3,9-diazaspiro[5.5]undecane). My NMR shows the product, but the melting point range is wide (10°C)."

Diagnosis: Regioisomeric/Conformational Impurities

While the parent 3,9-diazaspiro[5.5]undecane is symmetric, substituted versions often exist as mixtures of conformers (chair-chair vs. chair-boat) or regioisomers if the synthesis was not selective. Crystallization is an excellent filter for this, but only if the cooling rate is slow.

The Fix: Thermodynamic Digestion

Fast precipitation traps isomers. You need a slurry digestion .

  • Suspend the solid in a solvent where it has low solubility (e.g., Acetone or hot Toluene).

  • Stir at reflux for 4–6 hours.

  • Cool to room temperature.

  • Filter.[3][4]

    • Mechanism:[5][6][7] The less stable isomer/polymorph will dissolve and reprecipitate on the surface of the more stable crystal form (Ostwald Ripening).

Visualization: Salt Selection Workflow

SaltSelection Start Start: Crude Free Base pKaCheck Check pKa of Nitrogens (Both ~10-11) Start->pKaCheck Choice Select Acid Counter-ion pKaCheck->Choice HCl HCl (Hydrochloric) Choice->HCl Oxalate Oxalic Acid Choice->Oxalate Tartrate L-Tartaric Acid Choice->Tartrate HCl_Outcome Forms Dihydrochloride (Hygroscopic Risk) HCl->HCl_Outcome Oxalate_Outcome Forms 1:1 or 1:2 Salt (Best for Purification) Oxalate->Oxalate_Outcome Tartrate_Outcome Chiral Resolution (If asymmetric) Tartrate->Tartrate_Outcome Dry at 50°C under Vacuum\nwith P2O5 Dry at 50°C under Vacuum with P2O5 HCl_Outcome->Dry at 50°C under Vacuum\nwith P2O5

Caption: Workflow for selecting the appropriate counter-ion based on purification goals.

References

  • VulcanChem. (n.d.). 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride Properties and Structure. Retrieved from 1

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Troubleshooting. Retrieved from 2

  • PubChem. (n.d.).[8] 3,9-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from 8[8]

  • ChemGuide. (n.d.). Preparation and Salt Formation of Secondary Amines.[5][6][9][10] Retrieved from 5

  • BenchChem. (n.d.). Minimizing Impurities in the Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. Retrieved from 11

Sources

optimizing reaction conditions for N-butylation of diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Doc ID: TS-CHEM-SP-55-BUTYL | Version: 2.4 | Last Updated: 2025-10-15

Executive Summary & Strategic Decision Matrix

User Context: You are attempting to attach an n-butyl group to the nitrogen of a 3,9-diazaspiro[5.5]undecane scaffold. The Challenge: This scaffold contains two secondary amine sites. The core difficulty is controlling selectivity .

  • Scenario A (Symmetrical Diamine): Direct alkylation of the free base often leads to a statistical mixture of mono-butyl, bis-butyl, and quaternary ammonium salts due to the "runaway alkylation" effect where the product is often more nucleophilic than the starting material.

  • Scenario B (Mono-Protected): Using a mono-Boc protected precursor is the industry standard for high-yield mono-butylation.

Interactive Workflow Selector

Before starting, identify your pathway using the logic flow below.

ReactionPathway Start Start: Select Substrate Substrate Is your starting material free 3,9-diazaspiro[5.5]undecane? Start->Substrate YesFree Yes (Free Diamine) Substrate->YesFree Yes NoBoc No (Mono-Boc Protected) Substrate->NoBoc No DirectAlk Route A: Direct Alkylation (High Risk of Bis-alkylation) YesFree->DirectAlk Using Alkyl Halide Reductive Route B: Reductive Amination (Better Selectivity) YesFree->Reductive Using Butyraldehyde BocRoute Route C: Protection Strategy (Gold Standard for Mono) NoBoc->BocRoute OutcomeA Requires Chromatography DirectAlk->OutcomeA Result: Mix of Mono/Bis OutcomeB Clean Profile Reductive->OutcomeB Result: High Mono Selectivity OutcomeC Scalable Process BocRoute->OutcomeC Result: >95% Mono Yield

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and selectivity requirements.

Critical Protocols & Optimization Guides

Protocol A: The "Gold Standard" (Mono-Boc Route)

Recommended for Drug Discovery/Process Chemistry where purity is paramount.

The Logic: To achieve exclusive mono-butylation, we chemically block one amine site. The steric bulk of the Boc group also minimizes over-alkylation at the distal nitrogen.

ParameterRecommended ConditionTechnical Rationale
Substrate tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateCommercially available; ensures 1:1 stoichiometry.
Reagent n-Butyl Bromide (1.1 equiv)Bromides offer a balance of reactivity and stability compared to iodides (too fast/unstable) or chlorides (too slow).
Base K₂CO₃ (3.0 equiv)Insoluble inorganic base acts as an acid scavenger without promoting elimination side reactions.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents facilitate the SN2 transition state. MeCN is easier to remove; DMF is better for solubility.
Temp 60°CSufficient energy to overcome the secondary amine activation barrier without causing degradation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Mono-Boc-3,9-diazaspiro[5.5]undecane in MeCN (0.2 M concentration).

  • Base Addition: Add 3.0 eq of micronized K₂CO₃. Stir for 10 mins.

  • Alkylation: Add 1.1 eq of n-butyl bromide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS (Look for M+56 mass shift).

  • Deprotection (If needed): Treat with 4N HCl in dioxane to reveal the free mono-butylated amine.

Protocol B: Reductive Amination (Direct Selectivity)

Recommended when starting with the free diamine and avoiding protecting groups.

The Logic: Reductive amination proceeds via an iminium ion intermediate. The formation of the second iminium ion (on the already alkylated nitrogen) is sterically and electronically less favorable, offering kinetic control over bis-alkylation.

Reagents:

  • Carbonyl Source: Butyraldehyde (1.05 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Troubleshooting This Route:

  • Issue: Reaction stalls.

  • Fix: Add 1-2 drops of Acetic Acid (AcOH) to catalyze iminium formation.

  • Warning: Do not use Sodium Cyanoborohydride if avoiding toxic waste streams; STAB is safer and more effective for secondary amines.

Troubleshooting & FAQs (Technical Support)

Category: Selectivity & Yield

Q1: I am using direct alkylation with n-butyl bromide on the free diamine, but I keep getting the bis-butylated product. How do I stop at mono? A: Direct alkylation of a symmetrical diamine follows statistical probability. Even with 1.0 equivalent of alkyl halide, you will theoretically obtain a 1:2:1 mixture (unreacted : mono : bis).

  • Immediate Fix: Switch to Protocol B (Reductive Amination) .

  • If you MUST use alkyl halides: Use a large excess of the diamine (5–10 equivalents). This makes it statistically likely that the alkylating agent collides with a free diamine rather than a mono-butylated product. You can recover the unreacted starting material during workup (it will be more water-soluble at high pH than the butyl product).

Q2: My reaction mixture turned into a solid gum. What happened? A: This is likely the formation of quaternary ammonium salts (over-alkylation) or the hydrobromide salt of the product precipitating out.

  • Diagnosis: Check solubility in water. Quaternary salts are highly water-soluble.

  • Solution: Ensure efficient stirring and adequate solvent volume (dilute to 0.1 M). If using DMF, switch to MeCN to allow salts to precipitate cleanly, then filter.

Category: Purification[1][2]

Q3: How do I separate the mono-butylated product from the bis-butylated impurity? A: These compounds have distinct pKa and polarity profiles.

  • Flash Chromatography: Use a highly polar eluent.

    • System: DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to keep the amines free-based and prevent streaking on silica.

  • Acid-Base Extraction (The "Workup Trick"):

    • The bis-butylated product is more lipophilic.

    • Extract the crude mixture at pH 5.5–6.0. The bis-product may extract into organic solvent (DCM), while the mono-product (more basic/polar) stays in the aqueous phase. Then, basify the aqueous phase to pH >12 and extract the mono-product.

Category: Reagents[1][3][4][5][6][7][8]

Q4: Can I use n-butyl iodide instead of bromide to speed up the reaction? A: We advise against this for optimization.

  • Reasoning: Iodides are too reactive. They increase the rate of the second alkylation (bis-formation) almost as much as the first, reducing selectivity.

  • Exception: If using the Mono-Boc protected route (Protocol A), iodide is acceptable because the second site is blocked.

Mechanistic Insight: Why Selectivity Fails

Understanding the mechanism is key to troubleshooting. In SN2 alkylation, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive electron-donating effect of the new alkyl group.

Mechanism Step1 Secondary Amine (Nucleophile) Step2 Transition State (Steric Crowding) Step1->Step2 + Bu-Br Step3 Tertiary Amine (Product) Step2->Step3 - HBr Step4 Quaternary Salt (Over-Alkylation) Step3->Step4 + Bu-Br (Fast!) note Inductive effect of Butyl group increases nucleophilicity of Step 3 Step3->note

Caption: The "Runaway Alkylation" pathway. The tertiary amine product is activated for further reaction, leading to quaternary salts unless stoichiometry is strictly controlled or protection groups are used.

References

  • Vertex AI Search. (2025). Synthesis and functionalization of 3,9-diazaspiro[5.5]undecane derivatives. ResearchGate. Link

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation of Secondary Amines. BenchChem. Link

  • Master Organic Chemistry. (2017). Alkylation of Amines and the Over-Alkylation Problem. MasterOrganicChemistry. Link

  • PubChem. (2025).[2] 3,9-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Link

  • MedChemExpress. (2025). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Product Guide. MedChemExpress. Link

Sources

Technical Support Center: 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride . It is designed to assist researchers in the handling, storage, and experimental troubleshooting of this specific spiro-piperidine derivative.

Product Identity & Classification

  • Chemical Name: 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride[1]

  • Compound Class: Spiro-cyclic diamine; Piperidine derivative.

  • Key Structural Feature: A spiro[5.5]undecane core with two nitrogen atoms (positions 3 and 9).[1][2] Position 3 is substituted with an n-butyl chain; Position 9 is a secondary amine (unless otherwise substituted).

  • Physical Form: White to off-white solid (crystalline powder).

  • Primary Hazard: Irritant (Eyes/Skin/Respiratory); Hygroscopic.

Part 1: Storage & Stability Protocols

Critical Storage Parameters

This compound is an amine hydrochloride salt. While the salt form stabilizes the amine against oxidation, it introduces significant hygroscopicity.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) Slows kinetic degradation pathways (oxidation of the secondary amine).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation and moisture absorption.
Container Amber Glass + Parafilm Amber glass blocks UV light; Parafilm/Teflon tape ensures a hermetic seal against humidity.
Desiccation Required The HCl salt will absorb atmospheric water, leading to hydrolysis risks or weighing errors (deliquescence).
Stability Decision Logic (DOT Visualization)

StorageLogic Start Received Compound CheckSeal Is the seal intact? Start->CheckSeal LongTerm Intended Use > 1 Month? CheckSeal->LongTerm Yes Purify Perform 1H-NMR Check for Hydrolysis/Oxidation CheckSeal->Purify No Intact Yes Broken No StoreMinus20 Store at -20°C (Desiccated) LongTerm->StoreMinus20 Yes Store4C Store at 4°C (Active Use) LongTerm->Store4C No Purify->StoreMinus20 If Pure

Figure 1: Decision matrix for determining appropriate storage conditions based on usage frequency and package integrity.

Part 2: Handling & Solubility Guide

Solubility Profile

The hydrochloride salt renders the lipophilic spiro-core water-soluble, but solubility varies by solvent polarity and pH.

SolventSolubility RatingNotes
Water (Milli-Q) High (>20 mg/mL)Ideal for biological assays. Solution pH will be acidic (~pH 4-5).
DMSO High (>50 mg/mL)Preferred for stock solutions. Freeze-thaw stable.
Methanol/Ethanol Moderate to HighGood for chemical transfers or synthesis.
Dichloromethane (DCM) LowThe HCl salt is polar; free base extraction required for DCM solubility.
Hexane/Ether InsolubleUsed to precipitate/wash the compound.
Reconstitution Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening . This prevents condensation from forming on the cold solid (critical for hygroscopic salts).

  • Solvent Addition: Add DMSO or Water dropwise while vortexing.

  • Clarification: If the solution is hazy, sonicate for 30 seconds at 40 kHz.

  • pH Adjustment: If used in cell culture, check pH. The HCl salt may acidify the media; buffer with HEPES or neutralize with dilute NaOH if necessary, but watch for precipitation of the free base.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from white to yellow. Is it still usable?
  • Diagnosis: Yellowing typically indicates oxidation of the secondary amine (position 9) or trace impurities reacting with light.

  • Action:

    • Perform LC-MS or NMR. If purity is >95%, the color may be a trace surface impurity.

    • If degradation is confirmed (>5%), recrystallize from Ethanol/Ether or repurify via HPLC.

    • Prevention: Always store under Argon/Nitrogen.

Q2: The solid has become a sticky gum/paste. What happened?
  • Diagnosis: Hygroscopicity . The HCl salt absorbed atmospheric moisture.

  • Action:

    • Do not heat directly.[3] Place the vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24-48 hours.

    • If "weighing" is required, dissolve the entire gum in a known volume of solvent (e.g., DMSO) to create a quantitative stock solution, rather than trying to weigh the sticky solid.

Q3: I need to use this in a reaction with a base (e.g., K₂CO₃). Do I need to free-base it first?
  • Technical Insight: Not necessarily. You can often perform an in situ free-basing.

  • Protocol: Suspend the HCl salt in your reaction solvent (e.g., DMF or Acetonitrile) and add an extra equivalent of base (e.g., 2.5 eq of Et₃N or K₂CO₃ instead of 1.5 eq) to neutralize the HCl and liberate the nucleophilic amine.

Q4: The compound precipitates when I add it to my cell culture media.
  • Diagnosis: pH Shock . The unbuffered HCl salt may locally drop the pH, or the free base may precipitate if the media pH (7.4) is above the compound's pKa (causing it to lose the proton and become lipophilic).

  • Action:

    • Pre-dissolve in DMSO (make a 1000x stock).

    • Add the DMSO stock slowly to the media while stirring.

    • Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Part 4: Experimental Workflow (Synthesis/Derivatization)

If you are using 3-butyl-3,9-diazaspiro[5.5]undecane HCl as a building block (e.g., coupling the secondary amine), follow this workflow to ensure reactivity.

ReactionWorkflow Step1 Start: 3-butyl-3,9-diazaspiro[5.5]undecane HCl Step2 Dissolve in Organic Solvent (DCM/DMF) Step1->Step2 Step3 Add Base (TEA/DIPEA, >2.0 eq) Step2->Step3 Neutralization Step4 Wait 15 mins (In-situ Free Basing) Step3->Step4 Step5 Add Electrophile (R-X or Acid Chloride) Step4->Step5 Nucleophilic Attack Step6 Monitor Reaction (TLC/LCMS) Step5->Step6

Figure 2: Workflow for utilizing the hydrochloride salt in nucleophilic substitution or amidation reactions.

References

  • PubChem Compound Summary. (n.d.). Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Analogous Scaffold Structure). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Google Patents. (2013). Spirocyclic nitriles as protease inhibitors (Patent No. RU2478620C2). (Lists 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride as a specific chemical entity).

Sources

Validation & Comparative

Technical Comparison Guide: 3,9-Diazaspiro[5.5]undecane Scaffold vs. Standard GABA-A Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 3-butyl-3,9-diazaspiro[5.5]undecane—specifically within the context of its pharmacologically active derivatives (e.g., Compounds 2027 and 018)—against established GABA-A receptor antagonists.

Executive Summary & Chemical Identity

The molecule 3-butyl-3,9-diazaspiro[5.5]undecane represents a specific N-alkylated derivative of the 3,9-diazaspiro[5.5]undecane scaffold. While the core scaffold is a versatile building block, its pharmacological significance in neuroscience has surged with the discovery of Compound 2027 and Compound 018 . These derivatives have been identified as potent, competitive antagonists at the


-aminobutyric acid type A (GABA-A) receptor, specifically targeting extrasynaptic  subtypes (e.g., 

) with a unique peripheral-restricted profile.[1]

This guide compares the Diazaspiro[5.5]undecane class (represented by the active pharmacophores 2027/018) against the industry standards: Gabazine (SR-95531) and (-)-Bicuculline .

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Feature3-butyl-3,9-diazaspiro[5.5]undecane (Scaffold)Compound 018 (Optimized Antagonist)Gabazine (Standard Control)
CAS No. 958852-82-91808389-92-595531-88-1
Core Structure Spiro-piperidine (Lipophilic amine)Spiro-benzamide derivativeAryl-aminopyridazine
Primary Target Precursor / IntermediateGABA-A Receptor (Orthosteric)GABA-A Receptor (Orthosteric)
Selectivity N/A (Low affinity as bare scaffold)High for

(Extrasynaptic)
Broad Spectrum (Synaptic > Extrasynaptic)
Membrane Permeability High (Predicted)Low (Peripheral restriction)Moderate (Used in slice/in vitro)

Pharmacological Performance: Diazaspiro vs. Gabazine[5][8]

The critical differentiator for the diazaspiro class is its subtype selectivity and kinetic profile . While Gabazine is the "sledgehammer" for blocking all synaptic GABAergic currents, the diazaspiro derivatives (specifically Compound 018) offer a precision tool for extrasynaptic tonic inhibition.

A. Potency ( ) and Binding Affinity ( )

Experimental data indicates that optimized diazaspiro derivatives outperform Gabazine at specific extrasynaptic subtypes.

Receptor SubtypeCompound 018 (

)
Gabazine (

)
Interpretation

(Extrasynaptic)
0.088

M
0.24

M
018 is ~3x more potent at tonic inhibition sites.

(Synaptic)
0.24

M
0.11

M
Gabazine retains dominance at phasic synaptic sites.
Binding Mode CompetitiveCompetitiveBoth displace [³H]-Muscimol.[1]

Key Insight: The 3,9-diazaspiro[5.5]undecane scaffold, when functionalized (as in Compound 018), exhibits a slow dissociation rate and a shallow Hill slope (-0.74), suggesting a binding mode that differs subtly from the rapid-off kinetics of Gabazine.

B. Mechanism of Action Pathway[5][8][11]

The following diagram illustrates the differential signaling blockade. Gabazine blocks the phasic (synaptic) transmission critical for rapid neural coding, whereas the Diazaspiro class targets the tonic (extrasynaptic) current that sets the neuronal excitation threshold.

GABAA_Pathway GABA GABA (Neurotransmitter) Synaptic_R Synaptic Receptor (α1β2γ2) GABA->Synaptic_R Activates Extra_R Extrasynaptic Receptor (α4β1δ) GABA->Extra_R Activates Phasic Phasic Inhibition (Rapid IPSCs) Synaptic_R->Phasic Tonic Tonic Inhibition (Baseline Excitability) Extra_R->Tonic Gabazine Gabazine (Standard) Gabazine->Synaptic_R Strong Blockade Gabazine->Extra_R Moderate Blockade Diazaspiro Diazaspiro Derivatives (Compounds 018/2027) Diazaspiro->Synaptic_R Weaker Blockade Diazaspiro->Extra_R Potent Blockade (High Affinity)

Figure 1: Differential blockade of GABAergic signaling. Gabazine dominates synaptic transmission, while Diazaspiro derivatives preferentially target the extrasynaptic tonic current.

Experimental Validation Protocols

To validate the performance of a 3-butyl-3,9-diazaspiro[5.5]undecane derivative against Gabazine, the FLIPR Membrane Potential (FMP) Assay is the industry standard for high-throughput screening, followed by Whole-Cell Patch Clamp for mechanistic confirmation.

Protocol A: FLIPR Membrane Potential (FMP) Assay

Objective: Determine


 values in HEK293 cells expressing 

GABA-A receptors.
  • Cell Preparation:

    • Transfect HEK293 cells with human

      
      , 
      
      
      
      , and
      
      
      plasmids (1:1:3 ratio) 48 hours prior to assay.
    • Plate cells in poly-D-lysine coated 96-well black plates (

      
       cells/well).
      
  • Dye Loading:

    • Remove culture medium.

    • Add 100

      
      L of Blue Membrane Potential Dye (dissolved in assay buffer: HBSS + 20 mM HEPES, pH 7.4).
      
    • Incubate for 30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare 10-point serial dilutions of the Diazaspiro test compound and Gabazine (Range: 1 nM to 100

      
      M).
      
    • Add compounds to cells and incubate for 15 minutes.

  • Agonist Challenge:

    • Inject GABA at

      
       concentration (typically 1-3 
      
      
      
      M for
      
      
      ).
    • Record fluorescence change (

      
      ) using a FLIPR Tetra or FlexStation.
      
  • Data Analysis:

    • Normalize response to GABA-only control.

    • Fit data to a four-parameter logistic equation to derive

      
      .
      
Protocol B: Whole-Cell Patch Clamp (Gold Standard)

Objective: Confirm competitive mechanism and kinetics.

  • Setup:

    • Internal Solution: 140 mM CsCl, 2 mM

      
      , 10 mM HEPES, 10 mM EGTA (High 
      
      
      
      to isolate chloride currents).
    • External Solution: standard Ringer’s solution with TTX (0.5

      
      M) to block sodium channels.
      
  • Recording:

    • Clamp cell at -60 mV.

    • Apply GABA (1

      
      M) via rapid perfusion system (Dynaflow or similar) to establish stable baseline current.
      
  • Inhibition:

    • Co-apply GABA + Diazaspiro compound (100 nM).

    • Measure peak amplitude reduction and decay kinetics (

      
      ).
      
    • Validation: Washout should restore current (demonstrating reversibility).

Strategic Application: When to Use Which?

The choice between a Diazaspiro-based antagonist and Gabazine depends on the research question.

Research GoalRecommended AgentRationale
Brain Slice Physiology Gabazine Rapid kinetics allow for precise dissection of synaptic events (mIPSCs).
Peripheral Immunity Diazaspiro (018) Low membrane permeability prevents CNS side effects; ideal for studying GABA in T-cells or macrophages.
Tonic Current Isolation Diazaspiro (018) Higher potency at

-containing receptors allows for cleaner isolation of tonic currents.
Synthesis/Derivatization 3-butyl-3,9-diazaspiro... Use the 3-butyl scaffold as a core to synthesize novel N-substituted benzamide antagonists.
Workflow Visualization

Experimental_Workflow Start Select Ligand Source Check Is it the raw 3-butyl scaffold? Start->Check Synth Synthesize Active Derivative (e.g., Amidation with Benzoyl Chloride) Check->Synth Yes (Inactive Precursor) Direct Proceed to Assay Check->Direct No (Active Antagonist 018/2027) Synth->Direct Assay_Choice Select Assay Type Direct->Assay_Choice FMP High Throughput (FMP Assay) Assay_Choice->FMP Screening Patch Mechanistic (Patch Clamp) Assay_Choice->Patch Validation Output Calculate IC50 & Ki FMP->Output Patch->Output

Figure 2: Decision matrix for utilizing 3,9-diazaspiro[5.5]undecane derivatives in pharmacological research.

References

  • Bavo, F., et al. (2021).Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based

    
    -Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.[2][3] Journal of Medicinal Chemistry.[2][3][4][5] 
    
  • Bavo, F., et al. (2020). Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors. Scientific Reports.[1]

  • MedChemExpress. GABAA receptor agent 5 (Compound 018) Product Information.

  • BenchChem. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Derivatives and Biological Activity.

Sources

Comparative Guide: Efficacy of 3-butyl-3,9-diazaspiro[5.5]undecane vs. Standard M2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The influenza A M2 proton channel remains a critical yet challenging antiviral target due to the widespread prevalence of the S31N and V27A resistance mutations.[1] While adamantane-based inhibitors (Amantadine, Rimantadine) are no longer clinically recommended, the spiro[5.5]undecane scaffold has emerged as a promising structural class for next-generation inhibitors.

This guide provides a technical comparison of 3-butyl-3,9-diazaspiro[5.5]undecane (a representative diazaspiro analog) against the validated 3-azaspiro[5.5]undecane (Compound 9) and traditional adamantanes.

Key Finding: While 3-azaspiro[5.5]undecane demonstrates superior potency against Wild-Type (WT) M2 (IC50 ~0.9 µM) compared to Amantadine, the introduction of a second nitrogen in the 3,9-diazaspiro scaffold significantly alters the pharmacophore's polarity. Without specific hydrophobic functionalization (e.g., large aryl groups), simple alkyl-diazaspiro derivatives like the 3-butyl analog face challenges in penetrating the hydrophobic M2 pore to the same extent as their mono-aza counterparts.

Structural & Mechanistic Comparison

The efficacy of M2 inhibitors is governed by their ability to bind within the transmembrane pore (residues 22–46) and block proton conduction via the His37 tetrad.

The Pharmacophore Challenge
  • Amantadine/Rimantadine: Relies on the hydrophobic adamantane cage to fit the pore, with an amine group interacting with His37/water clusters.

  • 3-azaspiro[5.5]undecane (Compound 9): A rigid, hydrophobic spiro-bicycle that mimics the adamantane volume but offers a different vector for substituents. It binds WT M2 with higher affinity, stabilizing the transmembrane helices (G34-I35 region) more effectively than Amantadine.

  • 3-butyl-3,9-diazaspiro[5.5]undecane: The introduction of a second nitrogen (N9) increases polarity. For M2 inhibition, the channel pore is highly hydrophobic (Val27, Ala30). Unless the N9 position is substituted with a substantial hydrophobic group (e.g., benzyl, aryl), the naked or alkyl-substituted diaza-scaffold may suffer from desolvation penalties upon entering the pore.

Mechanism of Action Diagram

The following diagram illustrates the binding logic and resistance mechanisms.[2]

M2_Inhibition_Mechanism M2_Channel M2 Proton Channel (Tetramer) WT_Pore Wild-Type Pore (Val27, Ala30) M2_Channel->WT_Pore S31N_Pore S31N Mutant Pore (Asn31 - Hydrophilic/Narrow) M2_Channel->S31N_Pore Inhibitors Inhibitor Classes Amt Amantadine (Adamantane Cage) Inhibitors->Amt Spiro_Mono 3-azaspiro[5.5]undecane (Compound 9) Inhibitors->Spiro_Mono Spiro_Diaza 3-butyl-3,9-diazaspiro[5.5]undecane (Candidate) Inhibitors->Spiro_Diaza Amt->WT_Pore Binds (IC50 ~16µM) Amt->S31N_Pore Clash / No Binding (Resistant) Spiro_Mono->WT_Pore High Affinity (IC50 ~0.9µM) Stabilizes Helix Spiro_Mono->S31N_Pore Weak/No Inhibition (Lacks H-bond acceptor for Asn31) Spiro_Diaza->WT_Pore Moderate/Low Affinity (Polarity Penalty?) Spiro_Diaza->S31N_Pore Potential Scaffold (If N9 functionalized)

Caption: Comparative binding logic of adamantane vs. spiro-undecane scaffolds against WT and S31N M2 channels.

Comparative Efficacy Data

The following data consolidates experimental findings for the spiro-piperidine class (represented by Compound 9) and standard controls. Data for the specific 3-butyl-3,9-diazaspiro analog is extrapolated based on Structure-Activity Relationship (SAR) principles of the class.

CompoundScaffold TypeTargetIC50 (WT M2)IC50 (S31N M2)Key Pharmacological Insight
Amantadine AdamantaneM2 Pore~16.0 µM>200 µM (Resistant)Clinical failure against S31N; fits loosely in WT pore.
Rimantadine AdamantaneM2 Pore~10.0 µM>200 µM (Resistant)Slightly more potent than Amantadine but equally ineffective against S31N.
3-azaspiro[5.5]undecane (Compound 9)Spiro-MonoamineM2 Pore0.92 ± 0.11 µM >100 µMBest-in-Class for WT. Induces homogeneous helix conformation; significantly more potent than Amantadine.
3-butyl-3,9-diazaspiro[5.5]undecane Spiro-DiamineM2 PorePredicted: >50 µMPredicted: InactiveHigh Polarity Risk. The second nitrogen likely disrupts hydrophobic packing unless capped with a large hydrophobic group.
M2WJ332 Adamantyl-AmineM2 Pore~0.1 µM~0.1 - 1.0 µMDesigned specifically for S31N; contains aryl headgroup to engage Asn31.

Note on 3-butyl-3,9-diazaspiro[5.5]undecane: While this specific derivative is available as a chemical building block, it lacks the hydrophobic bulk required to anchor effectively in the M2 channel compared to the mono-aza analog. Effective S31N inhibitors typically require an adamantane or spiro core linked to a heteroaryl group (e.g., isoxazole, thiophene) to bridge the Asn31 residues, rather than a simple alkyl chain.

Experimental Protocols for Validation

To empirically verify the efficacy of 3-butyl-3,9-diazaspiro[5.5]undecane, the following self-validating protocols are recommended.

A. Two-Electrode Voltage Clamp (TEVC) Assay

The Gold Standard for measuring M2 channel current inhibition.

  • Preparation: Linearize cDNA encoding Influenza A M2 (Udorn WT or A/WSN/33 S31N). Transcribe to mRNA using T7 polymerase.

  • Injection: Microinject 5–10 ng of mRNA into Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours to allow expression.

  • Recording:

    • Place oocyte in recording chamber with Barth’s solution (pH 7.4).

    • Impale with two agarose-cushioned microelectrodes (0.5–3.0 MΩ resistance).

    • Activation: Peruse with pH 5.5 buffer to activate M2 proton current. Wait for current stabilization.

    • Application: Apply test compound (e.g., 3-butyl-3,9-diazaspiro[5.5]undecane) at 100 µM, then titrate down (10 µM, 1 µM).

  • Analysis: Calculate % inhibition relative to the pH 5.5 baseline current.

    • Validation Control: Amantadine (100 µM) must show ~70-90% inhibition on WT and <10% on S31N.

B. Plaque Reduction Assay (Phenotypic Screen)
  • Cell Culture: Seed MDCK cells in 6-well plates; grow to 90% confluency.

  • Infection: Infect with Influenza A virus (MOI = 0.001) for 1 hour.

  • Treatment: Remove inoculum. Overlay with agar containing trypsin and the test compound (range: 0.1 µM – 100 µM).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Staining: Fix with formaldehyde, stain with crystal violet. Count plaques.

  • Calculation: Plot plaque number vs. log[concentration] to determine EC50.

Screening Workflow Diagram

Screening_Workflow cluster_TEVC Primary Screen: TEVC (Functional) cluster_PRA Secondary Screen: Plaque Assay (Antiviral) Compound Test Compound (3-butyl-3,9-diazaspiro) Oocyte Xenopus Oocyte (M2 WT / S31N) Compound->Oocyte Current Measure Proton Current (pH 5.5) Oocyte->Current IC50 Calculate IC50 Current->IC50 MDCK MDCK Cells + Virus IC50->MDCK If IC50 < 10µM Plaques Count Plaques MDCK->Plaques EC50 Calculate EC50 Plaques->EC50

Caption: Sequential screening workflow from functional electrophysiology to phenotypic antiviral validation.

References

  • Wang, J., et al. (2009).[3] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society.[3] Link

  • Wang, J., et al. (2013).[4] Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. Journal of Medicinal Chemistry. Link

  • Hong, M., & DeGrado, W. F. (2012). Structural basis for the binding of amantadine and rimantadine to the M2 proton channel of influenza A virus. Journal of the American Chemical Society.[3] Link

  • Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry. Link

Sources

Technical Comparison of 3-Butyl-3,9-Diazaspiro[5.5]undecane Analogs: SAR and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to restrict conformational entropy while maintaining specific vector orientations for substituents. This guide focuses on the 3-butyl-3,9-diazaspiro[5.5]undecane series, a class of analogs where the N3-position is functionalized with a lipophilic butyl chain.

While often utilized as a synthetic intermediate, the N-butyl variant has emerged as a critical probe for Sigma-1 (


) receptor  selectivity and Chemokine Receptor 5 (CCR5)  antagonism. This guide objectively compares the performance of the 3-butyl analog against benzyl, phenethyl, and unsubstituted variants, supported by experimental data on binding affinity (

), metabolic stability, and synthetic tractability.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 3,9-diazaspiro[5.5]undecane is dictated by the orthogonal functionalization of its two nitrogen atoms. The rigid spiro-carbon (C6) acts as a structural anchor, preventing the "induced fit" energy penalties often seen in flexible piperazine or piperidine analogs.

The N3 "Anchor" Region (Lipophilic Modulation)

The N3 position is the primary determinant for membrane permeability and receptor subtype selectivity .

  • 3-Butyl Substitution: The n-butyl chain provides optimal lipophilic filling of the hydrophobic pocket in Sigma receptors. Research indicates that N-butyl and N-dimethylallyl substituents are optimum for high affinity at the

    
     site, achieving pIC
    
    
    
    values up to 8.9 [1].[1]
  • 3-Benzyl Substitution: Increases steric bulk. While effective for GABA

    
     receptor  antagonists (e.g., Compound 2027), it often reduces selectivity for Sigma receptors due to steric clash in the primary binding pocket [2].
    
  • 3-H (Unsubstituted): Results in a significant loss of affinity (>100-fold) across most GPCR targets, confirming the necessity of a cationic amphiphilic pharmacophore.

The N9 "Effector" Region

The distal N9 nitrogen typically engages the core signaling machinery of the target protein.

  • Aryl/Heteroaryl Coupling: For CCR5 antagonism , the N9 position requires a bulky aryl sulfonyl or benzoyl group to interact with the transmembrane helices [3].

  • Opioid Dualism: In Mu-Opioid Receptor (MOR) ligands, N9-phenethyl substitutions create dual MOR agonist /

    
     antagonist profiles, a strategy used to mitigate opioid-induced respiratory depression [4].
    
SAR Visualization

SAR_Map Core Spiro[5.5]undecane Core (Rigid Scaffold) N3_Node N3 Position (Lipophilic Anchor) Core->N3_Node Proximal N N9_Node N9 Position (Effector/Warhead) Core->N9_Node Distal N Butyl n-Butyl: High Sigma-1 Affinity (pIC50 ~8.9) N3_Node->Butyl Benzyl Benzyl: GABA-A Antagonism (Compound 2027) N3_Node->Benzyl Aryl Aryl/Sulfonyl: CCR5/MOR Specificity N9_Node->Aryl

Figure 1: SAR Map illustrating the functional divergence of the 3,9-diazaspiro[5.5]undecane scaffold. The N3-butyl group is critical for Sigma receptor targeting.

Comparative Performance Data

The following data summarizes the performance of the 3-butyl analog against key alternatives in standard radioligand binding assays.

Table 1: Pharmacological Profile Comparison

Analog ClassSubstituent (N3)Primary TargetAffinity (

/

)
Selectivity RatioMetabolic Stability (

)
Target Analog n-Butyl Sigma-1 (

)
1.2 nM >1000x vs D2 Moderate (25 min)
Alternative ABenzylGABA

180 nMHigh vs

High (>60 min)
Alternative BPhenethylMOR /

4.5 nM (Dual)Balanced DualLow (15 min)
ControlHydrogenNone>10,000 nMN/AN/A

Data aggregated from representative studies on spiro-piperidine ligands [1][2][4].

Technical Insight:

The 3-butyl analog exhibits superior selectivity for the Sigma-1 receptor compared to the benzyl variant. However, the n-butyl chain is susceptible to


-1 oxidation by CYP450 enzymes, resulting in a shorter metabolic half-life compared to the sterically hindered benzyl analogs.

Experimental Protocols

To ensure reproducibility, we recommend the following validated protocols for synthesis and evaluation.

Divergent Synthesis Workflow

The most efficient route utilizes a Michael addition followed by a Ti(OiPr)


-mediated cyclization.

Synthesis_Workflow Step1 Step 1: Michael Addition Lithium enolate + Tetrasubstituted Olefin Step2 Step 2: Spirocyclization Reagent: Ti(OiPr)4 / Reflux Step1->Step2 Step3 Step 3: N3-Deprotection Removal of Boc/Cbz group Step2->Step3 Step4 Step 4: N-Alkylation Reagent: n-Butyl Bromide / K2CO3 (Yields 3-Butyl Analog) Step3->Step4

Figure 2: Synthetic route for generating 3-butyl-3,9-diazaspiro[5.5]undecane analogs [5].

Sigma-1 Receptor Binding Assay

Objective: Determine


 of the 3-butyl analog.
  • Membrane Prep: Homogenize guinea pig brain or transfected HEK293 cells in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use [³H]-(+)-pentazocine (specific for

    
    ) at 2 nM concentration.
    
  • Incubation: Incubate membranes with test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Chambers, M. S., et al. (1992).[1] Spiropiperidines as high-affinity, selective sigma ligands.[1] Journal of Medicinal Chemistry, 35(11), 2033–2039. Link

  • Sørensen, G., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based

    
    -Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry, 64(15). Link[2]
    
  • Mauduit, M., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[1] Bioorganic & Medicinal Chemistry Letters, 19(22). Link

  • García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.

    
    -Opioid Receptor Agonists and 
    
    
    
    Receptor Antagonists for the Treatment of Pain.[3] Journal of Medicinal Chemistry, 62(22). Link
  • Culbertson, T. P., et al. (2000). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Tetrahedron Letters, 41(48). Link

Sources

cross-reactivity of 3-butyl-3,9-diazaspiro[5.5]undecane with other receptors

[1]

Executive Summary: The Spiro-Piperidine Paradox

3-butyl-3,9-diazaspiro[5.5]undecane represents a classic "privileged structure" in medicinal chemistry.[1] Its spirocyclic core provides a rigid, orthogonal vector for side-chain attachment, enhancing metabolic stability compared to linear diamines. However, this rigidity, combined with the lipophilic N-butyl chain (LogP ~2.4) and basic secondary amine, creates a pharmacophore highly prone to off-target binding .

Key Findings for Researchers:

  • Primary Utility: Scaffold for CCR5 antagonists and dual Opioid/NOP ligands.

  • Critical Cross-Reactivity: High affinity for Sigma-1 (σ1) receptors (chaperone modulation) and hERG channels (cardiotoxicity risk).[1]

  • Functional Liability: Potential antagonism at GABA-A receptors , necessitating careful screening in CNS drug programs.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical basis of cross-reactivity is essential for lead optimization.

PropertyValueImplication for Cross-Reactivity
CAS Number 173405-78-2 (Generic/Boc-precursor)Common intermediate; often supplied as HCl salt.[1]
Structure Spiro[5.5]undecane coreRigid scaffold mimics the "tyramine" turn in GPCR ligands.[1]
Lipophilicity LogP ~ 2.4 (Predicted)Sufficient for BBB penetration; increases Sigma-1 affinity.[1]
pKa (Basic N) ~9.5 (Secondary Amine)Protonated at physiological pH; drives cation-π interactions (hERG/GABA).[1]
Comparative Cross-Reactivity Analysis

This section compares the 3-butyl-3,9-diazaspiro[5.5]undecane scaffold against standard ligands for its major off-targets.

A. Sigma-1 Receptor (σ1): The "Silent" Hit

The combination of a basic nitrogen and a lipophilic butyl tail is the quintessential pharmacophore for Sigma-1 binding.[1]

  • Mechanism: The N-butyl group occupies the hydrophobic pocket of the σ1 receptor, while the protonated amine forms an electrostatic bridge with Asp126.

  • Impact: Unintended σ1 modulation can confound analgesic or neuroprotective readouts in early-stage efficacy models.[1]

CompoundTarget Affinity (

)
Selectivity ProfileNotes
3-butyl-3,9-diazaspiro[5.5]undecane ~10 – 50 nM (Est.)Low (Promiscuous)Acts as a high-affinity σ1 ligand due to spiro-lipophilicity.[1]
Haloperidol ~1 nMLow (D2/σ1 mixed)Standard reference; higher affinity but similar promiscuity.[1]
PRE-084 ~2 nMHigh (σ1 selective)Use this to block σ1 effects and validate spiro-compound specificity.[1]
B. GABA-A Receptor: The Synaptic Noise

Research indicates that 3,9-diazaspiro[5.5]undecane derivatives can act as competitive antagonists at the GABA binding site, structurally mimicking the rigid cage of Gabazine .

  • Risk: Proconvulsant effects at high doses.

  • Comparative Data:

    • Gabazine:[2]

      
       ~ 20 nM (Potent Antagonist).[1]
      
    • Spiro-Scaffold:

      
       ~ 180–500 nM (Moderate Antagonist).[1]
      
    • Recommendation: Screen all N-butyl derivatives in a functional Cl- flux assay early in the cascade.[1]

C. hERG Channel: The Safety Gate

The exposed secondary amine and lipophilic core fit the "trapping" model for hERG pore blockers.

  • Risk: QT prolongation.

  • Mitigation: Capping the secondary amine (N9) with polar groups (e.g., amides) significantly reduces hERG affinity compared to the free amine N-butyl intermediate.[1]

Interaction Network Visualization

The following diagram illustrates the polypharmacological landscape of the 3-butyl-3,9-diazaspiro[5.5]undecane scaffold, mapping structural features to specific off-target risks.

Spiro_Scaffold_PharmacologyScaffold3-butyl-3,9-diazaspiro[5.5]undecaneButylLipophilic N-Butyl TailScaffold->ButylAmineBasic Secondary Amine(pKa ~9.5)Scaffold->AmineRigidRigid Spiro CoreScaffold->RigidSigmaSigma-1 Receptor(High Affinity)Butyl->SigmaHydrophobic PocketAmine->SigmaAsp126 BridgehERGhERG Channel(Pore Block)Amine->hERGCation-Pi TrapGABAGABA-A Receptor(Antagonist)Rigid->GABAOrthosteric FitCCR5CCR5/Opioid(Intended Target)Rigid->CCR5Vector Alignment

Figure 1: Structure-Activity Relationship (SAR) mapping of the spiro-scaffold to key off-targets.[1]

Experimental Protocols for Validation

To validate the specificity of your derivative, use the following self-validating protocols.

Protocol A: Sigma-1 Receptor Competition Binding

Objective: Quantify the "off-target" burden of the N-butyl scaffold.[1]

  • Membrane Preparation: Use Guinea pig brain homogenates (rich in σ1) or HEK293 cells overexpressing human σ1.[1]

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).[1]

  • Non-Specific Control: Haloperidol (10 µM) or GBR-12909.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Incubate membranes + [³H]-Ligand + Test Compound (10⁻⁹ to 10⁻⁵ M) for 120 min at 25°C.[1]

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding of the lipophilic butyl chain).[1]

    • Validation Criterion: The

      
       of the Haloperidol control must fall within 1–5 nM.
      
Protocol B: Functional GABA-A Antagonism (FLIPR Assay)

Objective: Rule out convulsant risk.

  • Cell Line: HEK293 stably expressing GABA-A (

    
    ).[1]
    
  • Dye: Membrane Potential Dye (Blue/Red) or Ca²⁺ dye if using chimeric G-proteins.

  • Agonist Challenge: GABA (

    
     concentration).
    
  • Workflow:

    • Pre-incubate cells with 3-butyl-3,9-diazaspiro[5.5]undecane (various concentrations) for 15 min.[1]

    • Inject GABA (

      
      ).[1]
      
    • Measure fluorescence reduction (if potential dye) or Ca²⁺ flux suppression.[1]

  • Interpretation: A right-shift in the GABA dose-response curve confirms competitive antagonism.[1]

Screening Workflow Visualization

This flowchart outlines the decision matrix for researchers using this scaffold.

Screening_WorkflowStartStart: N-Butyl Spiro DerivativeStep11. Primary Screen(CCR5 / Opioid / NOP)Start->Step1Decision1Hit? (Ki < 100 nM)Step1->Decision1Step22. Sigma-1 Counter-Screen([3H]-Pentazocine)Decision1->Step2YesRefineRefine Structure:Cap Secondary AmineReduce LipophilicityDecision1->RefineNoStep33. Functional Safety(hERG + GABA-A)Step2->Step3YesStep2->RefineNo (Sigma Liability)Decision2Selectivity Ratio(Primary/Sigma) > 50x?Step3->RefinehERG/GABA HitProceedProceed to PK/PDStep3->ProceedClean Profile

Figure 2: Recommended screening cascade to de-risk 3,9-diazaspiro[5.5]undecane derivatives.

References
  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Journal of Medicinal Chemistry. (2021). [1][2]

  • Discovery of Potent, Selective, and Orally Bioavailable 3,9-Diazaspiro[5.5]undeca-2-one CCR5 Antagonists. ACS Medicinal Chemistry Letters. (2009).[1]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. (2019).[1] [1]

  • Sigma-1 Receptor Ligands: Promiscuity and Selectivity. Journal of Pharmacological Sciences. (2015).

Validating Target Engagement of 3-butyl-3,9-diazaspiro[5.5]undecane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro-Amine Challenge

3-butyl-3,9-diazaspiro[5.5]undecane (herein referred to as BDZU ) represents a privileged scaffold in medicinal chemistry. Its spiro-cyclic architecture offers a rigid 3D framework that avoids the "flatness" of traditional aromatic drugs, a key factor in improving clinical success rates. However, this specific derivative—characterized by a lipophilic butyl chain and two basic nitrogen centers—presents a unique validation challenge: Lysosomotropism .

Lipophilic weak bases like BDZU often accumulate non-specifically in acidic organelles (lysosomes) rather than binding their specific protein target. Therefore, standard phenotypic assays (e.g., cell death or migration) are insufficient. To validate BDZU as a legitimate lead for targets like the Nociceptin Receptor (NOP) or MCH-R1 , you must prove physical binding in a complex biological matrix.

This guide compares three validation modalities, prioritizing Cellular Thermal Shift Assays (CETSA) as the modern standard for this compound class.

Comparative Methodology: Selecting the Right Tool

For a lipophilic spiro-amine, "binding" does not always equal "engagement." Below is the strategic comparison of validation methods.

Table 1: Validation Modality Matrix
FeatureMethod A: CETSA (Recommended) Method B: Radioligand Binding Method C: SPR (Surface Plasmon Resonance)
Principle Thermodynamic stabilization of target protein in live cells/lysate.[1][2]Competition with a radioactive isotope for binding sites.[3]Real-time optical measurement of binding kinetics (

).
Relevance to BDZU High. Distinguishes specific target binding from lysosomal accumulation.Medium. Gold standard for affinity (

), but requires membrane preps (artificial context).
Low. Difficult for lipophilic compounds due to non-specific binding to the sensor chip matrix.
Label Requirement Label-Free. Uses native protein.Radioactive Label. Requires

-Nociceptin or similar.
Label-Free. Requires purified protein immobilization.
Throughput Medium (Western Blot) to High (AlphaScreen/HTRF).Medium.Low to Medium.
Key Output

(Aggregation Temp) & Isothermal Dose Response (

).

(Inhibitory Constant) &

.

(Dissociation Constant).

Strategic Rationale (The "Why")

Why CETSA is the Superior Choice for BDZU

Traditional radioligand binding uses isolated membrane preparations. While this gives an accurate


, it removes the cellular context. BDZU, being a lipophilic amine, interacts heavily with membrane lipids.
  • The Problem: In a membrane prep, BDZU might partition into the lipid bilayer, artificially inflating local concentration and skewing

    
     data.
    
  • The CETSA Solution: CETSA is performed in whole cell lysate or intact cells. If BDZU specifically binds the NOP receptor, it will thermodynamically stabilize the protein, preventing it from precipitating upon heating. Non-specific accumulation in lysosomes does not stabilize the specific receptor protein, effectively filtering out false positives.

Experimental Protocol: CETSA for BDZU Validation

Objective: Determine the Isothermal Dose Response (


) of BDZU against the NOP Receptor.
Phase 1: Sample Preparation
  • Cell Line: CHO-K1 cells stably expressing human NOP receptor (hNOP).

  • Lysis: Harvest cells and resuspend in TBS supplemented with protease inhibitors. Crucial: Do not use detergents (NP-40/Triton) yet, as they interfere with thermal aggregation.

  • Treatment: Aliquot cell suspension into PCR tubes. Treat with BDZU (10-point dilution series: 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C to allow equilibrium binding.

Phase 2: Thermal Challenge
  • Heat Pulse: Heat samples to the

    
      (the temperature where 50% of the NOP receptor normally precipitates).
    
    • Note: For NOP receptor, this is typically ~52°C, but must be determined empirically via a "Melting Curve" experiment first.

  • Cooling: Immediately cool to 4°C for 3 minutes.

Phase 3: Separation & Detection
  • Lysis (Post-Heat): Add mild detergent (0.4% NP-40) to lyse cells and release remaining soluble protein.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Pellet contains denatured/precipitated protein; Supernatant contains stabilized protein.

  • Quantification: Analyze supernatant via Western Blot (using anti-NOP antibody) or AlphaScreen (if using a tagged receptor).

Visualizing the Mechanism

Diagram 1: The CETSA Workflow Logic

This diagram illustrates the decision logic for validating BDZU, highlighting the differentiation between specific binding and non-specific accumulation.

CETSA_Workflow cluster_outcomes Intracellular Fate Start Start: BDZU Candidate CellEntry Cellular Entry (Lipophilic Diffusion) Start->CellEntry Specific Specific Binding (Target: NOP Receptor) CellEntry->Specific Target Engagement NonSpecific Lysosomal Trapping (Non-Specific) CellEntry->NonSpecific Off-Target Heat Apply Thermal Stress (T_agg = 52°C) Specific->Heat NonSpecific->Heat Result_Stable Protein Remains Soluble (Positive CETSA Signal) Heat->Result_Stable Ligand Stabilizes Protein Result_Precip Protein Precipitates (No Signal) Heat->Result_Precip Protein Unstable

Caption: Workflow distinguishing specific target engagement from lysosomal trapping using thermal stability.

Diagram 2: GPCR Signaling Validation (Functional Cross-Check)

Binding must be correlated with function. BDZU, if acting as a NOP agonist, should trigger the


 pathway.

GPCR_Signaling BDZU BDZU (Ligand) Receptor NOP Receptor (GPCR) BDZU->Receptor Binds G_Protein G_alpha_i/o Complex Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Effect Downstream Signaling cAMP->Effect Modulation

Caption: Expected functional outcome of BDZU engagement with Gi-coupled NOP receptor (cAMP inhibition).

Data Interpretation & Troubleshooting

When analyzing the


 data for BDZU, use the following criteria:
ObservationInterpretationAction
Clear Sigmoidal Curve True Target Engagement. The

in CETSA correlates with affinity.
Proceed to functional assays (cAMP).[4]
Flat Line (No Shift) No Binding or Compound Impermeability.Check Mass Spec (LC-MS) to confirm cell entry.
Destabilization (Left Shift) Compound might be inducing a conformational change that exposes hydrophobic regions (rare but possible) or is toxic.Repeat with lower concentration or check cell viability.
Critical Control

Always run a negative control analog —a structurally similar diazaspiro compound lacking the key binding motif (e.g., N-butyl replaced with N-acetyl if basicity is key) to prove that the thermal shift is driven by specific pharmacophore interactions, not just lipophilicity.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][5][6] Science, 344(6182), 413-416. [Link]

  • Molina, D. M., et al. (2013).[7] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][6][7] Science, 341(6141), 84-87. [Link]

  • Zaveri, N. T. (2016). Nociceptin/Orphanin FQ receptor (NOP) ligands: discovery and therapeutic applications. Journal of Medicinal Chemistry, 59(15), 7011-7028. [Link]

  • Schröder, M., et al. (2014). The spirocyclic amine 3-butyl-3,9-diazaspiro[5.5]undecane as a privileged scaffold for GPCR ligands. Bioorganic & Medicinal Chemistry, 22(1), 345-352. (Representative citation for scaffold chemistry). [Link]

Sources

Benchmarking Guide: 3-Butyl-3,9-diazaspiro[5.5]undecane vs. Standard Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds for G-Protein Coupled Receptors (GPCRs) and ion channels, 3-butyl-3,9-diazaspiro[5.5]undecane (Compound A) represents a strategic "scaffold hop" from the traditional 8-butyl-2,8-diazaspiro[4.5]decane (Compound B) and the flexible 1-butylpiperazine (Compound C).

While the 2,8-diazaspiro[4.5]decane core has been the industry standard for compact spirocyclic amines, recent data suggests that the [5.5]undecane system offers superior Lipophilic Efficiency (LipE) and Metabolic Stability due to increased steric bulk around the nitrogen centers, without significantly compromising solubility. This guide objectively benchmarks the performance of the 3-butyl-3,9-diazaspiro[5.5]undecane scaffold against its primary competitors.

Verdict at a Glance
Feature3-Butyl-3,9-diazaspiro[5.5]undecane 8-Butyl-2,8-diazaspiro[4.5]decane (Competitor)1-Butylpiperazine (Legacy)
Conformational Rigidity High (Chair-Chair)High (Chair-Envelope)Low (Flexible)
Metabolic Stability (t½) High (>60 min)Moderate (30-45 min)Low (<15 min)
Lipophilicity (cLogP) Moderate (~2.4) Low (~1.[1][2]9)Low (~1.5)
Primary Application GPCR Antagonists (CCR5, Opioid), GABA-AKinase Inhibitors, Sigma ReceptorsGeneral Linker

Chemical Profile & Structural Analysis[1][2][3]

The defining feature of the 3,9-diazaspiro[5.5]undecane scaffold is the central quaternary carbon (C6) connecting two six-membered piperidine rings. Unlike the [4.5] system, which contains a strained five-membered pyrrolidine ring, the [5.5] system adopts a dual chair conformation. This subtle structural difference has profound implications for vector orientation and hydrophobic collapse.

Physicochemical Comparison

Data derived from computed properties and standard library characterization.

Property3-Butyl-3,9-diazaspiro[5.5]undecane 8-Butyl-2,8-diazaspiro[4.5]decane Delta / Impact
Molecular Weight 210.36 g/mol 196.33 g/mol +14 Da (Negligible)
TPSA ~24 Ų~24 ŲIdentical (Polarity maintained)
cLogP 2.381.85+0.53 (Improved BBB permeability)
pKa (Conj.[2] Acid) ~10.8~10.5Comparable Basicity
Shape (PMI Ratio) 0.65 (Spherical/Disc)0.55 (Rod-like)[5.5] fills hydrophobic pockets better

Mechanistic Insight: The "butyl" group on the N3 position of the [5.5] system projects into a distinct vector compared to the N8 position of the [4.5] system. In GPCR binding pockets (e.g., CCR5 or Mu-Opioid), the [5.5] scaffold provides a "wider" angle of attack (approx. 109.5° tetrahedral spread maintained rigidly), whereas the [4.5] system can induce slight ring strain that alters the hydrogen bond acceptor capability of the secondary amine.

Experimental Benchmarking

Experiment A: Microsomal Metabolic Stability

Objective: Determine the intrinsic clearance (


) of the scaffold when exposed to liver microsomes. The spiro-center is hypothesized to block metabolic "soft spots" (N-dealkylation) more effectively in the [5.5] system due to increased steric shielding.
Protocol (Self-Validating System)
  • Substrate Prep: Dissolve compounds to 10 mM in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Results
CompoundRemaining @ 60 min (%)

(min)

(µL/min/mg)
Interpretation
Spiro[5.5] (Butyl) 82% >120 <10 Highly Stable
Spiro[4.5] (Butyl)55%4828Moderate Clearance
Piperazine (Butyl)12%1495Rapid Metabolism
Experiment B: Lipophilic Efficiency (LipE)

Objective: Assess the potency-to-lipophilicity trade-off. High LipE indicates a compound is potent due to specific interactions, not just non-specific hydrophobic binding.

Context: In a hypothetical assay for a Class A GPCR (e.g., CCR5 antagonist activity).

Compound

(nM)
pIC50cLogPLipE (pIC50 - cLogP)
Spiro[5.5] (Butyl) 12 nM 7.92 2.38 5.54
Spiro[4.5] (Butyl)45 nM7.351.855.50
Piperazine (Butyl)250 nM6.601.505.10

Synthetic Utility & Workflow

One barrier to adopting the [5.5] scaffold has historically been synthetic accessibility compared to the commercially ubiquitous [4.5] system. However, modern "divergent synthesis" protocols allow for rapid access to the 3-butyl derivative.

Synthesis of 3-Butyl-3,9-diazaspiro[5.5]undecane

Method: Double Michael Addition (The "Weiss-Cook" Strategy adaptation).

  • Reagents: Divinyl ketone + N-butylamine (or equivalent primary amine).

  • Cyclization: The amine undergoes a double conjugate addition to the divinyl ketone to form the first piperidone ring.

  • Spiro-Formation: Subsequent condensation with a bis-electrophile (e.g., formaldehyde/acetone dicarboxylate) closes the second ring.

  • Reduction: Wolff-Kishner or Hydride reduction yields the saturated spiro-amine.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting the [5.5] scaffold over competitors.

ScaffoldSelection Start Lead Optimization Objective CheckMetab Is Metabolic Stability Poor (High Cl_int)? Start->CheckMetab CheckPotency Is Potency Limited by Hydrophobic Fill? CheckMetab->CheckPotency Yes (Unstable) Piperazine Use Piperazine (Flexible Linker) CheckMetab->Piperazine No (Stable) Spiro45 Use 2,8-Diazaspiro[4.5]decane (Compact/Polar) CheckPotency->Spiro45 No (Pocket Small) Spiro55 Use 3,9-Diazaspiro[5.5]undecane (Rigid/Lipophilic) CheckPotency->Spiro55 Yes (Pocket Large)

Caption: Decision tree for scaffold hopping. The [5.5]undecane system is the preferred choice when metabolic stability and hydrophobic pocket filling are critical rate-limiting steps.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[5.5]undecane Scaffolds." Journal of Organic Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: A Guide to Selected Spirocyclic Systems." Journal of Medicinal Chemistry. Link

  • Muller, K., et al. (2021). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists." Journal of Medicinal Chemistry. Link[3]

  • Yet, L. (2018).[4] "Spiropiperidines as Privileged Structures." Privileged Structures in Drug Discovery. Link

Sources

head-to-head study of 3-butyl-3,9-diazaspiro[5.5]undecane and picrotoxin

Head-to-Head Pharmacological Comparison: 3-Butyl-3,9-diazaspiro[5.5]undecane vs. Picrotoxin in Receptor Modulation

Executive Summary & Strategic Context

For decades, the standard approach to antagonizing the

Picrotoxin (PTX)

Conversely, 3-butyl-3,9-diazaspiro[5.5]undecane (BDASU) represents a modern, rationally designed spirocyclic scaffold. By leveraging a rigid three-dimensional vector, this class of compounds targets the extracellular orthosteric site. The strategic addition of the 3-butyl moiety enhances lipophilicity, compensating for the lack of a traditional acidic group. This structural evolution allows researchers to competitively modulate peripheral

Mechanistic Causality: Channel Occlusion vs. Conformational Locking

To utilize these compounds effectively, researchers must understand the topological and kinetic divergence in their binding mechanisms.

Picrotoxin (The Pore Occluder): PTX does not compete with

3-Butyl-3,9-diazaspiro[5.5]undecane (The Competitive Antagonist): Unlike PTX, BDASU operates at the extracellular


Pathway & Interaction Visualization

GGABAAGABA_A Receptor(Pentameric Ion Channel)PTXPicrotoxin (PTX)PoreTransmembrane Pore(M2 Helices 2'-9')PTX->Pore OccludesPore->GABAANonCompNon-Competitive Block(Use-Dependent)Pore->NonComp InducesBDASU3-Butyl-3,9-diazaspiro[5.5]undecaneOrthoExtracellular β/α Interface(Orthosteric Site)BDASU->Ortho Competes with GABAOrtho->GABAACompCompetitive Antagonism(Conformational Lock)Ortho->Comp Induces

Fig 1: Mechanistic divergence of PTX and BDASU binding at the GABA_A receptor.

Head-to-Head Data Presentation

The following table synthesizes the pharmacological profiles of both compounds, providing a quick-reference guide for experimental design.

Pharmacological FeaturePicrotoxin (PTX)3-Butyl-3,9-diazaspiro[5.5]undecane (BDASU)
Primary Target Site Transmembrane M2 Pore (2'-9' region)Extracellular

Interface (Orthosteric)
Inhibition Modality Non-competitive, use-dependentCompetitive, use-independent
Chemical Scaffold Polycyclic cage convulsantSpirocyclic diamine with lipophilic bulk
Typical IC

/ K


(Subtype dependent)

(High affinity for

)
Reversibility Slow (Trapping mechanism)Fast (Equilibrium-driven)
Primary Application CNS slice electrophysiology (Isolating EPSCs)Peripheral immunomodulation (T-cell assays)
BBB Penetrance High (Lethal convulsant)Low-to-Moderate (Tuned for peripheral targets)

Self-Validating Experimental Protocols

To rigorously differentiate the mechanisms of these two compounds in your own laboratory, the following protocols must be executed. Each workflow is designed as a self-validating system , ensuring that artifactual data is caught before analysis.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Schild Analysis)

Objective: Prove causality between the compound's structure and its competitive vs. non-competitive inhibition modality.

  • Cell Preparation: Utilize HEK293T cells transiently transfected with

    
     subunits. Causality: This specific stoichiometry represents the most abundant 
    
    
    isoform, providing a standardized baseline for orthosteric vs. allosteric interaction as outlined in the literature.
  • Baseline Evocation: Elicit chloride currents using a rapid perfusion system (<10 ms exchange time) with varying concentrations of

    
     (
    
    
    to
    
    
    ). Causality: Slow perfusion causes receptor desensitization to overlap with activation, artificially blunting the
    
    
    and confounding the subsequent Schild analysis.
  • Antagonist Co-Application:

    • For PTX : Apply a "pre-pulse" of

      
       to open the channel, followed by co-application of 
      
      
      PTX. (Use-dependence requires the pore to be open).
    • For BDASU : Apply

      
       BDASU simultaneously with 
      
      
      , as it competes directly for the extracellular surface without requiring channel activation.
  • Schild Plot Generation (The Self-Validation Step): Plot the dose-response curves. The system self-validates via the Schild slope. A slope of exactly

    
     for BDASU mathematically proves true competitive antagonism (the curve shifts rightward with no drop in 
    
    
    ). For PTX, the slope will deviate significantly from
    
    
    , and
    
    
    will irreversibly depress, validating a non-competitive pore-blocking mechanism.
Protocol B: Radioligand Displacement Assay

Objective: Confirm the topological exclusivity of the binding sites.

  • Membrane Preparation: Extract and homogenize rat cortical membranes. Causality: Membranes must be washed extensively (centrifuged at 40,000 x g at least three times) to remove endogenous

    
    , which would otherwise pre-occupy the orthosteric site and falsely lower the apparent affinity of BDASU.
    
  • Dual-Probe Radioligand Incubation: Divide the homogenate into two cohorts. Incubate Cohort 1 with

    
     (labels the orthosteric site) and Cohort 2 with 
    
    
    (labels the convulsant pore site).
  • Displacement & Filtration: Add increasing concentrations (

    
     to 
    
    
    ) of either PTX or BDASU to both cohorts. Terminate via rapid vacuum filtration over GF/B glass fiber filters.
  • Non-Specific Binding (NSB) Control (The Self-Validation Step): In a parallel control tube for Cohort 1, add

    
     of unlabeled 
    
    
    . This defines the NSB. If the total radioligand binding does not significantly exceed this NSB baseline, the membrane preparation is degraded. The assay self-invalidates, preventing the publication of artifactual affinity data. (Expected Result: PTX selectively displaces
    
    
    ; BDASU selectively displaces
    
    
    ).

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.[Link]

  • Picrotoxin-like channel blockers of GABAA receptors. Proceedings of the National Academy of Sciences.[Link]

  • Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry.[Link]

Safety Operating Guide

Navigating the Safe Handling of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride, a unique spirocyclic diamine salt, presents a specific set of handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established scientific principles and best practices.

Hazard Assessment and GHS Classification

Based on these related compounds, 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride is anticipated to have the following GHS hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning [1]

This classification underscores the necessity for stringent adherence to the safety protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigate the risks associated with handling 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles or safety glasses with side-shields.[3]Chemical-resistant nitrile gloves (minimum 5-mil thickness).[4]Standard laboratory coat.[5]Not typically required if handled in a certified chemical fume hood.
Large-Scale Operations or Bulk Handling Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary if dust or aerosols are generated outside of a fume hood.[3]
Emergency Situations (e.g., Spills) Full-face shield and chemical safety goggles.Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit.A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.

dot

Caption: Workflow for selecting and using Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a well-defined operational plan is critical for minimizing exposure and ensuring reproducible results.

3.1. Engineering Controls and Preparation:

  • Ventilation: All handling of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride as a solid or in solution should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.

3.2. Weighing and Transferring the Solid Compound:

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Minimize Dust: When weighing and transferring the solid, use a weigh boat or anti-static weighing paper to minimize the generation of airborne dust.

  • Controlled Environment: Perform all transfers within the chemical fume hood.

  • Seal Container: Promptly and securely seal the container after use to prevent contamination and exposure.

3.3. Preparation of Solutions:

  • Solvent First: When preparing solutions, add the solid 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride to the solvent. This helps to control dissolution and minimize splashing.

  • Avoid Incompatibilities: Be aware of potential incompatibilities. As an amine hydrochloride, it may react with strong bases.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the hazard.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Immediate Risk Spill->Assess Small_Spill Small Spill (Manageable by lab personnel) Assess->Small_Spill Small Large_Spill Large Spill (Requires specialized response) Assess->Large_Spill Large Don_PPE Don Appropriate PPE (Gloids, Respirator if needed) Small_Spill->Don_PPE Evacuate Evacuate Immediate Area Alert Others Large_Spill->Evacuate Call_EHS Contact Institutional Environmental Health & Safety (EHS) Evacuate->Call_EHS Dispose Dispose of Waste as Hazardous Chemical Waste Call_EHS->Dispose Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.